molecular formula C14H18N2O4 B178921 methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate CAS No. 135321-84-5

methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate

Cat. No.: B178921
CAS No.: 135321-84-5
M. Wt: 278.3 g/mol
InChI Key: RFBFIJGVXOAJBX-UHFFFAOYSA-N
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Description

Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate is a useful research compound. Its molecular formula is C14H18N2O4 and its molecular weight is 278.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

135321-84-5

Molecular Formula

C14H18N2O4

Molecular Weight

278.3 g/mol

IUPAC Name

methyl 4-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoate

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(18)16-11(15)9-5-7-10(8-6-9)12(17)19-4/h5-8H,1-4H3,(H2,15,16,18)

InChI Key

RFBFIJGVXOAJBX-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C(=O)OC)N

Isomeric SMILES

CC(C)(C)OC(=O)/N=C(/C1=CC=C(C=C1)C(=O)OC)\N

Canonical SMILES

CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C(=O)OC)N

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The guanidinium group is a cornerstone functional group in medicinal chemistry, prized for its ability to engage in strong electrostatic and hydrogen-bonding interactions with biological targets due to its protonated state at physiological pH.[1] However, its high basicity presents significant challenges in multi-step organic synthesis. The use of protecting groups, particularly the tert-butoxycarbonyl (Boc) group, is a critical strategy to modulate this reactivity, enabling the incorporation of guanidines into complex molecular architectures.[1] This guide provides an in-depth, scientifically-grounded methodology for the synthesis of Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate, a valuable building block for drug discovery and development. We will dissect a robust two-step pathway commencing from methyl 4-aminobenzoate, detailing the rationale behind reagent selection, reaction optimization, and potential challenges. The protocols described herein are designed to be self-validating, providing researchers with the necessary insights for successful synthesis and troubleshooting.

Introduction: The Strategic Importance of Protected Guanidines

The guanidine functional group is a recurring motif in a wide array of natural products and pharmaceuticals, including the amino acid arginine.[2] Its inherent basicity (pKa ≈ 13.5) ensures it is protonated and positively charged under most physiological conditions, making it an excellent mimic for protonated amines and a powerful hydrogen bond donor. This property is frequently exploited to achieve high-affinity binding to biological receptors and enzymes.

However, this same high basicity complicates synthetic routes. Unprotected guanidines can interfere with a multitude of common organic reactions, acting as strong bases or competing nucleophiles. The Boc protecting group strategy mitigates these issues by:

  • Tempering Basicity: The electron-withdrawing nature of the Boc carbonyl group significantly reduces the pKa of the guanidine moiety.[1]

  • Enhancing Solubility: Boc-protected intermediates are typically more soluble in common organic solvents, simplifying reaction work-up and purification.

  • Providing a Synthetic Handle: The Boc group is stable under a wide range of conditions but can be selectively removed under acidic conditions, typically at a late stage in the synthesis.[1]

The target molecule, Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate, serves as a quintessential example of a protected guanidine building block, featuring a versatile methyl ester for further chemical elaboration.

Retrosynthetic Analysis and Pathway Selection

The most logical and efficient approach to the target molecule begins with a commercially available and structurally simple starting material, methyl 4-aminobenzoate. The key transformation is the installation of the guanidine group onto the aromatic amine, a process known as guanylation.

To control reactivity, a di-Boc-protected guanylating agent is employed, leading to a stable, di-protected intermediate. This intermediate is then subjected to a selective mono-deprotection under carefully controlled acidic conditions to furnish the final product. This strategy offers superior control compared to a direct mono-guanylation, which is often difficult to achieve selectively.

G Target Methyl 4-(N-(tert-butoxycarbonyl) carbamimidoyl)benzoate Intermediate Methyl 4-(N,N'-bis(tert-butoxycarbonyl) -guanidino)benzoate Target->Intermediate Selective Mono-Deprotection SM Methyl 4-aminobenzoate Intermediate->SM Guanylation Reagent Di-Boc Guanylating Agent Intermediate->Reagent

Caption: Retrosynthetic analysis of the target molecule.

Pathway Step 1: Synthesis of the Di-Boc Protected Intermediate

The first stage involves the guanylation of the primary amine of methyl 4-aminobenzoate. The choice of guanylating agent is critical for ensuring a high-yield, clean reaction.

Causality Behind Reagent Selection

Several reagents exist for this transformation, each with distinct advantages and disadvantages.[1] The primary factors for consideration are reactivity, stability, and the nature of the by-products, which can complicate purification.

ReagentKey AdvantagesKey Disadvantages
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Stable, crystalline solid; clean reactions.[1][3]Moderate reactivity, may require longer reaction times.
N,N'-Bis(Boc)-S-methylisothiourea Commercially available, good reactivity.[1]Produces foul-smelling methyl mercaptan as a byproduct.
N,N'-Bis(Boc)-N''-triflylguanidine (Goodman's) Highly reactive, suitable for hindered amines.[1]More expensive, triflic acid byproducts.

For this guide, we select N,N'-Di-Boc-1H-pyrazole-1-carboxamidine due to its stability and the generation of pyrazole as a benign, easily removed byproduct, making it ideal for achieving high purity.[3] The mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of the reagent, followed by the departure of the pyrazole leaving group.

Detailed Experimental Protocol: Di-Boc Guanylation

This protocol is adapted from established procedures for the guanylation of primary amines.[3]

Materials:

  • Methyl 4-aminobenzoate (1.0 eq)

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (TEA) (optional, 1.2 eq)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Methyl 4-aminobenzoate (1.0 eq) and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq).

  • Solvent Addition: Add anhydrous THF to dissolve the reagents (concentration approx. 0.5 M).

  • Base Addition (Rationale): While the reaction can proceed without a base, aromatic amines are less nucleophilic. The addition of a non-nucleophilic base like triethylamine (TEA) can facilitate the reaction by deprotonating the amine adduct, driving the equilibrium towards the product. Add TEA (1.2 eq) to the stirred solution.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the THF. b. Dissolve the residue in ethyl acetate. c. Wash the organic layer sequentially with 1 M aqueous HCl (to remove TEA and unreacted amine), saturated aqueous NaHCO₃ (to neutralize), and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield Methyl 4-(N,N'-bis(tert-butoxycarbonyl)-guanidino)benzoate as a solid.

Pathway Step 2: Selective Mono-Deprotection

This step is the most nuanced part of the synthesis. The goal is to remove one Boc group while leaving the second Boc group and the methyl ester intact. This requires conditions that are acidic enough to cleave the highly sensitive Boc group but mild enough to prevent over-reaction or ester hydrolysis.

The Principle of Controlled Acidolysis

The standard reagent for Boc deprotection is trifluoroacetic acid (TFA) in dichloromethane (DCM), typically at concentrations of 25-50%.[4][5] Such harsh conditions would likely lead to the removal of both Boc groups. The key to selectivity is to kinetically control the reaction by using a weaker acid or a very low concentration of a strong acid at reduced temperatures. This exploits the slight potential difference in the stability of the two Boc groups or simply allows the reaction to be stopped after the first, faster deprotection event.

A critical consideration during any Boc deprotection is the formation of the reactive tert-butyl cation (t-Bu⁺) intermediate.[4] This electrophile can cause side reactions, particularly alkylation of nucleophilic sites.[6] While less of a concern for this specific substrate, the use of a scavenger like triisopropylsilane (TIS) is good practice.[4]

G cluster_0 Experimental Workflow Start Dissolve Di-Boc Intermediate in Anhydrous DCM Cool Cool to 0 °C (Ice Bath) Start->Cool AddTFA Slowly Add Dilute TFA (e.g., 5% in DCM) Cool->AddTFA Monitor Monitor Closely by LC-MS/TLC AddTFA->Monitor Monitor->AddTFA Incomplete Quench Quench with Saturated NaHCO₃ (aq) Monitor->Quench Product Formed Workup Extract, Dry, and Concentrate Quench->Workup Purify Purify via Column Chromatography Workup->Purify

Caption: Workflow for the selective mono-deprotection step.

Detailed Experimental Protocol: Selective Deprotection

Materials:

  • Methyl 4-(N,N'-bis(tert-butoxycarbonyl)-guanidino)benzoate (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Reaction Setup: Dissolve the di-Boc protected intermediate (1.0 eq) in anhydrous DCM (concentration approx. 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial for controlling the reaction rate and enhancing selectivity.

  • Acid Addition: Slowly, dropwise, add a pre-prepared dilute solution of TFA in DCM (e.g., 5-10% v/v) to the stirred solution. The total amount of TFA added should be calculated to be around 1.0-1.5 equivalents.

  • Reaction Monitoring: Stir the reaction at 0 °C. The progress must be monitored diligently (e.g., every 15-30 minutes) using LC-MS or a carefully developed TLC system to observe the disappearance of starting material and the appearance of the mono-Boc product and the fully deprotected byproduct.

  • Quenching (Critical Step): As soon as the analysis indicates an optimal ratio of mono-Boc product to starting material (or before significant formation of the di-deprotected species), immediately quench the reaction by pouring it into a cold, vigorously stirred solution of saturated aqueous sodium bicarbonate (NaHCO₃).

  • Work-up: a. Transfer the mixture to a separatory funnel and separate the layers. b. Extract the aqueous layer two more times with DCM. c. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude material will likely be a mixture. Purify carefully by flash column chromatography on silica gel to isolate the target Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate.

Troubleshooting and Optimization
  • Incomplete Reaction: If the reaction stalls, allow it to warm slowly to room temperature or add a small additional aliquot of the dilute TFA solution. Avoid adding concentrated acid.

  • Over-reaction (Di-deprotection): This indicates the conditions are too harsh. Reduce the concentration of TFA, lower the reaction temperature (e.g., to -20 °C), or use a weaker acid altogether (e.g., formic acid).

  • Ester Hydrolysis: If the methyl ester is cleaved, ensure all work-up steps involving base (NaHCO₃) are performed quickly and at low temperatures.

Conclusion

The synthesis of Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate is a prime example of strategic protecting group chemistry in modern organic synthesis. The outlined two-step process, involving a robust di-Boc guanylation followed by a kinetically controlled selective mono-deprotection, provides a reliable and reproducible pathway to this valuable synthetic intermediate. By understanding the underlying principles of reactivity and the rationale for each procedural choice, researchers can effectively implement and adapt this methodology for the development of novel guanidine-containing molecules in the pharmaceutical and life sciences sectors.

References

  • Gers, T., Kunce, D., Markowski, P., & Izdebski, J. (2004). Reagents for Efficient Conversion of Amines to Protected Guanidines. Synthesis, 2004(01), 37-42. Available at: [Link]

  • Batey, R. A. (2005). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Thesis. Available at: [Link]

  • Li, Y., & Odom, A. L. (2015). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics, 34(11), 2401-2413. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Organic Chemistry Portal. Available at: [Link]

  • Demjén, A., Angyal, A., Wölfling, J., Puskás, L. G., & Kanizsai, I. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Organic & Biomolecular Chemistry, 16(11), 1876-1880. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanidinylation. Organic Chemistry Portal. Available at: [Link]

  • VanAlstine, M. A., & Van Vranken, D. L. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54497. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides. Available at: [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. J&K Scientific Resources. Available at: [Link]

Sources

physicochemical properties of methyl 4-(N-Boc-carbamimidoyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-(N-Boc-carbamimidoyl)benzoate

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(N-Boc-carbamimidoyl)benzoate is a pivotal building block in modern medicinal chemistry and organic synthesis. Its structure uniquely combines a methyl benzoate moiety with a guanidinyl group protected by a tert-butyloxycarbonyl (Boc) substituent. This configuration offers significant strategic advantages in drug design. The guanidine group, a strong base and hydrogen bond donor/acceptor, is a common feature in molecules designed to interact with biological targets such as proteases and kinases.[1][2] The acid-labile Boc protecting group allows for the strategic unmasking of the reactive guanidine functionality at a desired stage of a synthetic sequence, preventing unwanted side reactions.[3][4] Furthermore, the methyl ester serves as a versatile handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation to generate diverse compound libraries.[5][6]

This guide provides a comprehensive analysis of the core physicochemical properties of Methyl 4-(N-Boc-carbamimidoyl)benzoate, offering field-proven insights into its characterization, reactivity, and application. The protocols and data presented herein are designed to equip researchers with the foundational knowledge required for the effective utilization of this versatile reagent in drug discovery and development programs.

Chemical Identity and Core Physicochemical Properties

Accurate identification and understanding of fundamental properties are the bedrock of any chemical research. The following tables summarize the key identifiers and computed physicochemical parameters for Methyl 4-(N-Boc-carbamimidoyl)benzoate.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name methyl 4-[N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoate[7]
CAS Number 135321-84-5[7]
Molecular Formula C₁₄H₁₈N₂O₄[7]
Molecular Weight 278.30 g/mol [7]
Canonical SMILES CC(C)(C)OC(=O)N=C(N)C1=CC=C(C=C1)C(=O)OC[5]
InChIKey RFBFIJGVXOAJBX-UHFFFAOYSA-N[7]

Table 2: Physicochemical Properties (Computed)

PropertyValueSignificance & ContextSource
XLogP3 2.3Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. This is a crucial parameter in early-stage drug discovery for predicting ADME properties.[7]
Topological Polar Surface Area (TPSA) 88.5 ŲSuggests good potential for oral bioavailability, as it falls below the 140 Ų threshold often associated with good cell permeability.[7]
Hydrogen Bond Donors 2The two N-H protons of the guanidine group can participate in hydrogen bonding, a key interaction for binding to biological targets.[7]
Hydrogen Bond Acceptors 4The four oxygen atoms (two carbonyl, two ester) and the imine nitrogen can act as hydrogen bond acceptors, contributing to solubility and target binding.[7]
pKa (Guanidinium Ion) ~13.5The parent guanidine has a pKa of ~13.5.[8] While the Boc group is electron-withdrawing and will lower this value, the guanidine moiety remains a strong base, protonated at physiological pH.[8]

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following sections detail the expected spectroscopic signatures for this molecule and provide a standard protocol for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information for structural elucidation in solution.

  • ¹H NMR: The proton spectrum is expected to show distinct signals. The nine protons of the tert-butyl (Boc) group will appear as a sharp singlet around 1.5 ppm. The three protons of the methyl ester will also be a singlet, typically found further downfield (~3.9 ppm) due to the deshielding effect of the attached oxygen.[9] The aromatic protons on the 1,4-disubstituted benzene ring will present as two distinct doublets in the 7.5-8.2 ppm region, characteristic of an AA'BB' spin system. The N-H protons of the guanidine group are expected to appear as broad singlets, and their chemical shift can be highly dependent on solvent and concentration.

  • ¹³C NMR: The carbon spectrum will corroborate the structure. The tert-butyl carbons will show two signals: a quaternary carbon around 80 ppm and the methyl carbons near 28 ppm. The methyl ester carbon will be found around 52 ppm.[10] The aromatic carbons will resonate in the 120-145 ppm range. The three most downfield signals will correspond to the carbonyl carbons of the ester (~166 ppm), the Boc group (~153 ppm), and the guanidinyl carbon (~160 ppm).

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of Methyl 4-(N-Boc-carbamimidoyl)benzoate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to resolve N-H protons that might otherwise exchange too rapidly in other solvents.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Standard parameters are typically sufficient.

  • Data Analysis:

    • Calibrate the spectrum to the residual solvent peak.

    • Integrate the ¹H NMR signals to confirm the proton count for each group.

    • Analyze the chemical shifts and coupling constants to confirm the substitution pattern and connectivity.

    • Assign all peaks in both ¹H and ¹³C spectra to their corresponding atoms in the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

  • Expected Mass: Using electrospray ionization (ESI), the molecule is expected to be observed as its protonated ion [M+H]⁺ at an m/z of approximately 279.13. The exact mass should be confirmed using high-resolution mass spectrometry (HRMS).[7]

  • Fragmentation: A characteristic fragmentation pattern would involve the loss of the tert-butyl group (56 Da) or isobutylene, and the subsequent loss of CO₂ (44 Da) from the Boc protecting group, a hallmark of this functionality.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of water and acetonitrile (both typically containing 0.1% formic acid to promote ionization).

  • Mass Detection: Analyze the eluent using an ESI-MS detector in positive ion mode.

  • Data Analysis:

    • Confirm the presence of the expected [M+H]⁺ ion in the mass spectrum corresponding to the chromatographic peak.

    • If using tandem MS (MS/MS), analyze the fragmentation pattern to further confirm the structure.

The following workflow diagram illustrates the logical steps for comprehensive characterization.

G cluster_0 Physicochemical Characterization Workflow Sample Sample of Methyl 4-(N-Boc-carbamimidoyl)benzoate NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (LC-MS, HRMS) Sample->MS Solubility Solubility Assay Sample->Solubility Stability Stability Study (HPLC) Sample->Stability Data Integrated Data Analysis NMR->Data MS->Data Solubility->Data Stability->Data Report Final Characterization Report Data->Report

Fig 1. A logical workflow for the comprehensive characterization of the title compound.

Chemical Reactivity and Stability

Understanding the reactivity of a building block is crucial for its successful application in multi-step synthesis.

Boc Group Deprotection

The primary point of reactivity is the acid-labile Boc group. It is stable to basic and nucleophilic conditions, providing orthogonality with other protecting groups like Fmoc or benzyl.[11] Deprotection is typically achieved with strong acids, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[5]

The mechanism proceeds via three key steps:

  • Protonation: The carbonyl oxygen of the carbamate is protonated by the acid.

  • Fragmentation: The protonated intermediate fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid.

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and yielding the free guanidinium salt.

G Boc Deprotection Mechanism Start Boc-Protected Guanidine Protonation Protonation (Carbonyl Oxygen) Start->Protonation + H⁺ Intermediate1 Protonated Intermediate Protonation->Intermediate1 Fragmentation Fragmentation Intermediate1->Fragmentation Products Carbamic Acid + tert-Butyl Cation Fragmentation->Products Decarboxylation Decarboxylation Products->Decarboxylation - H⁺ Final Free Guanidinium Salt + CO₂ Decarboxylation->Final

Sources

An In-Depth Technical Guide to Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate, bearing the CAS number 135321-84-5, is a pivotal synthetic intermediate in modern medicinal chemistry. Its structure, featuring a benzoate ester and a guanidino group protected by a tert-butoxycarbonyl (Boc) moiety, renders it an invaluable building block, particularly in the synthesis of complex pharmaceutical agents. The strategic placement of the acid-labile Boc group allows for the selective unmasking of the highly basic and nucleophilic guanidine function at a later synthetic stage, a crucial feature for multi-step total synthesis of drug candidates.[1] This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in the development of therapeutic agents such as protease inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in process development and scale-up. The key properties of Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate are summarized below. It is important to note that while some experimental data is available, many properties are computationally predicted and should be considered as such.

PropertyValueSource
CAS Number 135321-84-5[2]
Molecular Formula C₁₄H₁₈N₂O₄[2]
Molecular Weight 278.30 g/mol [2]
IUPAC Name methyl 4-[N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoate[2]
Appearance White to off-white solid (typical)Inferred from similar compounds
Melting Point No experimental data available.
Boiling Point No experimental data available.
Solubility Soluble in methanol, ethyl acetate, ether, benzene, chloroform, dioxane, and acetone. Insoluble in petroleum ether and water.[3]
XLogP3 2.3 (Computed)[2]
Hydrogen Bond Donor Count 2 (Computed)[2]
Hydrogen Bond Acceptor Count 5 (Computed)[2]

Synthesis and Mechanistic Considerations

The synthesis of methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate is a multi-step process that begins with readily available starting materials. The overall synthetic strategy involves the initial formation of the methyl ester followed by the crucial guanidinylation of the aromatic amine.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Guanidinylation A 4-Aminobenzoic Acid B Methyl 4-aminobenzoate A->B  MeOH, H₂SO₄ (cat.)  Reflux C Methyl 4-(N-(tert-butoxycarbonyl) carbamimidoyl)benzoate B->C  Guanidinylating Agent  (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine)  Solvent (e.g., THF)

A high-level overview of the synthesis of the target compound.
Part 1: Esterification of 4-Aminobenzoic Acid

The first step is a classic Fischer esterification, where 4-aminobenzoic acid is reacted with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[4] The acid protonates the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol and refluxing the mixture.

Experimental Protocol: Synthesis of Methyl 4-aminobenzoate [4]

  • To a round-bottom flask, add 4-aminobenzoic acid (1 equivalent).

  • Add a large excess of methanol (e.g., 10-20 equivalents).

  • Carefully add concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) dropwise while cooling the flask in an ice bath.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and slowly pour it into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acid.

  • The product, methyl 4-aminobenzoate, will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Part 2: Guanidinylation of Methyl 4-aminobenzoate

This is the key step where the guanidine moiety is introduced. The amino group of methyl 4-aminobenzoate is reacted with a suitable guanidinylating agent. A common and effective reagent for this transformation is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.[5] This reagent efficiently transfers the di-Boc-protected guanidine group to primary amines under mild conditions.

Representative Experimental Protocol: Guanidinylation [6]

  • In a round-bottom flask, dissolve methyl 4-aminobenzoate (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

  • Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to afford the final product, methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate.

Applications in Drug Discovery: The Case of Dabigatran

The primary utility of methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate lies in its role as a precursor to the 4-guanidinobenzoate moiety, a key pharmacophore in many protease inhibitors.[7] A prominent example is its application in the synthesis of Dabigatran, an oral direct thrombin inhibitor used for the prevention of stroke and systemic embolism.[8]

In the synthesis of Dabigatran and other similar protease inhibitors, the Boc-protected guanidinobenzoate intermediate is coupled with the core of the drug molecule. The Boc protecting group is then removed under acidic conditions in the final steps of the synthesis to reveal the active guanidine group.

Application_Workflow A Methyl 4-(N-(tert-butoxycarbonyl) carbamimidoyl)benzoate B Deprotection A->B  Acidic Conditions  (e.g., TFA, HCl) C Methyl 4-guanidinobenzoate B->C D Coupling with Drug Scaffold C->D E Protease Inhibitor (e.g., Dabigatran Precursor) D->E

General workflow for the application of the title compound in drug synthesis.

The guanidinium group plays a crucial role in the inhibitory activity of these drugs. It is a strong base and is protonated at physiological pH, allowing it to form strong ionic interactions with negatively charged residues, such as aspartate, in the S1 pocket of serine proteases like thrombin.[7] This interaction is key to the binding affinity and selectivity of the inhibitor.

Analytical Characterization

Quality control of this synthetic intermediate is essential. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

High-Performance Liquid Chromatography (HPLC)

Suggested HPLC Method Parameters:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient: A suitable gradient from a high percentage of A to a high percentage of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Spectroscopic Analysis
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the methyl ester group (a singlet around 3.9 ppm), and the aromatic protons (two doublets in the range of 7.5-8.2 ppm). The N-H protons of the guanidine group would appear as broad singlets.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyls of the ester and the Boc group (around 165-170 ppm and 150-155 ppm, respectively), the quaternary carbon of the tert-butyl group (around 80 ppm), and the aromatic carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show the protonated molecular ion [M+H]⁺ at m/z 279.13.

Deprotection of the Boc Group

The removal of the Boc protecting group is typically the final step before obtaining the active pharmaceutical ingredient. This is achieved under acidic conditions.

Experimental Protocol: Boc Deprotection [9]

  • Dissolve the Boc-protected compound in an anhydrous solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (typically 25-50% v/v in DCM) dropwise to the stirred solution.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • The resulting amine salt can be used directly or neutralized with a mild base.

Note on Scavengers: The deprotection process generates a reactive tert-butyl cation, which can lead to side reactions, especially with electron-rich aromatic rings or other nucleophilic functional groups. The use of scavengers such as triisopropylsilane (TIS) or anisole is often recommended to trap this cation.[9]

Safety and Handling

As a laboratory chemical, methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate should be handled with appropriate safety precautions.[10]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place. A recommended storage temperature is 2-8°C.[11]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate is a strategically designed and highly valuable building block for drug discovery and development. Its key features—a readily deprotectable guanidine group and a versatile benzoate ester—make it an essential component in the synthesis of a range of therapeutic agents, most notably serine protease inhibitors. A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, is crucial for its effective application in the pharmaceutical sciences.

References

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A Multi-Technique Approach to the Definitive Structure Elucidation of Methyl 4-(N-Boc-carbamimidoyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery and medicinal chemistry, the unequivocal structural confirmation of novel chemical entities and key building blocks is a cornerstone of scientific rigor. Methyl 4-(N-Boc-carbamimidoyl)benzoate is a valuable synthetic intermediate, incorporating a para-substituted aromatic ring, a methyl ester, and a protected guanidine moiety—a functional group of significant interest in pharmaceutical science due to its biological activity and hydrogen bonding capabilities.[1][2] This guide, designed for researchers and drug development professionals, outlines a comprehensive and self-validating analytical workflow for the complete structure elucidation of this molecule. By synergistically employing Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we demonstrate not just the procedural steps but the underlying scientific rationale that connects disparate data points into a single, coherent structural assignment.

The Analytical Imperative: A Strategy of Orthogonal Confirmation

The unambiguous determination of a molecule's structure is rarely achieved with a single analytical technique. Instead, a robust elucidation strategy relies on the convergence of data from multiple, orthogonal methods.[3][4] Each technique probes different aspects of the molecular architecture, and their collective agreement provides the high degree of confidence required for publication, patenting, and advancement into further development.

Our approach is a logical progression:

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental formula.[5]

  • Infrared (IR) Spectroscopy: To identify the key functional groups present.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework and establish atomic connectivity, providing the definitive architectural blueprint.

G cluster_0 Structure Elucidation Workflow Start Start MS Mass Spectrometry (Molecular Formula) Start->MS Step 1 IR Infrared Spectroscopy (Functional Groups) MS->IR Step 2 Confirm Convergent Data (Final Structure) MS->Confirm Validation NMR NMR Spectroscopy (Connectivity & Framework) IR->NMR Step 3 IR->Confirm Validation NMR->Confirm Validation

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Establishing Molecular Identity

The first step in any structure elucidation is to confirm the molecular mass and, by extension, the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

Causality of Experimental Choice: Electrospray Ionization (ESI) in positive ion mode is the technique of choice. The guanidine functional group is highly basic and will readily protonate to form a stable [M+H]⁺ cation, making it exceptionally sensitive to this ionization method.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120 °C.

    • Calibration: Ensure the instrument is calibrated with a known standard to achieve mass accuracy < 5 ppm.

  • Data Analysis: Identify the monoisotopic mass of the most abundant ions (typically [M+H]⁺ and [M+Na]⁺) and compare the measured exact mass to the theoretical mass calculated for the proposed formula, C₁₄H₁₈N₂O₄.

Expected Data & Interpretation

The molecular formula C₁₄H₁₈N₂O₄ yields a theoretical monoisotopic mass of 278.1267 Da.[6] The HRMS data should align precisely with this value.

IonTheoretical Exact Mass (Da)Observed Mass (Da)Mass Error (ppm)
[M+H]⁺279.1339e.g., 279.1335< 5 ppm
[M+Na]⁺301.1158e.g., 301.1154< 5 ppm

A key fragmentation pathway in MS/MS analysis would be the loss of the tert-butyl group or the entire Boc group, providing further structural confirmation.

Infrared Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by probing their characteristic vibrational frequencies.[1]

Causality of Experimental Choice: Attenuated Total Reflectance (ATR) is used for its simplicity and requires no sample preparation beyond placing a small amount of the solid on the crystal.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small, representative sample of the solid compound directly onto the ATR crystal.

  • Instrument: Use a standard FT-IR spectrometer with a diamond or germanium ATR accessory.

  • Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample to ensure good contact and collect the sample spectrum.

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background, generating the final absorbance spectrum.

Expected Data & Interpretation

The IR spectrum provides a distinct "fingerprint" of the molecule, with key absorbances confirming the presence of the ester, carbamate, and guanidine functionalities.

Vibrational ModeExpected Wavenumber (cm⁻¹)Structural Moiety
N-H Stretching3400 - 3200 (broad)Guanidine (N-H)
Aromatic C-H Stretching3100 - 3000Benzene Ring
Aliphatic C-H Stretching2980 - 2930Boc & Methyl groups
C=O Stretching (Ester)~1720Methyl Benzoate
C=O Stretching (Carbamate)~1700N-Boc group
C=N Stretching / N-H Bending (Amidine/Guanidine)1650 - 1580Guanidine Core[7][8]
Aromatic C=C Stretching1600, 1480Benzene Ring
C-O Stretching1250 - 1100Ester & Carbamate

The presence of two distinct carbonyl peaks around 1700-1720 cm⁻¹ is a strong indicator of both the ester and Boc-carbamate groups.

NMR Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the most powerful technique for the structure elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Causality of Experimental Choice: A combination of ¹H and ¹³C NMR is essential. ¹H NMR reveals the number and type of protons and their neighboring relationships, while ¹³C NMR maps the carbon skeleton. Solvents like Chloroform-d (CDCl₃) or DMSO-d₆ are chosen for their ability to dissolve the sample and provide a lock signal for the spectrometer.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

Expected ¹H NMR Data & Interpretation (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 - 8.2Doublet2HAromatic protons ortho to the ester group
~7.8 - 7.9Doublet2HAromatic protons ortho to the guanidine group
~7.0 - 9.0 (very broad)Broad Singlet2-3HN-H protons (may exchange or be very broad)
~3.9Singlet3HEster methyl protons (-OCH₃)
~1.5Singlet9Htert-Butyl protons (-C(CH₃)₃)

The aromatic region is expected to show a classic AA'BB' system, appearing as two distinct doublets due to the para-substitution pattern.

Expected ¹³C NMR Data & Interpretation (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~166Ester Carbonyl Carbon (C=O)
~155-160Guanidine Carbon (C=N) / Carbamate C=O
~135-145Aromatic Quaternary Carbons
~130Aromatic CH (ortho to ester)
~128Aromatic CH (ortho to guanidine)
~80-82Boc Quaternary Carbon (C(CH₃)₃)
~52Ester Methyl Carbon (-OCH₃)
~28Boc Methyl Carbons (-C(CH₃)₃)

To definitively link the proton and carbon signals, 2D NMR experiments like HSQC (linking protons to directly attached carbons) and HMBC (linking protons to carbons 2-3 bonds away) would be employed.

G cluster_mol Key HMBC Correlations cluster_data Observed Carbons (δ, ppm) mol Structure with key protons labeled C_ester ~166 (Ester C=O) C_guan ~155 (Guanidine C) C_aro_quat ~135 (Aro C-CO₂Me) C_aro_CH ~130 (Aro CH) H_Me ~3.9 (Me H's) H_Me->C_ester 2-bond H_Me->C_aro_quat 3-bond H_Aro ~8.0 (Aro H's) H_Aro->C_ester 3-bond H_Aro->C_guan 4-bond (weaker) H_Aro->C_aro_CH 2-bond

Caption: Expected key 2D HMBC correlations.

Data Synthesis: The Final Confirmation

The power of this multi-technique approach lies in the convergence of all data points to support a single, unambiguous structure.

Caption: Summary of convergent analytical data.

Conclusion

The structure elucidation of methyl 4-(N-Boc-carbamimidoyl)benzoate serves as a prime example of a rigorous, evidence-based analytical workflow. By systematically applying mass spectrometry to define the molecular formula, infrared spectroscopy to identify key functional groups, and a suite of NMR techniques to assemble the atomic framework, a definitive and trustworthy structural assignment is achieved. This methodical and multi-faceted approach is indispensable in research and development, ensuring the integrity of chemical matter and providing the solid foundation upon which further scientific inquiry is built.

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The Synthetic Chemist's Guide to Boc-Protected Guanidinylating Agents: A Comprehensive Overview

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The guanidinium group is a pivotal structural motif in a vast array of biologically active compounds, including pharmaceuticals and natural products. Its capacity to remain protonated at physiological pH enables critical hydrogen bonding and electrostatic interactions with biological targets. However, the direct introduction of this highly basic functional group into complex molecules presents significant synthetic challenges. This in-depth technical guide provides a comprehensive overview of Boc-protected guanidinylating agents, which offer a robust and versatile solution for the controlled installation of the guanidine moiety. We will delve into the core principles of this strategy, explore the reactivity and applications of the most prominent reagents, provide detailed experimental protocols, and offer insights into the causality behind experimental choices to empower researchers in drug development and chemical synthesis.

The Strategic Advantage of Boc Protection in Guanidinylation

The high basicity (pKa ≈ 13.5) and nucleophilicity of the guanidine functional group can lead to undesirable side reactions and incompatibility with many common synthetic transformations. The use of the tert-butoxycarbonyl (Boc) protecting group effectively mitigates these issues. By temporarily masking the guanidino nitrogens, the overall basicity and nucleophilicity of the reagent are tempered, rendering it compatible with a wider range of functional groups and reaction conditions.[1][2] The Boc groups can be readily and cleanly removed under acidic conditions at a later synthetic stage, regenerating the desired guanidinium functionality.[1] This strategy of "direct guanidinylation," where a protected guanidine is introduced early in a synthetic route, has streamlined the synthesis of complex molecules.[3][4]

A Curated Arsenal of Boc-Protected Guanidinylating Reagents

A variety of Boc-protected guanidinylating agents have been developed, each with distinct reactivity profiles and handling characteristics. The choice of reagent is often dictated by the nucleophilicity of the amine substrate and the desired reaction conditions.

N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

N,N'-Di-Boc-N''-triflylguanidine, commonly known as Goodman's reagent, is a highly reactive and versatile guanidinylating agent.[1] The electron-withdrawing trifluoromethylsulfonyl (triflyl) group serves as an excellent leaving group, rendering the guanidine carbon highly electrophilic and susceptible to nucleophilic attack by a broad spectrum of primary and secondary amines, including those with low nucleophilicity.[1] Reactions with Goodman's reagent are typically rapid and proceed under mild conditions, often at room temperature.[1]

Mechanism of Action: The reaction proceeds via a direct nucleophilic substitution where the amine attacks the electrophilic carbon of the reagent, displacing the triflyl group.

Caption: Mechanism of guanidinylation using Goodman's reagent.

Experimental Protocol: Guanidinylation of Benzylamine with Goodman's Reagent [5]

  • Materials:

    • N,N'-Di-Boc-N''-triflylguanidine (1.00 g, 2.55 mmol)

    • Benzylamine (0.31 mL, 2.8 mmol)

    • Dichloromethane (DCM), anhydrous (13 mL)

    • 2 M aqueous sodium bisulfate

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In an oven-dried 50-mL round-bottomed flask equipped with a magnetic stir bar, dissolve N,N'-Di-Boc-N''-triflylguanidine in anhydrous DCM.

    • Add benzylamine in a single portion via syringe at room temperature.

    • Stir the reaction mixture for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 2 M aqueous sodium bisulfate (10 mL) and saturated aqueous sodium bicarbonate (10 mL).

    • Extract each aqueous layer with DCM (2 x 10 mL).

    • Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N,N'-Bis(tert-butoxycarbonyl)-N''-benzylguanidine.

  • Causality of Experimental Choices:

    • Solvent: Dichloromethane is a common choice as it is relatively non-polar and aprotic, effectively solvating the reagents without interfering with the reaction. Reaction rates tend to be faster in less polar solvents.[5]

    • Stoichiometry: A slight excess of the amine can be used to ensure complete consumption of the more valuable guanidinylating reagent. For less reactive amines, the addition of a non-nucleophilic base like triethylamine (1.1 eq.) may be required to scavenge the generated triflic acid.[5]

    • Workup: The aqueous washes with sodium bisulfate and sodium bicarbonate are crucial for removing any unreacted amine and acidic byproducts, simplifying the purification process.

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This reagent is a stable, crystalline solid that offers high yields and clean reactions for the guanidinylation of a wide range of primary and secondary amines under mild conditions.[6][7] It is generally considered less reactive than Goodman's reagent, which can be advantageous for substrates with multiple nucleophilic sites, allowing for greater selectivity.

Mechanism of Action: The reaction involves the nucleophilic attack of the amine on the amidine carbon, leading to the displacement of the pyrazole leaving group.

Experimental Protocol: Guanidinylation of 4-Bromophenethylamine [6]

  • Materials:

    • 4-Bromophenethylamine (200 mg, 1.00 mmol)

    • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (341 mg, 1.10 mmol)

    • Tetrahydrofuran (THF), anhydrous (1.7 mL)

    • Silica gel for column chromatography

    • Ethyl acetate and hexane for elution

  • Procedure:

    • Dissolve 4-bromophenethylamine and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine in anhydrous THF in a suitable flask.

    • Stir the resulting solution at room temperature for 24 hours.

    • Monitor the reaction progress by TLC (ethyl acetate:hexane = 1:3, Rf of product = 0.55).

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane (0% to 10%) to afford the N,N'-di-Boc-protected guanidine.[6]

  • Causality of Experimental Choices:

    • Solvent: THF is a suitable aprotic solvent that effectively dissolves both the amine and the guanidinylating agent.

    • Reaction Time: The longer reaction time compared to Goodman's reagent reflects its moderate reactivity.

    • Purification: Column chromatography is effective for separating the desired product from unreacted starting materials and the pyrazole byproduct.

N,N'-Di-Boc-thiourea

N,N'-Di-Boc-thiourea is a stable and commercially available precursor that requires activation to function as a guanidinylating agent.[8] This two-step approach involves the in-situ formation of a more reactive intermediate, typically a carbodiimide, which is then attacked by the amine.

Activation and Mechanism: Activation can be achieved using various reagents, with Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) or cyanuric chloride (TCT) being common choices.[8][9] The activator reacts with the thiourea to form a highly reactive intermediate, which then eliminates a byproduct to form the bis-Boc-carbodiimide. This carbodiimide is then readily attacked by the amine to furnish the protected guanidine.

Caption: General workflow for guanidinylation using activated N,N'-Di-Boc-thiourea.

Experimental Protocol: Guanidinylation using TCT Activation [8]

  • Materials:

    • N,N'-Di-Boc-thiourea

    • Cyanuric chloride (TCT)

    • Primary or secondary amine

    • N-methylmorpholine (NMM)

    • 4-Dimethylaminopyridine (DMAP), catalytic amount

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • In a round-bottomed flask under an inert atmosphere, dissolve N,N'-Di-Boc-thiourea in anhydrous THF.

    • Add TCT to the solution and stir to activate the thiourea.

    • In a separate flask, dissolve the amine, NMM, and a catalytic amount of DMAP in anhydrous THF.

    • Add the amine solution to the activated thiourea mixture.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, perform an aqueous workup, including extraction with an organic solvent.

    • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

  • Causality of Experimental Choices:

    • Activator: TCT is an inexpensive and environmentally safer alternative to heavy-metal activators like HgCl₂.[8]

    • Base: NMM is used as a base to neutralize the acid generated during the reaction. DMAP serves as a nucleophilic catalyst to accelerate the reaction.

    • Solvent: THF is the preferred solvent, as other solvents like DMF and CH₂Cl₂ have been shown to give lower yields in this specific protocol.[8]

Comparative Overview of Common Boc-Guanidinylating Agents

ReagentReactivitySubstrate ScopeHandlingKey AdvantagesKey Disadvantages
N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) Very HighBroad (primary, secondary, and weakly nucleophilic amines)Moisture sensitiveHigh reactivity, fast reactions, suitable for solid-phase synthesis.[1][5]High cost, potential for side reactions with highly functionalized substrates.
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine ModerateBroad (primary and secondary amines)Stable, crystalline solidGood yields, clean reactions, commercially available.[6]Slower reaction times compared to Goodman's reagent.[5]
N,N'-Di-Boc-thiourea Low (requires activation)Broad (primary and secondary amines)Stable solidLow cost, stable precursor.Requires an additional activation step, which can add complexity.

Deprotection of Boc-Guanidines

The final step in many synthetic sequences involving these reagents is the removal of the Boc protecting groups to unveil the guanidinium functionality. This is typically achieved under acidic conditions.

Mechanism of Deprotection: The mechanism involves the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the departure of the stable tert-butyl cation, which subsequently decomposes to isobutylene and a proton. The resulting carbamic acid is unstable and decarboxylates to yield the free guanidine.

Boc Deprotection start N,N'-Di-Boc-protected Guanidine intermediate1 Protonated Boc-Guanidine start->intermediate1 + H+ (e.g., TFA) intermediate2 Carbamic Acid Intermediate + t-Butyl Cation intermediate1->intermediate2 Loss of t-Butyl Cation product Guanidinium Salt intermediate2->product Decarboxylation

Caption: General mechanism for the acid-catalyzed deprotection of Boc-guanidines.

Experimental Protocol: Standard Boc Deprotection with TFA [10]

  • Materials:

    • Boc-protected guanidine

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA)

    • Scavenger (e.g., triisopropylsilane, water)

  • Procedure:

    • Dissolve the Boc-protected compound in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add a scavenger to the solution. Scavengers are crucial to prevent the re-alkylation of the guanidine or other sensitive functional groups by the liberated tert-butyl cation.[11]

    • Add TFA dropwise to the cooled solution. A typical concentration is 25-50% TFA in DCM.

    • Allow the reaction to warm to room temperature and stir until deprotection is complete (monitor by TLC or LC-MS).

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with a solvent like toluene can help remove residual TFA.

    • The resulting guanidinium salt can be used directly or purified further if necessary.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when working with Boc-protected guanidinylating agents and the associated reagents for activation and deprotection.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.[3]

  • Fume Hood: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of dusts or vapors.[3]

  • Reagent-Specific Hazards:

    • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: May cause skin and serious eye irritation, as well as respiratory irritation.[12]

    • Triflic anhydride (used in the synthesis of Goodman's reagent): Highly corrosive and reacts violently with water.

    • TFA: A strong, corrosive acid. Handle with extreme care.

  • Storage: Many of these reagents are moisture-sensitive and should be stored in a desiccator or under an inert atmosphere. N,N'-Di-Boc-1H-pyrazole-1-carboxamidine should be stored at or below -4 °C.[7]

Conclusion

Boc-protected guanidinylating agents are indispensable tools in modern organic synthesis and medicinal chemistry. They provide a reliable and versatile means of introducing the vital guanidine functional group into complex molecules with a high degree of control. By understanding the distinct reactivity profiles of reagents like Goodman's reagent, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, and activated N,N'-Di-Boc-thiourea, and by carefully considering the causality behind experimental choices, researchers can strategically select the optimal reagent and conditions for their specific synthetic goals. This guide serves as a foundational resource to empower scientists in the rational design and efficient execution of guanidinylation reactions, ultimately accelerating the discovery and development of novel bioactive compounds.

References

  • Comparative analysis of the reactivity of anthocyanidins, leucoanthocyanidins, and flavonols using a quantum chemistry approach. National Institutes of Health. 2023 Mar 11. Available from: [Link]

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  • A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett. 2009; 2009(20): 3368-3372. Available from: [Link]

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  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Iodine-Catalyzed Guanylation of Amines with N,N′-Di-Boc-thiourea. ResearchGate. Available from: [Link]

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Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate: A Linchpin in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Strategic Importance of Protected Guanidines

In the landscape of contemporary drug discovery, the guanidinium group stands out as a critical pharmacophore, prized for its unique physicochemical properties and diverse biological activities.[1][2][3] This functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is strongly basic and exists predominantly in its protonated guanidinium form under physiological conditions. This cationic nature allows it to engage in multifaceted, high-energy interactions with biological targets, including hydrogen bonding and electrostatic interactions.[2][4] Consequently, guanidine-containing molecules have found applications as antiviral, antifungal, antitumorous, and antidiabetic agents.[3][4]

However, the very reactivity that makes the guanidine group so valuable also presents a significant challenge during complex multi-step syntheses. Its high basicity and nucleophilicity can interfere with a wide array of chemical transformations. This necessitates the use of protecting groups, and among the most effective and widely used is the tert-butoxycarbonyl (Boc) group. The Boc group temporarily masks the reactivity of the guanidine moiety, rendering it neutral, less polar, and amenable to a broader range of reaction conditions.[4] This strategic protection is pivotal for the successful synthesis of complex pharmaceutical agents.

This technical guide focuses on a key exemplar of this strategy: Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate . This molecule is a versatile building block that elegantly combines a Boc-protected guanidine with a methyl benzoate scaffold, offering multiple points for synthetic elaboration.[5][6][7] We will explore its synthesis, its critical role as a synthetic intermediate, and its application in the construction of therapeutically significant molecules, with a particular focus on the synthesis of the direct thrombin inhibitor, dabigatran etexilate.

Physicochemical Properties and Structural Features

A clear understanding of the physicochemical properties of Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate is essential for its effective application in synthesis.

PropertyValueSource
Molecular Formula C₁₄H₁₈N₂O₄[5][8]
Molecular Weight 278.30 g/mol [5][8]
IUPAC Name methyl 4-[N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoate[5][8]
CAS Number 135321-84-5[6][8]
Appearance White to off-white solid
Solubility Soluble in most organic solvents such as dichloromethane, ethyl acetate, and methanol.

The structure of this compound is defined by three key components:

  • Aromatic Ring: The benzene ring provides a rigid scaffold and can be involved in π-π stacking interactions with biological targets.

  • Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a convenient handle for further molecular elaboration.[7]

  • Boc-Protected Guanidine: This is the most critical functional group. The Boc protection allows for the guanidine to be carried through multiple synthetic steps without interference.[6] The protecting group can be removed under acidic conditions to reveal the active guanidinium moiety at a late stage in the synthesis.

Synthesis of Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate

The synthesis of this key intermediate leverages established methods for the guanylation of amines, with a focus on efficiency and scalability. A common synthetic route starts from methyl 4-aminobenzoate.

Experimental Protocol: A Representative Synthesis

This protocol describes a general, two-step procedure for the synthesis of Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate.

Step 1: Preparation of Methyl 4-aminobenzoate from 4-aminobenzoic acid

This initial step is a standard Fischer esterification.

  • Reaction Setup: To a solution of 4-aminobenzoic acid (1 eq.) in methanol, slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reaction Conditions: The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).[9][10]

  • Work-up and Purification: The reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield methyl 4-aminobenzoate.

Step 2: Guanylation of Methyl 4-aminobenzoate

This step introduces the Boc-protected guanidine moiety. Various guanylating reagents can be employed.[4][11]

  • Reaction Setup: In a suitable solvent such as THF or DMF, dissolve methyl 4-aminobenzoate (1 eq.) and a guanylating agent like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq.).

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating, and in the presence of a non-nucleophilic base like triethylamine to scavenge the acid byproduct. The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the solvent is removed in vacuo. The residue is redissolved in an organic solvent and washed with a dilute acid solution to remove unreacted amine and base.[4] The organic layer is then washed with brine, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford pure Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate.

Diagram: Synthetic Workflow

G cluster_reagents A 4-Aminobenzoic Acid B Methyl 4-aminobenzoate A->B Esterification C Methyl 4-(N-(tert-butoxycarbonyl) carbamimidoyl)benzoate B->C Guanylation reagent1 Methanol, H₂SO₄ (cat.) Reflux reagent2 N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Triethylamine, THF

A generalized synthetic workflow for the preparation of the title compound.

Role in Medicinal Chemistry: A Versatile Building Block

The true value of Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate lies in its utility as a versatile building block in drug discovery.[7][12] The presence of orthogonal functional groups—the modifiable methyl ester and the protected, yet deprotectable, guanidine—allows for its incorporation into a wide range of molecular scaffolds.

Case Study: Synthesis of Dabigatran Etexilate

A prominent example of the application of a closely related intermediate is in the synthesis of Dabigatran Etexilate, an oral direct thrombin inhibitor used for the prevention of stroke and systemic embolism.[13][14][15] The synthesis of dabigatran involves the coupling of a benzimidazole core with a side chain containing the critical guanidine functionality.

The synthesis of dabigatran is a multi-step process where an intermediate structurally analogous to our title compound is crucial.[13][16] An amidine precursor, which is chemically equivalent to a guanidine, is a key intermediate in forming the final drug molecule.[13]

Diagram: Role in Dabigatran Etexilate Synthesis

G A Methyl 4-(N-Boc-carbamimidoyl)benzoate (or related intermediate) C Coupling Reaction A->C B Benzimidazole Core B->C D Protected Dabigatran Precursor C->D E Further Modifications & Deprotection D->E F Dabigatran Etexilate E->F

The strategic use of a protected guanidine benzoate intermediate in the synthesis of Dabigatran Etexilate.

The use of a Boc-protected guanidine benzoate intermediate in this synthesis offers several advantages:

  • Avoidance of Side Reactions: The protected guanidine does not interfere with the coupling reactions required to assemble the core of the dabigatran molecule.[11]

  • Improved Solubility and Handling: The Boc-protected intermediate is more soluble in organic solvents and easier to handle and purify compared to the highly polar, unprotected guanidine.[4]

  • Late-Stage Deprotection: The Boc group can be removed in one of the final steps of the synthesis using acidic conditions, revealing the biologically active guanidinium group. This late-stage deprotection is a hallmark of an efficient and robust synthetic strategy.

The synthesis of dabigatran often involves the preparation of a key amidine intermediate, which is then elaborated to the final product.[13] The use of a pre-functionalized and protected building block like Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate streamlines this process, making it more suitable for industrial-scale production.[15]

The Broader Significance of the Guanidine Moiety in Drug Design

The guanidine group is a recurring motif in a wide array of biologically active compounds and approved drugs.[1][3][17] Its ability to form strong, directional hydrogen bonds and participate in salt bridge interactions makes it an excellent mimic for the side chain of the amino acid arginine.[2] This allows guanidine-containing molecules to bind with high affinity to the active sites of enzymes and the binding pockets of receptors that recognize arginine.

Examples of therapeutic areas where the guanidine group is important include:

  • Anticoagulants: As seen with dabigatran, the guanidinium group can effectively interact with the active site of thrombin.

  • Antidiabetic Agents: Metformin, a widely prescribed drug for type 2 diabetes, is a biguanide.[3]

  • Antiviral and Antimicrobial Agents: The guanidine functionality is present in several compounds with activity against viruses and bacteria.[3]

The strategic use of protected guanidine building blocks, such as Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate, is therefore a key enabling technology in the discovery and development of new medicines in these and other therapeutic areas.[18]

Conclusion

Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate is more than just a chemical reagent; it is a testament to the power of strategic molecular design in medicinal chemistry. By masking the inherent reactivity of the potent guanidine pharmacophore, the Boc protecting group unlocks a wealth of synthetic possibilities, enabling the construction of complex and biologically active molecules with greater efficiency and control. Its role as a key building block, exemplified in the synthesis of the blockbuster anticoagulant Dabigatran Etexilate, underscores its importance to both process chemists and medicinal chemists. As the demand for novel therapeutics continues to grow, the judicious use of such well-designed, functionalized intermediates will remain a cornerstone of successful drug discovery and development programs.

References

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  • Baker, T. J., Luedtke, N. W., Tor, Y., & Goodman, M. (2000). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Organic Letters, 2(25), 4047–4050. Available at: [Link]

  • Shey, J.-Y., & Sun, C.-M. (1998). Soluble Polymer-Supported Synthesis of N, N-di(Boc)-Protected Guanidines. Synlett, 1998(12), 1423–1425. Available at: [Link]

  • Reddy, P. P., et al. (2018). Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate. ACS Omega, 3(6), 6343–6351. Available at: [Link]

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An In-depth Technical Guide to Determining the Solubility of Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Development

Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate, a compound featuring a benzoate ester linked to a tert-butoxycarbonyl (Boc) protected carbamimidoyl group, represents a class of molecules with significant potential in medicinal chemistry and organic synthesis.[1] The Boc protecting group is crucial in synthetic pathways, preventing unwanted reactions at the carbamimidoyl moiety.[1] As with any compound destined for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall therapeutic efficacy.[2][3] Poor solubility can impede absorption, leading to suboptimal drug exposure and potentially hindering the progression of a promising drug candidate.[2][4]

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate in a range of organic solvents. Moving beyond a simple recitation of protocols, this guide delves into the rationale behind experimental choices, grounding the methodologies in the fundamental principles of physical chemistry and analytical science.

Physicochemical Properties and Predicted Solubility Profile

A molecule's solubility is intrinsically linked to its structural features.[5] The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another.

Molecular Structure and Polarity Considerations:

Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate possesses distinct regions of varying polarity:

  • The methyl benzoate moiety: This portion of the molecule contributes a degree of aromaticity and moderate polarity due to the ester functional group.[6] Methyl benzoate itself is sparingly soluble in water but shows good solubility in many organic solvents.[2][6][7][8]

  • The N-Boc-carbamimidoyl (guanidine) group: The guanidine functional group is highly basic and polar. However, the presence of the bulky, non-polar tert-butoxycarbonyl (Boc) group significantly mitigates this polarity. The Boc group enhances solubility in less polar organic solvents.[9]

Based on this structural analysis, a qualitative solubility profile can be predicted. The compound is expected to exhibit limited solubility in highly polar protic solvents like water and alcohols. Conversely, it is anticipated to be more soluble in a range of organic solvents with intermediate to low polarity, such as chlorinated solvents, ethers, and some esters.

Experimental Determination of Solubility: Methodologies and Protocols

A multi-faceted approach employing various analytical techniques is recommended for a comprehensive solubility assessment. The following section details robust protocols for gravimetric, High-Performance Liquid Chromatography (HPLC), and Ultraviolet-Visible (UV-Vis) spectroscopic methods.

Gravimetric Analysis: The Gold Standard for Thermodynamic Solubility

The gravimetric method provides a direct and highly accurate measurement of thermodynamic solubility, defined as the concentration of a solute in a saturated solution in equilibrium with the solid phase at a given temperature.[4][6]

Causality Behind Experimental Choices:

  • Equilibration Time: A prolonged equilibration period (typically 24-72 hours) is crucial to ensure that the system reaches a true thermodynamic equilibrium. Insufficient equilibration time can lead to an underestimation of solubility.

  • Temperature Control: Solubility is highly dependent on temperature.[6] Maintaining a constant and accurately recorded temperature throughout the experiment is critical for reproducibility and data accuracy.

  • Filtration: The removal of all undissolved solid is essential. The use of a fine-pored syringe filter (e.g., 0.22 µm) minimizes the risk of particulate matter contaminating the saturated solution.

Step-by-Step Protocol for Gravimetric Solubility Determination:

  • Preparation: Add an excess amount of methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure a saturated solution.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for 24-72 hours to allow for complete equilibration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the settling of excess solid.

  • Sampling: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette, taking care not to disturb the solid at the bottom.

  • Filtration: Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed, clean, and dry collection vial.

  • Solvent Evaporation: Place the collection vial in a vacuum oven or use a gentle stream of nitrogen to evaporate the solvent completely.

  • Drying and Weighing: Dry the vial containing the solid residue to a constant weight in a vacuum oven at a suitable temperature.

  • Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume of the solvent withdrawn.

Caption: Gravimetric solubility determination workflow.

HPLC-Based Analysis: High Throughput and Specificity

High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining solubility, offering high sensitivity, specificity, and the ability to separate the analyte from any potential impurities or degradants.[7][10]

Causality Behind Experimental Choices:

  • Calibration Curve: A multi-point calibration curve is essential for accurate quantification. This establishes the linear relationship between the detector response (peak area) and the concentration of the analyte.

  • Method Validation: The HPLC method should be validated for linearity, accuracy, and precision to ensure the reliability of the solubility data.

  • Dilution: The saturated solution will likely need to be diluted to fall within the linear range of the calibration curve. Accurate and precise dilutions are critical for accurate results.

Step-by-Step Protocol for HPLC-Based Solubility Determination:

  • Method Development: Develop a suitable reversed-phase HPLC method for the analysis of methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate. This includes selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.

  • Calibration Standards: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol) at known concentrations.

  • Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

  • Sample Preparation: Prepare saturated solutions as described in the gravimetric method (Steps 1-4).

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Analysis: Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility by multiplying this concentration by the dilution factor.

G cluster_method Method Setup cluster_analysis Sample Analysis A Develop HPLC Method B Prepare Calibration Standards A->B C Generate Calibration Curve B->C G Quantify using Calibration Curve C->G Reference D Prepare Saturated Solution E Filter & Dilute D->E F Inject into HPLC E->F F->G H Calculate Final Solubility G->H

Caption: HPLC-based solubility determination workflow.

UV-Vis Spectrophotometry: A Rapid Screening Tool

UV-Vis spectrophotometry can be employed as a rapid and straightforward method for solubility determination, particularly for initial screening purposes.[11] This technique relies on the compound having a chromophore that absorbs light in the UV-Vis spectrum.

Causality Behind Experimental Choices:

  • Wavelength of Maximum Absorbance (λmax): Measuring absorbance at the λmax provides the highest sensitivity and minimizes interference from other substances.

  • Beer-Lambert Law: This method assumes a linear relationship between absorbance and concentration as described by the Beer-Lambert Law. The linear range must be determined and not exceeded.

Step-by-Step Protocol for UV-Vis-Based Solubility Determination:

  • Determine λmax: Scan a dilute solution of the compound in the chosen solvent to identify the wavelength of maximum absorbance.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to create a calibration curve.

  • Sample Preparation and Analysis: Prepare and dilute saturated solutions as described for the HPLC method. Measure the absorbance of the diluted sample.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample and then calculate the original solubility.

Data Presentation and Interpretation

For a comprehensive understanding, the solubility data should be compiled into a well-structured table. This allows for easy comparison of the compound's solubility across different solvent classes.

Table 1: Solubility of Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate in Common Organic Solvents at 25 °C

Solvent ClassSolventPredicted SolubilityExperimentally Determined Solubility (mg/mL)
Aprotic Polar AcetonitrileModerateData to be filled by researcher
Dimethylformamide (DMF)HighData to be filled by researcher
Dimethyl sulfoxide (DMSO)HighData to be filled by researcher
AcetoneModerateData to be filled by researcher
Protic Polar MethanolLow to ModerateData to be filled by researcher
EthanolLow to ModerateData to be filled by researcher
WaterVery LowData to be filled by researcher
Non-polar Dichloromethane (DCM)HighData to be filled by researcher
Tetrahydrofuran (THF)HighData to be filled by researcher
Ethyl AcetateModerate to HighData to be filled by researcher
TolueneModerateData to be filled by researcher
HexaneLowData to be filled by researcher

Safety Precautions

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[4]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.[4]

  • Handling: Avoid creating dust when handling the solid material.

Conclusion

This technical guide provides a robust framework for the systematic determination of the solubility of methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate in a variety of organic solvents. By understanding the underlying principles and meticulously following the detailed protocols, researchers can generate high-quality, reliable solubility data. This information is indispensable for making informed decisions in the subsequent stages of drug development, from formulation design to preclinical evaluation. The integration of theoretical predictions with rigorous experimental validation, as outlined in this guide, embodies a scientifically sound approach to characterizing this promising class of molecules.

References

  • Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. (2021). Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal, 1(1):58-60.
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  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.
  • MedChemExpress. (2026). Methyl 4-(((tert-butoxycarbonyl)amino)methyl)
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The Tert-Butoxycarbonyl (Boc) Protecting Group in Synthesis: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecules. Among the arsenal of protective chemistries, the tert-butoxycarbonyl (Boc) group stands as a cornerstone for amine protection, prized for its robustness and predictable reactivity. This guide provides an in-depth exploration of the Boc group's mechanism of action, offering field-proven insights into its application and removal, thereby empowering chemists to leverage its full potential with precision and confidence.

The Fundamental Chemistry of the Boc Group: A Tale of Stability and Lability

The efficacy of the Boc protecting group stems from a delicate balance: it is remarkably stable under a wide array of synthetic conditions, yet can be cleaved with high selectivity under specific, mild acidic conditions.[1][2] This duality is central to its role in complex, multi-step syntheses, particularly in the domain of peptide chemistry.[3][4]

The Boc group transforms a nucleophilic and basic primary or secondary amine into a neutral carbamate.[5] This transformation effectively masks the amine's reactivity towards electrophiles and bases, allowing for chemical modifications at other sites of a molecule.[5] Its stability profile is a key asset; the Boc group is resistant to basic hydrolysis, many nucleophiles, and conditions of catalytic hydrogenation, which are often used to remove other protecting groups like the benzyloxycarbonyl (Cbz) group.[1] This chemical resilience forms the basis of "orthogonal" protection strategies, where multiple protecting groups with distinct cleavage conditions can be used in the same synthetic sequence.[5][6]

The Mechanism of Boc Protection: A Nucleophilic Acyl Substitution

The introduction of the Boc group onto an amine is typically accomplished using di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[7][8] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[9][10]

This attack forms a transient tetrahedral intermediate. The intermediate then collapses, expelling a tert-butyl carbonate anion as a leaving group.[10] This leaving group is unstable and readily decomposes into gaseous carbon dioxide and a tert-butoxide anion.[9][10] The tert-butoxide, a strong base, then deprotonates the newly formed, positively charged carbamate, yielding the neutral Boc-protected amine and tert-butanol.[9] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[1]

Boc_Protection_Mechanism Mechanism of N-Boc Protection cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R_NH2 R-NH₂ (Amine) Tetrahedral_Intermediate [Tetrahedral Intermediate] R_NH2->Tetrahedral_Intermediate Nucleophilic Attack Boc2O Boc₂O (Di-tert-butyl dicarbonate) Boc2O->Tetrahedral_Intermediate Boc_Amine R-NH-Boc (Protected Amine) Tetrahedral_Intermediate->Boc_Amine Collapse & Proton Transfer tBuOH t-BuOH Tetrahedral_Intermediate->tBuOH CO2 CO₂ Tetrahedral_Intermediate->CO2

Caption: Mechanism of N-Boc Protection.

Experimental Protocol: General Procedure for Boc Protection of a Primary Amine
  • Dissolution: Dissolve the primary amine (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or a mixture of dioxane and water.[11]

  • Base Addition: Add a base, such as triethylamine (TEA, 1.1 equivalents) or 4-dimethylaminopyridine (DMAP, 0.1 equivalents), to the solution.[11][12] While the reaction can proceed without a base, its presence neutralizes the protonated amine, accelerating the reaction.[1]

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the mixture, either as a solid or dissolved in the reaction solvent.[13]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[14] Reactions are typically complete within a few hours.

  • Work-up: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the Boc-protected amine.

SubstrateReagent/CatalystSolventTimeYield (%)Reference
Aniline(Boc)₂ONone30 min95[14]
Benzylamine(Boc)₂OWater/Acetone8 min98[14]
Pyrrolidine(Boc)₂O / TEADCM1 h100[14]

The Mechanism of Boc Deprotection: An Acid-Catalyzed Elimination

The defining characteristic of the Boc group is its lability under acidic conditions.[3] The removal of the Boc group is most commonly achieved with a strong acid such as trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent.[9][12] The mechanism is an acid-catalyzed elimination process.[15]

  • Protonation: The first step is the protonation of the carbonyl oxygen of the carbamate by the acid.[16][15] This step is crucial as it transforms the carbonyl group into a better leaving group.

  • Cleavage and Carbocation Formation: The protonated intermediate is unstable and undergoes cleavage of the tert-butyl-oxygen bond.[17] This heterolytic cleavage is energetically favorable because it results in the formation of a highly stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[1][16]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing gaseous carbon dioxide and the free amine.[15][17] The liberated amine is then typically protonated by the excess acid in the reaction medium, forming an ammonium salt.[15]

Boc_Deprotection_Mechanism Mechanism of N-Boc Deprotection cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Amine R-NH-Boc Protonated_Boc [Protonated Intermediate] Boc_Amine->Protonated_Boc H_plus H⁺ (from TFA) H_plus->Protonated_Boc Protonation Carbamic_Acid R-NH-COOH (Carbamic Acid) Protonated_Boc->Carbamic_Acid tButyl_Cation t-Butyl Cation Protonated_Boc->tButyl_Cation Cleavage Amine_Salt R-NH₃⁺ Carbamic_Acid->Amine_Salt Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutene Isobutene tButyl_Cation->Isobutene Elimination

Caption: Mechanism of N-Boc Deprotection.

The Challenge of the Tert-Butyl Cation and the Role of Scavengers

A critical consideration during Boc deprotection is the fate of the highly reactive tert-butyl cation.[18] This electrophilic species can engage in undesirable side reactions, particularly the alkylation of nucleophilic residues within the substrate, such as the side chains of tryptophan, methionine, or tyrosine in peptide synthesis.[3][12] To mitigate these side reactions, "scavengers" are often added to the deprotection cocktail.[12] These are nucleophilic species that are more reactive towards the tert-butyl cation than the substrate.

ScavengerTarget Residue(s)Typical ConcentrationReference
AnisoleGeneral, Tyrosine (Tyr)5% (v/v)[12]
ThioanisoleMethionine (Met), general5-10% (v/v)[19]
Triisopropylsilane (TIS)Tryptophan (Trp), general2.5-5% (v/v)[19]
Ethanedithiol (EDT)Cysteine (Cys)2.5% (v/v)[19]
Experimental Protocol: General Procedure for Boc Deprotection
  • Dissolution: Dissolve the Boc-protected amine in a suitable solvent, most commonly dichloromethane (DCM).[12]

  • Acid Addition: To the solution, add trifluoroacetic acid (TFA). A common concentration is a 25-50% solution of TFA in DCM.[3][20] If required, scavengers should be pre-mixed with the TFA/DCM solution.[15]

  • Reaction: Stir the reaction mixture at room temperature. The evolution of gas (CO₂ and isobutylene) is often observed.[9] Deprotection is typically rapid, often completing within 30-60 minutes.[12]

  • Work-up: After completion (monitored by TLC or LC-MS), the solvent and excess TFA are removed under reduced pressure. The resulting residue, which is the amine trifluoroacetate salt, can be used directly or neutralized by washing with a basic aqueous solution (e.g., saturated sodium bicarbonate) and extracting the free amine into an organic solvent.[20]

Orthogonality and Selectivity: The Strategic Advantage of the Boc Group

The true power of the Boc group is realized in the context of orthogonal protection strategies, a cornerstone of modern synthetic chemistry, especially in solid-phase peptide synthesis (SPPS).[][22] Orthogonality refers to the ability to deprotect one functional group in the presence of others by using mutually exclusive reaction conditions.[5]

  • Boc vs. Fmoc: The Boc group is acid-labile, while the 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile (cleaved by piperidine).[1][9] This classic orthogonal pairing allows for the selective deprotection of either the N-terminus of a growing peptide chain (protected as Fmoc) or acid-labile side-chain protecting groups (often tert-butyl based, removed along with the N-terminal Boc group in Boc-based SPPS).[]

  • Boc vs. Cbz: The benzyloxycarbonyl (Cbz or Z) group is removed by catalytic hydrogenation.[1] Since the Boc group is stable under these conditions, this provides another axis of orthogonality.[2]

Selective deprotection of one Boc group in the presence of another is also possible, although more challenging. This often relies on subtle differences in the electronic or steric environment of the Boc-protected amines, or by using carefully controlled, milder acidic conditions.[13][23] For instance, aromatic N-Boc groups can sometimes be cleaved selectively in the presence of aliphatic N-Boc groups.[13]

Conclusion: A Self-Validating System in Synthesis

The mechanism of action of the Boc protecting group is a well-understood and highly reliable transformation in organic synthesis. The protection reaction is driven by the irreversible loss of CO₂, and the deprotection is facilitated by the formation of a stable carbocation and the subsequent irreversible loss of CO₂. This inherent thermodynamic favorability contributes to the high yields and clean reaction profiles that are characteristic of Boc chemistry. By understanding the nuanced mechanisms of its installation and cleavage, and by judiciously employing scavengers and orthogonal strategies, researchers can confidently wield the Boc group as a powerful tool in the construction of complex and life-changing molecules.

References

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  • DI-tert-BUTYL DICARBONATE. Organic Syntheses Procedure. [Link]

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  • What Is The Structure Of Tert-Butyl Dicarbonate?. Chemical Information. [Link]

  • Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]

  • Tert-Butyloxycarbonyl Protecting Group. Hebei Boze Chemical Co., Ltd.. [Link]

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  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

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  • Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. ResearchGate. [Link]

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The Strategic Incorporation of the Guanidinium Moiety: An In-depth Technical Guide to Guanidinylation Reactions Using Boc-Protected Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Guanidinium Group - A Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry and drug development, the guanidinium functional group holds a position of singular importance. As the defining feature of the amino acid arginine, its positive charge at physiological pH is fundamental to a vast array of biological recognition events. This cationic character enables the guanidinium group to engage in strong electrostatic interactions and a network of hydrogen bonds with biological targets such as enzymes and receptors, often leading to a significant enhancement in binding affinity and biological activity.[1][2] Consequently, the strategic introduction of a guanidinium moiety is a widely employed tactic in the optimization of lead compounds.

However, the very properties that make the guanidinium group so valuable in a biological context—its high basicity and nucleophilicity—present a significant challenge in chemical synthesis.[3] Unmasked, this functional group can interfere with a wide range of chemical transformations. This has necessitated the development of robust protective group strategies. Among these, the use of the tert-butoxycarbonyl (Boc) group has emerged as a particularly effective approach, enabling the controlled and efficient guanidinylation of primary and secondary amines under mild conditions.[3] The Boc groups temper the guanidine's reactivity and can be readily removed under acidic conditions, making them highly compatible with modern synthetic workflows, including both solution-phase and solid-phase peptide synthesis (SPPS).[2][3]

This guide provides a comprehensive exploration of guanidinylation reactions utilizing Boc-protected reagents, offering a blend of mechanistic insights, practical experimental protocols, and field-proven advice to aid researchers in harnessing the full potential of this powerful synthetic transformation.

I. The Chemist's Toolkit: A Comparative Analysis of Boc-Protected Guanidinylating Reagents

The selection of an appropriate guanidinylating reagent is a critical decision that can profoundly impact the success of a synthetic endeavor. The choice is dictated by factors such as the nucleophilicity and steric hindrance of the amine substrate, as well as the desired reaction conditions. The most commonly employed Boc-protected reagents fall into three main categories: triflylguanidines, pyrazole-carboxamidines, and activated thioureas.

N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent): The Powerhouse

N,N'-Di-Boc-N''-triflylguanidine, often referred to as Goodman's reagent, is arguably the most powerful and versatile electrophilic guanidinylating agent.[4] The trifluoromethanesulfonyl (triflyl) group is an excellent leaving group, rendering the central carbon of the reagent highly electrophilic and susceptible to nucleophilic attack.[4] This high reactivity allows for the efficient guanidinylation of a broad spectrum of amines, including those that are weakly nucleophilic or sterically encumbered.[5]

Causality of Experimental Choice: The exceptional reactivity of Goodman's reagent makes it the go-to choice when dealing with challenging substrates, such as electron-deficient anilines or hindered secondary amines, where other reagents may fail or provide low yields. The reaction typically proceeds under mild, basic conditions, often at room temperature, and is compatible with both solution-phase and solid-phase synthesis.[4]

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: The Reliable Workhorse

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a stable, crystalline solid that serves as a highly effective and reliable guanidinylating reagent.[2][6] While generally less reactive than Goodman's reagent, it is highly efficient for the guanidinylation of a wide range of primary and secondary amines under mild conditions.[1][7] Its solid nature and stability make it easy to handle and store.[6]

Causality of Experimental Choice: This reagent is an excellent choice for routine guanidinylation of unhindered primary and secondary amines where extreme reactivity is not required. It often provides clean reactions with high yields, and the pyrazole byproduct is typically easy to remove during workup.[8] Its lower reactivity can also be an advantage, potentially offering greater selectivity in the presence of multiple nucleophilic sites.

Activated N,N'-Di-Boc-thioureas: The Economical and Eco-Friendly Option

N,N'-Di-Boc-thiourea is a readily available and cost-effective precursor that can be activated in situ to generate a reactive guanidinylating species, often a bis-Boc-carbodiimide intermediate.[9] Historically, activation was achieved using toxic heavy-metal salts like mercuric chloride. However, modern protocols have shifted towards more environmentally benign activators such as cyanuric chloride (TCT) or Mukaiyama's reagent.[9][10]

Causality of Experimental Choice: The use of activated di-Boc-thiourea is particularly attractive for large-scale syntheses where cost and environmental impact are significant considerations. The TCT-mediated method, for example, avoids heavy-metal waste without a significant loss in reactivity or yield.[9] This approach is effective for a variety of aliphatic and aromatic amines, although it may be less suitable for highly hindered substrates compared to Goodman's reagent.[9]

Data Presentation: A Head-to-Head Comparison of Reagents
ReagentKey AdvantagesKey DisadvantagesTypical Substrate Scope
N,N'-Di-Boc-N''-triflylguanidine Highly reactive, broad substrate scope, effective for hindered and electron-deficient amines.[4]More expensive, can be overly reactive for simple substrates.Primary and secondary aliphatic and aromatic amines.[4]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Stable, crystalline solid, easy to handle, provides clean reactions with high yields.[2][6]Less reactive than triflylguanidine, may require longer reaction times for less nucleophilic amines.[10]Primary and unhindered secondary amines.[7]
Activated N,N'-Di-Boc-thiourea Cost-effective, environmentally friendlier with modern activators (e.g., TCT).[9]Requires in situ activation, may be less effective for highly hindered amines.[9]A wide range of primary and secondary amines.[9]

II. Mechanistic Underpinnings of Guanidinylation

A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes. The fundamental process for all Boc-protected guanidinylating reagents involves the nucleophilic attack of an amine on the electrophilic carbon of the reagent. However, the specifics of the activation and leaving group departure vary.

Mechanism of Guanidinylation with N,N'-Di-Boc-N''-triflylguanidine

The reaction proceeds via a direct nucleophilic substitution where the amine attacks the central carbon, leading to the displacement of the highly stable triflate anion. The presence of a non-nucleophilic base is typically required to neutralize the protonated amine and the triflic acid byproduct.

G cluster_0 Reaction Mechanism reagent N,N'-Di-Boc-N''-triflylguanidine intermediate Tetrahedral Intermediate reagent->intermediate amine R-NH2 amine->reagent Nucleophilic Attack product N,N'-Di-Boc-guanidine intermediate->product TfO- leaves byproduct Base-H+ TfO- product->byproduct Proton Transfer base Base (e.g., Et3N) base->amine

Mechanism of guanidinylation with Goodman's reagent.
Mechanism of Guanidinylation with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

In this case, the amine attacks the electrophilic carbon, and the pyrazole anion acts as the leaving group. The reaction is driven by the formation of the stable, N,N'-di-Boc-protected guanidinium product.

G cluster_1 Reaction Mechanism reagent N,N'-Di-Boc-1H-pyrazole-1-carboxamidine intermediate Tetrahedral Intermediate reagent->intermediate amine R-NH2 amine->reagent Nucleophilic Attack product N,N'-Di-Boc-guanidine intermediate->product Pyrazole leaves byproduct Pyrazole product->byproduct

Mechanism of guanidinylation with pyrazole-carboxamidine.
Mechanism of Guanidinylation with Activated N,N'-Di-Boc-thiourea

The activation of di-Boc-thiourea with an agent like TCT is believed to form a highly electrophilic bis-Boc-carbodiimide intermediate. This intermediate is then readily attacked by the amine to furnish the protected guanidine.

G cluster_2 Reaction Mechanism thiourea N,N'-Di-Boc-thiourea carbodiimide Bis-Boc-carbodiimide thiourea->carbodiimide Activation activator Activator (e.g., TCT) activator->thiourea product N,N'-Di-Boc-guanidine carbodiimide->product amine R-NH2 amine->carbodiimide Nucleophilic Attack

Mechanism of guanidinylation with activated thiourea.

III. Field-Proven Experimental Protocols

The following protocols are provided as a guide for performing guanidinylation reactions in a research setting. It is imperative to consult the Safety Data Sheets (SDS) for all chemicals prior to use and to perform all reactions in a well-ventilated fume hood.

Protocol 1: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

This protocol is adapted for a general, solution-phase guanidinylation of a primary amine.

Materials:

  • Primary amine (1.0 eq)

  • N,N'-Di-Boc-N''-triflylguanidine (1.05 eq)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.1 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the primary amine (1.0 eq) in anhydrous DCM or THF in a flame-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine or DIPEA (1.1 eq) to the solution.

  • In a separate flask, dissolve N,N'-Di-Boc-N''-triflylguanidine (1.05 eq) in a minimal amount of anhydrous DCM or THF.

  • Add the solution of Goodman's reagent dropwise to the amine solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within a few hours to overnight.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N,N'-di-Boc-protected guanidine.

Protocol 2: Guanidinylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This protocol is based on a typical procedure for the guanidinylation of an amine in solution.[8]

Materials:

  • Amine (1.0 mmol)

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 mmol, 341 mg)

  • Anhydrous tetrahydrofuran (THF) (1.7 mL)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • In a suitable flask, dissolve the amine (1.0 mmol) and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 mmol) in anhydrous THF (1.7 mL).[8]

  • Stir the resulting solution at room temperature for 24 hours.[8]

  • Monitor the progress of the reaction by TLC (e.g., using 1:3 ethyl acetate:hexane as the eluent).[8]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.[8]

  • Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 10%) to afford the pure N,N'-di-Boc-protected guanidine.[8]

Protocol 3: Guanidinylation using N,N'-Di-Boc-thiourea activated with Cyanuric Chloride (TCT)

This protocol offers a milder and more environmentally friendly alternative to heavy-metal activators.[9]

Materials:

  • N,N'-Di-Boc-thiourea (1.0 eq)

  • Cyanuric chloride (TCT) (0.33 eq)

  • Amine (1.0 eq)

  • N-methylmorpholine (NMM)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a round-bottomed flask, prepare a solution of N,N'-di-Boc-thiourea (1.0 eq) in anhydrous THF.

  • Add cyanuric chloride (TCT) (0.33 eq) to activate the thiourea and stir for a short period at room temperature.

  • To the activated mixture, add the desired amine (1.0 eq), N-methylmorpholine (NMM), and a catalytic amount of DMAP.[9]

  • Stir the reaction mixture at room temperature until completion, as determined by TLC or LC-MS.

  • Perform a standard aqueous work-up, which may include filtration to remove any solids, followed by extraction with an appropriate organic solvent.

  • Wash the combined organic layers, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the N,N'-di-Boc-protected guanidine.

IV. Navigating Challenges: A Troubleshooting Guide

Even with well-established protocols, challenges can arise during guanidinylation reactions. This section provides guidance on common issues and their potential solutions.

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Product Yield - Inactive reagent.- Insufficiently nucleophilic amine.- Steric hindrance.- Presence of moisture.- Check the quality and age of the reagent.- For weakly nucleophilic amines, switch to a more powerful reagent like Goodman's reagent.[4]- Increase the reaction temperature or prolong the reaction time.- Ensure all glassware is flame-dried and solvents are anhydrous.
Incomplete Reaction - Insufficient reaction time or temperature.- Stoichiometry of reagents is incorrect.- Continue to monitor the reaction and allow it to proceed for a longer duration.- Consider a modest increase in temperature.- Verify the molar equivalents of all reagents.
Formation of Side Products - Over-activation of thiourea leading to self-condensation.- Reaction of the amine with the activating agent (e.g., TCT).- For pyrazole-based reagents, self-condensation can occur with prolonged reaction times.[10]- Optimize the amount of activating agent.- Add the amine promptly after the activation step.- Monitor the reaction closely and stop it once the starting material is consumed to avoid byproduct formation.
Difficulty in Product Purification - Byproducts have similar polarity to the desired product.- Residual starting materials.- Optimize the chromatographic conditions (solvent system, gradient).- Consider an alternative work-up procedure, such as an acid-base extraction, if applicable.- Ensure the reaction goes to completion to minimize the presence of starting materials.

V. Applications in Peptide Synthesis and Drug Development

The ability to introduce a guanidinium group in a protected form is of paramount importance in the synthesis of arginine-containing peptides and their analogs.[3] Boc-protected guanidinylating reagents are compatible with both solution-phase and solid-phase peptide synthesis (SPPS), allowing for the incorporation of this critical functionality at various stages of the synthesis.[11]

In SPPS , an amino acid with a free amino group on its side chain (e.g., ornithine) can be guanidinylated on the solid support after its incorporation into the peptide chain. This "post-translational modification" approach allows for the synthesis of peptides with non-canonical guanidinylated amino acids. N,N'-Di-Boc-N''-triflylguanidine has been shown to be particularly effective for on-resin guanidinylation due to its high reactivity.[10]

In drug development , the direct guanidinylation of a primary or secondary amine in a complex molecule can be a key step in a synthetic route. For example, in the synthesis of the natural product clavatadine A, a potent inhibitor of blood coagulation factor XIa, a direct, early-stage guanidinylation of a diamine using Goodman's reagent proved to be a more efficient strategy than a traditional, multi-step approach involving a latent amine precursor.[12][13] This highlights how the use of Boc-protected guanidinylating reagents can streamline the synthesis of complex, biologically active molecules.

VI. Conclusion: A Versatile and Indispensable Transformation

Guanidinylation reactions using Boc-protected reagents represent a powerful and versatile set of tools for the modern organic and medicinal chemist. The availability of reagents with a tunable range of reactivity, from the highly potent N,N'-Di-Boc-N''-triflylguanidine to the reliable N,N'-Di-Boc-1H-pyrazole-1-carboxamidine and the economical activated N,N'-Di-Boc-thioureas, provides chemists with a range of options to suit the specific demands of their synthetic targets. A sound understanding of the underlying mechanisms, careful selection of the appropriate reagent, and adherence to robust experimental protocols will enable researchers to successfully incorporate the vital guanidinium moiety into a diverse array of molecules, from peptides to complex drug candidates, thereby advancing the frontiers of chemical synthesis and drug discovery.

References

  • Suhs, T., & Konig, B. (2006). Synthesis of Guanidines in Solution. Mini-Reviews in Organic Chemistry, 3(4), 315-331. DOI: 10.2174/157019306778742841. Retrieved from [Link]

  • Smith, A. M., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), e54599. DOI: 10.3791/54599. Retrieved from [Link]

  • Smith, A. M., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115). Retrieved from [Link]

  • Majer, P., et al. (2016). Solid-phase Synthesis of Fusaricidin/LI-F Class of Cyclic Lipopeptides: Guanidinylation of Resin-bound Peptidyl Amines. ACS Combinatorial Science, 18(10), 596-601. DOI: 10.1021/acscombsci.6b00085. Retrieved from [Link]

  • Zhang, Y., & Kennan, A. J. (2001). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Organic Letters, 3(15), 2341-2344. DOI: 10.1021/ol016139b. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(81), 51394-51403. DOI: 10.1039/C7RA06655D. Retrieved from [Link]

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. DOI: 10.1055/s-2004-829130. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Guanidines and Some of Their Biological Applications. Retrieved from [Link]

  • Chemical Communications. (n.d.). Recent development of synthetic preparation methods for guanidines via transition metal catalysis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. Retrieved from [Link]

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 58(23), 6241-6245. DOI: 10.1021/jo00075a029. Retrieved from [Link]

  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and Use of N,N′-Di-Boc-N″-Triflylguanidine. Retrieved from [Link]

  • Baker, T. J., Tomioka, M., & Goodman, M. (2002). Preparation and Use of N,N′-Di-Boc-N″-Triflylguanidine. Organic Syntheses, 78, 91. DOI: 10.15227/orgsyn.078.0091. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • MDPI. (2022, December 15). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

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Methodological & Application

protocol for using methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Use of Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate in Peptide Synthesis

Abstract

The introduction of arginine and its analogs into peptide sequences is a cornerstone of synthetic peptide chemistry, yet it presents unique challenges, including steric hindrance during coupling and potential side reactions like δ-lactam formation.[1][2] This application note details the use of Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate as a potent and versatile guanidinylating agent for the post-synthesis modification of amino acid side chains on a solid support. This strategy circumvents the direct coupling of bulky, protected arginine derivatives by converting precursor amino acids, such as ornithine, into Boc-protected arginine residues directly on the resin. We provide a comprehensive overview of the reagent's properties, a detailed mechanistic rationale, step-by-step protocols for on-resin guanidinylation, and final cleavage procedures, including critical considerations for mitigating side reactions.

Introduction: A Post-Translational Mimicry Approach

In solid-phase peptide synthesis (SPPS), the incorporation of arginine is often accomplished using pre-formed, side-chain protected derivatives like Fmoc-Arg(Pbf)-OH.[3] While effective, this approach can be hampered by slow coupling kinetics and the risk of intramolecular cyclization leading to δ-lactam formation.[1]

An alternative and powerful strategy involves the on-resin conversion of a precursor amino acid, typically ornithine (Orn), into arginine (Arg). This is achieved by reacting the terminal δ-amino group of the ornithine side chain with a guanidinylating agent. Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate is an effective reagent for this purpose. It provides a stable, easy-to-handle source for the transfer of a mono-Boc-protected guanidinyl group.

This method offers several advantages:

  • Improved Coupling Efficiency: Fmoc-Orn(Mtt)-OH or similar protected precursors are less sterically hindered than Fmoc-Arg(Pbf)-OH, often leading to more efficient and complete coupling.

  • Suppression of Side Reactions: By forming the guanidinium group late in the synthesis, the risk of side reactions specific to arginine during coupling, such as δ-lactam formation, is eliminated.[1]

  • Access to Analogs: This methodology provides a facile route to synthesizing arginine analogs by using different precursor amino acids or modified guanidinylating agents.

Reagent Profile and Handling

A summary of the key properties of Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate is provided below.

PropertyValue
Molecular Formula C₁₄H₁₈N₂O₄
Molecular Weight 278.30 g/mol [4]
Appearance Colorless to light yellow liquid or solid[5]
CAS Number 135321-84-5
Storage Store in a cool, dry place away from moisture. Recommended storage at 2-8°C.
Safety Avoid contact with skin and eyes. Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

Mechanism of Guanidinylation

The guanidinylation reaction involves the nucleophilic attack of a primary amine (e.g., the δ-amino group of an ornithine side chain) on the electrophilic carbon of the carbamimidoyl group of the reagent. The reaction is typically facilitated by a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to neutralize the proton released during the reaction. The methyl benzoate moiety serves as a good leaving group, driving the reaction to completion.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products Peptide_Orn Resin-Peptide-Ornithine(δ-NH₂) Attack Nucleophilic Attack (+ DIPEA, in DMF) Peptide_Orn->Attack Reagent Methyl 4-(N-Boc-carbamimidoyl)benzoate Reagent->Attack Product Resin-Peptide-Arginine(δ-NH-C(=NH)-NHBoc) Attack->Product Byproduct Methyl 4-hydroxybenzoate Attack->Byproduct

Caption: Mechanism of on-resin guanidinylation.

Overall Synthesis Workflow

The integration of on-resin guanidinylation into a standard Fmoc-based SPPS protocol is seamless. The modification step is performed after the incorporation of the precursor amino acid (e.g., Ornithine) and before the continuation of chain elongation or final cleavage.

spss_workflow start Start: Rink Amide Resin swell 1. Swell Resin (DMF) start->swell fmoc_deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->fmoc_deprotect wash1 3. Wash (DMF/IPA) fmoc_deprotect->wash1 coupling 4. Couple Next Fmoc-AA-OH (HBTU/DIPEA) wash1->coupling wash2 5. Wash (DMF) coupling->wash2 repeat Repeat Steps 2-5 for Peptide Sequence wash2->repeat repeat->fmoc_deprotect Yes couple_orn Couple Fmoc-Orn(Mtt)-OH repeat->couple_orn No, at Orn position wash2_orn wash2_orn deprotect_mtt Selective Side-Chain Deprotection (e.g., 1% TFA/DCM) guanidinylation On-Resin Guanidinylation (This Protocol) deprotect_mtt->guanidinylation final_deprotect Final Fmoc Deprotection guanidinylation->final_deprotect cleavage Cleavage & Global Deprotection (TFA Cocktail) final_deprotect->cleavage precipitate Precipitate & Purify Peptide cleavage->precipitate finish End: Purified Peptide precipitate->finish deprotection Arg_Boc Peptide-Arg(Boc) Reaction Acid-Catalyzed Cleavage Arg_Boc->Reaction TFA TFA (Trifluoroacetic Acid) TFA->Reaction Arg_Free Peptide-Arg (Deprotected) Reaction->Arg_Free tBu_Cation tert-Butyl Cation (t-Bu⁺) (Reactive Intermediate) Reaction->tBu_Cation Side_Reaction Alkylation of (Trp, Met, Cys, Tyr) tBu_Cation->Side_Reaction Scavengers Scavengers (TIS, H₂O, EDT) tBu_Cation->Scavengers Trapped_Product Trapped Cation (e.g., t-butyl-S-EDT) Scavengers->Trapped_Product

Caption: Boc deprotection and scavenger quenching of the t-butyl cation.

Side Reaction Alert: The tert-butyl cation is a potent electrophile that can irreversibly modify nucleophilic side chains of other amino acids, particularly Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). [6][7] Mitigation with Scavengers: To prevent these side reactions, a "cleavage cocktail" containing scavengers is essential. Scavengers are nucleophiles that trap the tert-butyl cation before it can damage the peptide. [6] Protocol: Cleavage and Global Deprotection

  • Reagents (Cleavage Cocktail):

    • Trifluoroacetic acid (TFA): 95%

    • Triisopropylsilane (TIS): 2.5% (to scavenge carbocations)

    • Deionized Water: 2.5% (to aid in deprotection)

    • Note: If Cys or Met are present, add 1-2% Ethanedithiol (EDT).

  • Procedure:

    • Place the dry peptide-resin in a suitable reaction vessel.

    • Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of peptide).

    • Incubate at room temperature with occasional swirling for 2-3 hours.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Concentrate the TFA solution under a gentle stream of nitrogen.

    • Precipitate the crude peptide by adding it dropwise to a large volume of ice-cold diethyl ether.

    • Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Guanidinylation (Positive Kaiser Test)1. Insufficient reagent stoichiometry. 2. Short reaction time. 3. Poor quality of reagents (reagent hydrolyzed).1. Increase equivalents of the guanidinylating reagent and DIPEA to 4-5 eq. 2. Extend reaction time to 24 hours or longer; consider gentle heating (40°C). 3. Use fresh, anhydrous DMF and high-quality reagents.
Mass corresponding to +56 Da in final peptide tert-Butylation of a sensitive amino acid (Trp, Tyr, Met, Cys) during final cleavage. [6]Ensure the cleavage cocktail contains an adequate amount of scavengers. TIS is crucial. Add EDT if Cys or Met are present.
Low final yield 1. Incomplete guanidinylation leading to failed sequences. 2. Loss of peptide during precipitation/workup.1. Confirm reaction completion with a Kaiser test before proceeding. 2. Ensure peptide is fully precipitated in cold ether before centrifugation.

Conclusion

Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate is a highly effective reagent for the on-resin synthesis of arginine-containing peptides. By enabling the post-incorporation modification of ornithine side chains, it provides a robust method to overcome common challenges associated with direct arginine coupling. The protocols outlined in this guide, when coupled with careful monitoring and appropriate cleavage strategies, offer researchers a reliable and efficient pathway to complex and custom-designed peptides.

References

  • de la Torre, B. G., & Albericio, F. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(23), 5649. Available from: [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ChemBK. (n.d.). Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

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Application Notes: Methyl 4-(N-Boc-carbamimidoyl)benzoate as a Strategic Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Protected Amidines in Drug Synthesis

In the landscape of modern medicinal chemistry, the synthesis of complex molecular architectures with high precision is paramount. Pharmaceutical intermediates that offer both reactivity and selectivity are invaluable assets in multi-step synthetic campaigns. Methyl 4-(N-Boc-carbamimidoyl)benzoate is a prime example of such an intermediate, serving as a critical building block, most notably in the synthesis of the oral anticoagulant, Dabigatran Etexilate.[1][2]

The core utility of this molecule lies in the strategic masking of a highly reactive functional group—the amidine. Amidines are strongly basic and nucleophilic, which can lead to a host of undesirable side reactions if left unprotected during subsequent synthetic transformations. The tert-butoxycarbonyl (Boc) group serves as an elegant and reliable shield, rendering the amidine moiety temporarily inert to basic and nucleophilic conditions.[3] This allows for selective reactions at other sites of the molecule. The Boc group's defining advantage is its stability across a wide range of chemical environments, coupled with its clean and facile removal under specific acidic conditions, a principle known as orthogonal protection.[3][4]

This guide provides an in-depth exploration of the application of methyl 4-(N-Boc-carbamimidoyl)benzoate, detailing its properties, the mechanistic rationale for its use, and validated protocols for its application in pharmaceutical synthesis.

Physicochemical Properties & Data

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in process development and scale-up.

PropertyValueSource
IUPAC Name methyl 4-[N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoate[5]
Molecular Formula C₁₄H₁₈N₂O₄[5][6]
Molecular Weight 278.30 g/mol [5][6]
CAS Number 135321-84-5[5][6]
Appearance White to off-white solidGeneric MSDS
Melting Point Not specified, typical for protected amino derivatives[6]
Solubility Soluble in common organic solvents (DCM, THF, Ethyl Acetate)Generic MSDS

Core Application: A Key Intermediate for Dabigatran Synthesis

The primary and most well-documented application of methyl 4-(N-Boc-carbamimidoyl)benzoate is as a precursor to the amidine moiety in Dabigatran, a direct thrombin inhibitor used to prevent strokes in patients with atrial fibrillation.[2] The synthesis of Dabigatran involves the coupling of a complex benzimidazole core structure with an N-acylated aminobenzamidine derivative.

The use of a Boc-protected amidine is crucial. The final step in forming the active prodrug, Dabigatran Etexilate, involves an acylation reaction with n-hexyl chloroformate.[1] If the amidine were unprotected, it would readily react with the chloroformate, leading to undesired byproducts. By employing the Boc-protected intermediate, the acylation can be directed specifically to the desired site. A subsequent acid-mediated deprotection step cleanly unmasks the amidine to yield the final product.

G cluster_0 Synthesis of Key Dabigatran Precursor A Methyl 4-cyanobenzoate B Pinner Reaction (HCl, EtOH) A->B C Ethyl 4-carbamimidoylbenzoate hydrochloride (Imidate ester) B->C D Ammonolysis (NH₃) C->D E Methyl 4-carbamimidoylbenzoate (Amidine) D->E F Boc Protection (Boc)₂O, Base E->F G Methyl 4-(N-Boc-carbamimidoyl)benzoate (Target Intermediate) F->G H Coupling with Benzimidazole Core Structure G->H I Protected Dabigatran Intermediate H->I J Acidic Deprotection (e.g., TFA or HCl) I->J K Acylation with n-Hexyl Chloroformate J->K L Dabigatran Etexilate K->L

Caption: Synthetic workflow for Dabigatran Etexilate utilizing the Boc-protected intermediate.

Mechanism Spotlight: The Chemistry of Boc Protection and Deprotection

Understanding the mechanism behind the application and removal of the Boc group is essential for optimizing reaction conditions and troubleshooting potential issues.

4.1 Boc Protection The Boc group is typically introduced using di-tert-butyl dicarbonate, (Boc)₂O, in the presence of a mild base.[7] The amine (or in this case, the amidine) nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a tert-butyl carbonate leaving group, which readily decomposes into carbon dioxide and the stable tert-butoxide anion. The base then neutralizes the protonated carbamate to yield the final protected product.[7][8]

4.2 Acid-Catalyzed Boc Deprotection The removal of the Boc group is its most defining characteristic and is achieved under acidic conditions.[8][9] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.

The mechanism proceeds as follows:

  • Protonation: The carbonyl oxygen of the carbamate is protonated by the acid. This is the rate-determining step and makes the carbonyl carbon more electrophilic.[10]

  • Cleavage: The C-O bond of the tert-butyl group cleaves to form a highly stable tert-butyl carbocation and an unstable carbamic acid intermediate.[8]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine (or amidine).[8][10] The evolution of CO₂ gas is a visual indicator that the reaction is proceeding.[10]

G cluster_mech Boc Deprotection Mechanism cluster_side_reaction Potential Side Reaction Boc-Amidine Boc-Amidine Protonated Intermediate Protonated Intermediate Boc-Amidine->Protonated Intermediate + H⁺ Carbamic Acid\n+ t-Butyl Cation (t-Bu⁺) Carbamic Acid + t-Butyl Cation (t-Bu⁺) Protonated Intermediate->Carbamic Acid\n+ t-Butyl Cation (t-Bu⁺) Cleavage Free Amidine + CO₂ Free Amidine + CO₂ Carbamic Acid\n+ t-Butyl Cation (t-Bu⁺)->Free Amidine + CO₂ Decarboxylation t-Butyl Cation (t-Bu⁺) t-Butyl Cation (t-Bu⁺) Alkylated Byproduct Alkylated Byproduct t-Butyl Cation (t-Bu⁺)->Alkylated Byproduct + Nucleophile

Caption: Mechanism of acid-catalyzed Boc deprotection and potential side reaction.

A critical consideration during deprotection is the fate of the liberated tert-butyl carbocation. This electrophile can react with any available nucleophiles in the reaction mixture, including the solvent, scavengers, or even electron-rich sites on the substrate molecule itself, leading to undesired alkylated byproducts.[11] The choice of acid and solvent, and sometimes the addition of a scavenger like anisole or thioanisole, is crucial to mitigate this risk.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. All appropriate safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.

Protocol 1: Synthesis of the Amidine Intermediate (Illustrative)

This protocol outlines a general, two-step procedure starting from a nitrile precursor to form the key Boc-protected amidine intermediate.

Materials and Reagents:

Reagent CAS Quantity Notes
Methyl 4-cyanobenzoate 1129-35-7 10.0 g Starting material
Anhydrous Ethanol 64-17-5 100 mL Solvent
Hydrogen Chloride (gas) 7647-01-0 Excess Reagent for Pinner reaction
Anhydrous Diethyl Ether 60-29-7 200 mL For precipitation
Ammonia (in Ethanol) 7664-41-7 ~2 M solution Reagent for ammonolysis
Di-tert-butyl dicarbonate 24424-99-5 1.2 eq Boc protecting agent
Triethylamine (TEA) 121-44-8 1.5 eq Base

| Dichloromethane (DCM) | 75-09-2 | 150 mL | Solvent |

Procedure:

Step A: Formation of Ethyl Pinner Salt

  • Dissolve methyl 4-cyanobenzoate (10.0 g) in anhydrous ethanol (100 mL) in a flask equipped with a drying tube and magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution for 2-3 hours, ensuring the temperature remains below 10 °C.

  • Seal the flask and stir at room temperature for 18-24 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Concentrate the solution under reduced pressure. Add anhydrous diethyl ether (200 mL) to precipitate the imidate hydrochloride salt.

  • Filter the white solid, wash with cold ether, and dry under vacuum.

Causality Check: The Pinner reaction converts the nitrile into a more reactive imidate ester hydrochloride. Anhydrous conditions are critical to prevent hydrolysis back to the carboxylic acid ester.

Step B: Ammonolysis and Boc Protection

  • Suspend the dried Pinner salt from Step A in a 2 M solution of ammonia in ethanol.

  • Stir the mixture at room temperature for 6-8 hours. The suspension will gradually dissolve as the amidine is formed.

  • Remove the solvent under reduced pressure to yield the crude methyl 4-carbamimidoylbenzoate hydrochloride.

  • Dissolve the crude amidine salt in dichloromethane (150 mL) and cool to 0 °C.

  • Add triethylamine (1.5 eq) to neutralize the hydrochloride salt, followed by the dropwise addition of di-tert-butyl dicarbonate (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) or recrystallization to afford pure methyl 4-(N-Boc-carbamimidoyl)benzoate.

Causality Check: Ammonolysis of the imidate yields the desired amidine. The subsequent addition of a base (TEA) is necessary to free the amidine for nucleophilic attack on the (Boc)₂O reagent.

Protocol 2: Deprotection and Acylation for Dabigatran Etexilate Synthesis

This protocol describes the use of the Boc-protected intermediate in the final steps of Dabigatran Etexilate synthesis. It assumes the preceding coupling steps to form the benzimidazole structure have been completed.

Materials and Reagents:

Reagent CAS Quantity Notes
Protected Dabigatran Intermediate - 1.0 eq Substrate
Dichloromethane (DCM) 75-09-2 10 vol Solvent
Trifluoroacetic Acid (TFA) 76-05-1 5-10 eq Deprotection agent
Potassium Carbonate (aq.) 584-08-7 Saturated For neutralization
n-Hexyl chloroformate 6092-54-2 1.1 eq Acylating agent

| Acetone/Water | - | - | Solvent for acylation |

Procedure:

Step A: Boc Deprotection

  • Dissolve the protected Dabigatran intermediate (1.0 eq) in dichloromethane (10 vol).

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (5-10 eq) dropwise. Vigorous bubbling (CO₂) should be observed.[7][10]

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Once complete, carefully neutralize the excess acid by pouring the reaction mixture into a cooled, saturated solution of potassium carbonate.

  • Extract the aqueous layer with dichloromethane (3 x 10 vol).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amidine intermediate.

Causality Check: TFA is a strong acid that efficiently cleaves the acid-labile Boc group.[7][9] The basic workup is essential to neutralize the acid and isolate the free base of the amidine for the next step.

Step B: Final Acylation

  • Dissolve the deprotected amidine from Step A in a mixture of acetone and water (e.g., 2:1 v/v).[12]

  • Cool the solution to 10-15 °C.

  • Add potassium carbonate (e.g., 2.0 eq) followed by the slow, dropwise addition of n-hexyl chloroformate (1.1 eq).[12]

  • Stir the reaction for 1-2 hours at this temperature.

  • Upon reaction completion (monitored by HPLC), the product often precipitates. Filter the solid, wash with cold water and acetone, and dry.

  • The crude Dabigatran Etexilate can be further purified by recrystallization or converted directly to its mesylate salt.[12]

Causality Check: The reaction is performed in a biphasic or aqueous organic mixture with a base to neutralize the HCl generated during the acylation, driving the reaction to completion.

References

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate. MySkinRecipes. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates.
  • An Improved Process for the Preparation of Dabigatran Etexilate Mesylate and Synthesis of its Impurities. Der Pharma Chemica. [Link]

  • Methyl 4-(N-boc-carbamimidoyl)benzoate. PubChem. [Link]

  • an-improved-process-for-the-preparation-of-dabigatran-etexilate-mesylate-and-synthesis-of-its-impurities.pdf. Der Pharma Chemica. [Link]

  • CN104177337A - Novel intermediate of dabigatran etexilate and preparation method of...
  • "SYNTHESIS OF DABIGATRAN". European Patent Office. [Link]

  • dabigatran and its Impurities. Pharmaffiliates. [Link]

  • CA2907839A1 - Synthesis of dabigatran.
  • dabigatran. New Drug Approvals. [Link]

  • CN108658939B - A kind of synthetic method of key intermediate of dabigatran etexilate mesylate.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH. [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. [Link]

  • Synthesis of New Fused Benzothiadiazepines and Macrocyclic Sulfamides Starting from N,N-Disubstituted Sulfamides and N(Boc). NIH. [Link]

  • Synthesis of New Fused Benzothiadiazepines and Macrocyclic Sulfamides Starting from N,N. Semantic Scholar. [Link]

  • US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • Synthesis and application of L-N-Boc-N-methyl-β-hydroxyvaline in the preparation of a depsipeptide. ResearchGate. [Link]

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

  • Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. PubMed. [Link]

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Application Notes and Protocols: Experimental Setup for Guanidinylation of Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

<A>

Authored by: Senior Application Scientist

Introduction: The Strategic Importance of the Guanidinium Moiety

Guanidinylation, the chemical transformation that introduces a guanidinium group onto a primary amine, is a cornerstone of modern medicinal chemistry and drug development.[1] The guanidinium functional group, famously found in the amino acid arginine, is protonated under physiological conditions, conferring a positive charge.[1] This charge is not merely a physical attribute but a key mediator of biological interactions, enabling powerful hydrogen bonding and electrostatic interactions with enzymes and receptors.[1] Consequently, the strategic incorporation of a guanidinium moiety can dramatically enhance the binding affinity and overall biological activity of therapeutic candidates.[1]

The inherent reactivity of the guanidine group, however, necessitates careful strategic planning in synthesis.[2] Direct guanidinylation of a primary amine early in a synthetic route, using a protected guanidinylating agent, is often an efficient strategy.[2] This approach requires that the protecting groups on the guanidine are stable throughout subsequent synthetic steps and can be removed under conditions that do not compromise the integrity of the final molecule.[2]

This guide provides a comprehensive overview of the experimental setups for the guanidinylation of primary amines, detailing various reagents, protocols, and the critical considerations for successful execution.

Pillar 1: Expertise & Experience in Reagent Selection

The choice of guanidinylating agent is paramount and is dictated by the substrate's reactivity, steric hindrance, and the desired protecting group strategy. Protecting the highly basic and nucleophilic guanidino group is crucial for controlled and efficient reactions under mild conditions.[1] The most common protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Commonly Employed Guanidinylating Reagents:
  • N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent): This is a highly reactive and versatile reagent for the guanidinylation of a wide range of primary and secondary amines, including unreactive aromatic amines.[1][3][4] The triflyl group is an excellent leaving group, facilitating the reaction under mild conditions, often at room temperature.[4]

  • N,N'-Di-Cbz-N''-triflylguanidine: Similar to its Boc-protected counterpart, this reagent is highly effective, particularly for unreactive aromatic amines.[3][4] The Cbz groups can be removed by hydrogenolysis, offering an orthogonal deprotection strategy to the acid-labile Boc groups.[5][6]

  • 1-[N,N'-(Di-Boc)amidino]pyrazole: This reagent offers a mild and efficient method for the preparation of guanidines. It reacts readily with primary amines in solvents like THF at room temperature.

  • N,N'-Bis(Boc)-S-methylisothiourea & N,N'-Bis(Cbz)-S-methylisothiourea: These reagents are also widely used, though they may require the presence of a coupling agent or activator.[5] Halogenated Cbz-protected S-methylisothioureas have shown superior reactivity.[5][6]

  • Di-Boc-thiourea with an Activating Agent: Di-Boc-thiourea can be activated with reagents like cyanuric chloride (TCT) to facilitate the guanidinylation of amines.[1][7] This method avoids the use of heavy metals like mercury.[8]

The selection of the reagent is a critical decision point. For highly sensitive or sterically hindered substrates, a more reactive reagent like N,N'-Di-Boc-N''-triflylguanidine may be necessary to achieve good yields. For syntheses requiring orthogonal protection schemes, the choice between Boc and Cbz protecting groups is a key consideration.[2][9][10][11]

Pillar 2: Trustworthiness Through Self-Validating Protocols

The following protocols are designed to be robust and reproducible, with built-in checkpoints for reaction monitoring and purification to ensure the integrity of the final product.

Protocol 1: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

This protocol is a general procedure for the efficient guanidinylation of primary amines in solution.[7]

Materials:

  • Primary amine

  • N,N'-Di-Boc-N''-triflylguanidine

  • Anhydrous Dichloromethane (CH2Cl2) or Chloroform (CHCl3)[3]

  • Triethylamine (Et3N)

  • 2 M Aqueous Sodium Bisulfate (NaHSO4)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO3)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary amine (1.18 mmol) and triethylamine (1.18 mmol) in anhydrous dichloromethane (6 mL).[3]

  • Reagent Addition: Add N,N'-Di-Boc-N''-triflylguanidine (1.08 mmol) as a solid to the stirred solution at room temperature.[3]

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 1.5 to 8 hours.[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:3 ethyl acetate:hexane solvent system).[1]

  • Workup: Once the reaction is complete, dilute the mixture with dichloromethane or chloroform (15 mL).[3] Transfer the mixture to a separatory funnel and wash sequentially with 2 M aqueous sodium bisulfate (15 mL), saturated aqueous sodium bicarbonate (15 mL), and brine (15 mL).[3][7]

  • Extraction and Drying: Extract the aqueous layers with dichloromethane. Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.[3]

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[1] The crude product can be purified by flash column chromatography on silica gel to yield the N,N'-di-Boc-protected guanidine.[1]

Protocol 2: Guanidinylation using 1-[N,N'-(Di-Boc)amidino]pyrazole

This protocol provides a mild alternative for the guanidinylation of primary amines.

Materials:

  • Primary amine (e.g., 4-Bromophenethylamine)

  • 1-[N,N'-(Di-Boc)amidino]pyrazole

  • Anhydrous Tetrahydrofuran (THF)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.00 mmol) and 1-[N,N'-(Di-Boc)amidino]pyrazole (1.10 mmol) in anhydrous THF (1.7 mL).[1]

  • Reaction: Stir the solution at room temperature for 24 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC (e.g., ethyl acetate:hexane = 1:3).[1]

  • Workup and Purification: After the reaction is complete, concentrate the mixture under reduced pressure.[1] Purify the residue by column chromatography on silica gel (e.g., eluting with a gradient of 0:100 to 10:90 ethyl acetate:hexane) to yield the pure guanidinylated product.[1]

Protocol 3: Guanidinylation using Di-Boc-thiourea and Cyanuric Chloride (TCT)

This protocol offers a mercury-free activation method for di-Boc-thiourea.[1][7]

Materials:

  • Di-Boc-thiourea

  • Cyanuric chloride (TCT)

  • Primary amine

  • Anhydrous Tetrahydrofuran (THF)

  • N-methylmorpholine (NMM)

  • 4-Dimethylaminopyridine (DMAP, catalytic amount)

Procedure:

  • Activation: In a reaction vessel, activate the di-Boc-thiourea with cyanuric chloride (TCT) in anhydrous THF.[1][7]

  • Amine Addition: Add the primary amine to the reaction mixture in the presence of N-methylmorpholine (NMM) and a catalytic amount of DMAP.[1][7]

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC.[1][7]

  • Workup and Purification: Upon completion, work up the reaction mixture using standard procedures, which may include filtration, extraction, and washing. Purify the crude product by column chromatography to obtain the N,N'-di-Boc-protected guanidine.[1]

Pillar 3: Authoritative Grounding & Comprehensive References

The mechanistic underpinnings of these reactions are crucial for troubleshooting and optimization. The guanidinylation with N,N'-Di-Boc-N''-triflylguanidine is believed to proceed via nucleophilic attack of the primary amine on the electron-deficient carbon of the guanidinylating agent, followed by the departure of the triflate anion.

Data Presentation: Comparative Efficacy of Guanidinylating Reagents

The following table summarizes the performance of N,N'-Di-Boc-N''-triflylguanidine with various primary amines, highlighting its broad applicability and high efficiency.

Primary AmineProductYield (%)Reference
Unhindered, primary aminesN,N'-di-Boc-protected guanidine>90%[2]
BenzylamineN,N'-Bis(tert-butoxycarbonyl)-N''-benzylguanidine95%[1]
Amine 10 (precursor to Guanadrel)N,N'-Bis(tert-butoxycarbonyl)guanidine derivative 1293%[3]
Amine 13 (precursor to Guanoxan)N,N'-Bis(tert-butoxycarbonyl)guanidine derivative 15100%[3]
Visualization & Formatting
Experimental Workflow and Mechanism

To visually represent the process, the following diagrams illustrate the general workflow and the proposed reaction mechanism.

Guanidinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Amine Primary Amine in Anhydrous Solvent Reaction_Vessel Stir at Room Temperature Amine->Reaction_Vessel Reagent Guanidinylating Agent Reagent->Reaction_Vessel Base Base (e.g., Et3N) Base->Reaction_Vessel TLC_Monitoring Monitor by TLC Reaction_Vessel->TLC_Monitoring Workup Aqueous Workup (Washings) TLC_Monitoring->Workup Extraction Extraction Workup->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Pure Protected Guanidine Purification->Final_Product

Caption: General experimental workflow for Boc-guanidinylation.

Caption: Proposed mechanism for guanidinylation.

Conclusion

The guanidinylation of primary amines is a powerful tool in the arsenal of medicinal and synthetic chemists. The choice of reagent and protocol should be tailored to the specific substrate and the overall synthetic strategy. The methods outlined in this guide, particularly the use of N,N'-Di-Boc-N''-triflylguanidine, provide reliable and high-yielding pathways to protected guanidines. Careful execution of the experimental procedures, including diligent monitoring and purification, is essential for obtaining the desired products in high purity.

References
  • Gers, T., Kunce, D., Markowski, P., & Izdebski, J. (2004). Reagents for Efficient Conversion of Amines to Protected Guanidines. Synthesis, 2004(1), 37–42. [Link]

  • Baker, T. J., Luedtke, N. W., Tor, Y., & Goodman, M. (2000). Synthesis of Biologically Important Guanidine-Containing Molecules Using Triflyl-Diurethane Protected Guanidines. The Journal of Organic Chemistry, 65(26), 9054–9058. [Link]

  • Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. The Journal of Organic Chemistry, 63(23), 8432–8439. [Link]

  • Pfeffer, J. M., & Berlin, J. M. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54508. [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. [Link]

  • Organic Chemistry Portal. (n.d.). Reagents for Efficient Conversion of Amines to Protected Guanidines. [Link]

  • Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998). Trifluoroacetyl as an orthogonal protecting group for guanidines. The Journal of Organic Chemistry, 63(11), 3804–3805. [Link]

  • Goodman, M., & Tor, Y. (1998). Guanidinylation reagents.
  • Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • Goodman, M., & Tor, Y. (2000). Guanidinylation reagents.
  • Alonso-Moreno, C., Antiñolo, A., Carrillo-Hermosilla, F., & Otero, A. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(10), 3406–3425. [Link]

  • Luedtke, N. W., Baker, T. J., Goodman, M., & Tor, Y. (2000). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 122(49), 12035–12036. [Link]

  • Yong, Y. F., Kowalski, J. A., & Lipton, M. A. (1999). Facile and Efficient Guanylation of Amines Using Thioureas and Mukaiyama's Reagent. The Journal of Organic Chemistry, 64(22), 8432–8434. [Link]

  • Somberg, N. H., Sučec, I., Medeiros-Silva, J., Jo, H., Beresis, R. T., & Miller, S. J. (2020). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 85(1), 335–347. [Link]

  • Goodman, M., & Tor, Y. (2002). Guanidinylation reagents.
  • Luedtke, N. W., Baker, T. J., Goodman, M., & Tor, Y. (2000). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Journal of the American Chemical Society, 122(49), 12035–12036. [Link]

  • Freissmuth, M., et al. (2024). Probing the Chemical Space of Guanidino-Carboxylic Acids to Identify the First Blockers of the Creatine-Transporter-1. Molecular Pharmacology. [Link]

  • Freissmuth, M., et al. (2024). Probing the Chemical Space of Guanidino-Carboxylic Acids to Identify the First Blockers of the Creatine-Transporter-1. u:cris-Portal - University of Vienna. [Link]

  • Freissmuth, M., et al. (2024). Probing the Chemical Space of Guanidino-Carboxylic Acids to Identify the First Blockers of the Creatine-Transporter-1. PubMed. [Link]

  • Freissmuth, M., et al. (2024). Fig. 5. Schematic representation of the synthesis and structures of the... ResearchGate. [Link]

  • Antiñolo, A., Carrillo-Hermosilla, F., & Otero, A. (2010). Simple, Versatile, and Efficient Catalysts for Guanylation of Amines. Organometallics, 29(12), 2794–2800. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Fiveable. (n.d.). Orthogonal Protection Definition. [Link]

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-phase peptide synthesis (SPPS) using the tert-butyloxycarbonyl (Boc) protecting group strategy is a foundational and robust methodology for the chemical synthesis of peptides. Developed by R. Bruce Merrifield, this technique involves the stepwise addition of Nα-Boc-protected amino acids to a growing peptide chain covalently anchored to an insoluble polymer resin.[1][2][3] The Boc/Benzyl (Bzl) protection scheme is characterized by a graded acid lability, where the temporary Nα-Boc group is removed by a moderate acid like trifluoroacetic acid (TFA), while the more stable side-chain protecting groups (often benzyl-based) and the peptide-resin linkage are cleaved in a final step using a strong acid, such as anhydrous hydrogen fluoride (HF).[4][5] This application note provides an in-depth overview of the Boc-SPPS chemistry, detailed experimental protocols, and expert insights into the critical steps of the synthesis cycle, from resin preparation to final peptide cleavage and purification.

Introduction: The Rationale for Boc-SPPS

The invention of solid-phase peptide synthesis revolutionized the field of peptide chemistry by simplifying the purification process at each step of the synthesis.[2][6] By anchoring the peptide to a solid support, excess reagents and soluble byproducts are easily removed by filtration and washing, a significant improvement over the tedious purifications required in solution-phase synthesis.[1][3]

The Boc/Bzl strategy, while one of the earliest methods, remains highly relevant, particularly for the synthesis of long or "difficult" sequences prone to aggregation.[5][7][8] The protonation of the N-terminal amine as a trifluoroacetate salt following Boc deprotection helps to disrupt intermolecular hydrogen bonding between peptide chains, thereby reducing aggregation and improving coupling efficiency.[8] This contrasts with the Fmoc/tBu strategy, where the deprotected amine is neutral, which can sometimes lead to increased aggregation risk.[5]

Core Principles of Boc Chemistry:

  • Temporary Nα-Protection: The tert-butyloxycarbonyl (Boc) group protects the α-amino group of the incoming amino acid. It is stable to the basic conditions used for coupling but is readily cleaved by moderate acids (e.g., 25-50% TFA in Dichloromethane).[9][10]

  • Semi-Permanent Side-Chain Protection: Side-chain functional groups are protected by more acid-stable groups, typically benzyl (Bzl) or benzyl-based derivatives. These groups are resistant to the repetitive TFA treatments used for Boc removal.[5]

  • Final Cleavage: A strong acid, most commonly anhydrous hydrogen fluoride (HF), is used in the final step to simultaneously cleave the completed peptide from the resin and remove all side-chain protecting groups.[7][11]

The Boc-SPPS Workflow: A Cyclical Process

The synthesis of a peptide using Boc chemistry is a cyclical process, with each cycle adding one amino acid residue to the growing chain. The fundamental steps in each cycle are deprotection, neutralization, and coupling.

Boc_SPPS_Workflow cluster_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_setup Initial Setup cluster_final Final Steps Resin Peptide-Resin (N-terminally Boc-Protected) Deprotection Step 2: Nα-Boc Deprotection (TFA in DCM) Resin->Deprotection 1. Wash (DCM) Cleavage Step 5: Final Cleavage & Side-Chain Deprotection (HF) Resin->Cleavage After Final Cycle TFA_Salt Peptide-Resin (N-terminal TFA Salt) Deprotection->TFA_Salt Neutralization Step 3: Neutralization (DIEA in DCM/DMF) TFA_Salt->Neutralization Wash (DCM/IPA) Free_Amine Peptide-Resin (Free N-terminal Amine) Neutralization->Free_Amine Coupling Step 4: Coupling (Boc-AA, Coupling Reagent, DIEA) Free_Amine->Coupling Wash (DCM) Coupling->Resin Wash (DMF, DCM) Cycle Complete Start Start: Select Resin Swell Step 1: Resin Swelling (DCM or DMF) Start->Swell Swell->Resin Attach 1st Boc-AA (if not pre-loaded) Purify Step 6: Purification (RP-HPLC) Cleavage->Purify Precipitate & Wash End Final Peptide Purify->End

Sources

Application Notes and Protocols for Coupling Reactions with Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate is a valuable synthetic intermediate, particularly in medicinal chemistry. The presence of a Boc-protected guanidine and a methyl ester on a central benzene ring offers multiple points for chemical modification. The guanidine moiety is a key pharmacophore in many biologically active molecules, prized for its ability to engage in hydrogen bonding and its basic character. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable mask for the guanidine, allowing for selective reactions at other sites of the molecule.

These application notes provide a detailed guide to key coupling reactions involving this versatile building block. The protocols are designed to be robust and adaptable, with explanations of the underlying principles to aid in experimental design and troubleshooting. Particular focus is given to amide bond formation and the synthesis of benzimidazole derivatives, transformations that are highly relevant in the synthesis of complex pharmaceutical agents.

I. Amide Bond Formation via Carboxylic Acid Activation

A primary transformation for methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate involves the saponification of its methyl ester to the corresponding carboxylic acid. This intermediate, 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoic acid, is a versatile substrate for amide bond formation, allowing for its conjugation to a wide array of amines.

Causality of Experimental Choices

The conversion to the carboxylic acid is a critical first step as it enables the use of a broad range of powerful amide coupling reagents. Direct amidation of the methyl ester is possible but often requires harsh conditions that may compromise the Boc protecting group. The use of coupling reagents like HATU or EDC/HOBt allows for the formation of a highly reactive activated ester under mild conditions, which is then readily attacked by the amine nucleophile.[1] This two-step approach (saponification followed by coupling) offers greater control and generally leads to higher yields and purer products.

Experimental Protocols

Step 1: Saponification of Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Materials:

    • Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Water (H₂O)

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

  • Procedure:

    • Dissolve methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate (1.0 eq) in a mixture of THF, MeOH, and H₂O (e.g., a 3:1:1 ratio).

    • Add a solution of LiOH (1.5 eq) in water to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, remove the organic solvents under reduced pressure.

    • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 3-4 with 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoic acid.

Step 2: HATU-Mediated Amide Coupling

This protocol outlines a rapid and efficient method for amide bond formation using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[1]

  • Materials:

    • 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoic acid (1.0 eq)

    • Amine (primary or secondary, 1.1 eq)

    • HATU (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Under an inert atmosphere, dissolve 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoic acid, HATU, and DIPEA in anhydrous DMF.

    • Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add the amine to the reaction mixture.

    • Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Step 3: EDC/HOBt-Mediated Amide Coupling

This protocol describes a classic and widely used method for amide bond formation.[2][3]

  • Materials:

    • 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoic acid (1.0 eq)

    • Amine (primary or secondary, 1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

    • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

    • DIPEA (2.0 eq)

    • Anhydrous DMF or Dichloromethane (DCM)

  • Procedure:

    • Under an inert atmosphere, dissolve the carboxylic acid, amine, and HOBt in anhydrous DMF or DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC to the stirred solution.

    • Add DIPEA dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Work-up and purify as described for the HATU-mediated coupling.

Data Summary: Amide Coupling Reagents
Coupling ReagentAdditiveBaseSolventTemp. (°C)Time (h)Key Advantages
HATU -DIPEADMFRT1-4Fast reaction times, high yields, low epimerization.[1]
EDC HOBt/HOAtDIPEA/NMMDMF/DCM0 to RT12-24Water-soluble byproducts, cost-effective.[4]
PyBOP -DIPEADMF/DCM0 to RT2-12Effective for hindered substrates.
Workflow for Amide Bond Formation

Amide_Coupling_Workflow Start Methyl 4-(N-Boc-carbamimidoyl)benzoate Saponification Saponification (LiOH, THF/MeOH/H₂O) Start->Saponification Acid 4-(N-Boc-carbamimidoyl)benzoic Acid Saponification->Acid Activation Carboxylic Acid Activation (HATU or EDC/HOBt) Acid->Activation Coupling Amide Bond Formation (Amine, DIPEA) Activation->Coupling Product N-Substituted Amide Product Coupling->Product

Caption: Workflow for amide bond formation.

II. Synthesis of Benzimidazole Derivatives

The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[5][6] The reaction of an ortho-phenylenediamine with a carboxylic acid or its derivative is a common method for constructing this heterocyclic system.[7]

Causality of Experimental Choices

The condensation of an ortho-phenylenediamine with 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoic acid (obtained from the saponification protocol above) under acidic conditions is a direct route to the desired benzimidazole. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by one of the amino groups of the ortho-phenylenediamine. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable benzimidazole ring.

Experimental Protocol: Benzimidazole Synthesis

This protocol describes the synthesis of a 2-substituted benzimidazole derivative from 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoic acid and an ortho-phenylenediamine.

  • Materials:

    • 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoic acid (1.0 eq)

    • ortho-Phenylenediamine (or a substituted derivative, 1.0 eq)

    • Polyphosphoric acid (PPA) or Eaton's reagent

    • Alternatively: Acetic acid or 4 M HCl in dioxane

  • Procedure (using PPA):

    • Combine 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoic acid and ortho-phenylenediamine in a round-bottom flask.

    • Add polyphosphoric acid (PPA) as both the solvent and catalyst.

    • Heat the mixture to 150-180 °C with stirring for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization or flash column chromatography.

Mechanism of Benzimidazole Formation

Benzimidazole_Formation cluster_0 Reaction Steps Reactants Carboxylic Acid + o-Phenylenediamine Protonation Protonation of Carbonyl Oxygen Reactants->Protonation H+ Nucleophilic_Attack Nucleophilic Attack by Amine Protonation->Nucleophilic_Attack Cyclization Intramolecular Cyclization Nucleophilic_Attack->Cyclization Dehydration Dehydration Cyclization->Dehydration -H₂O Product Benzimidazole Dehydration->Product

Caption: Mechanism of benzimidazole formation.

III. Potential Palladium-Catalyzed Cross-Coupling Reactions

While direct palladium-catalyzed cross-coupling reactions with the intact methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate are not extensively documented, the aryl benzoate core suggests potential for such transformations. These would likely require conversion of the methyl ester to a more suitable coupling partner, such as a halide or triflate, or hydrolysis to the benzoic acid for decarboxylative coupling. Alternatively, the starting material for the synthesis of the topic compound could be a halogenated benzoate, which would undergo cross-coupling prior to the guanidinylation step.

Hypothetical Suzuki-Miyaura Coupling

A plausible synthetic route would involve a Suzuki-Miyaura coupling of a boronic acid with a halogenated precursor, such as methyl 4-bromobenzoate, followed by conversion of the resulting biaryl to the Boc-protected guanidine.[8]

Hypothetical Sonogashira Coupling

Similarly, a Sonogashira coupling could be employed to introduce an alkyne moiety onto the aromatic ring using a halogenated precursor.[9][10] This would be followed by the guanidinylation and Boc-protection steps.

IV. Deprotection of the Boc Group

The Boc protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to liberate the free guanidine.[11]

Experimental Protocol: Boc Deprotection
  • Materials:

    • Boc-protected guanidine derivative

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected guanidine in DCM.

    • Add an excess of TFA (e.g., 20-50% v/v).

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • The resulting guanidinium salt can be used directly or purified further.

References

  • BenchChem. (2025).
  • Agarwal, D. K., & Goyal, P. K. (2021). Synthetic and Biological Aspects of Benzimidazole Derivatives. Chemistry & Biology Interface, 11(1), 6-12.
  • Recent achievements in the synthesis of benzimidazole deriv
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  • Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists.
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  • Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activ
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
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  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this multi-step synthesis. Our goal is to equip you with the necessary knowledge to optimize your reaction yields and obtain a high-purity product.

Introduction

Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate is a crucial building block in medicinal chemistry, particularly in the synthesis of protease inhibitors and other therapeutic agents. The presence of a Boc-protected guanidine group and a methyl ester on a benzene ring makes it a versatile intermediate. However, its synthesis can be challenging, with potential pitfalls at each step that can significantly impact the overall yield and purity. This guide provides a structured approach to troubleshooting and optimizing this synthesis.

The overall synthetic scheme involves three key transformations:

  • Esterification of 4-aminobenzoic acid.

  • Guanidinylation of the resulting methyl 4-aminobenzoate.

  • Boc-protection of the guanidine group.

The order of these steps can be varied, and each sequence presents its own set of challenges and advantages. Here, we will focus on a common and effective pathway.

Common Synthetic Pathway and Potential Issues

A widely employed route for the synthesis of methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate is outlined below. This workflow diagram highlights the critical stages where issues can arise.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Guanidinylation cluster_2 Step 3: Boc Protection cluster_3 Troubleshooting Points A 4-Aminobenzoic Acid B Methyl 4-Aminobenzoate A->B Methanol, Acid Catalyst (e.g., H2SO4, SOCl2) C Methyl 4-Carbamimidoylbenzoate B->C Guanidinylating Agent (e.g., S-Methylisothiourea sulfate) T1 Low Esterification Yield B->T1 D Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate C->D Boc Anhydride (Boc2O), Base (e.g., TEA, DIPEA) T2 Incomplete Guanidinylation / Side Products C->T2 T3 Low Boc Protection Yield / Di-Boc Formation D->T3

Caption: General workflow for the synthesis of methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate, highlighting key troubleshooting points.

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems you may encounter during the synthesis.

Step 1: Esterification of 4-Aminobenzoic Acid

Question 1: My esterification of 4-aminobenzoic acid to methyl 4-aminobenzoate is giving a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the Fischer esterification of 4-aminobenzoic acid are common and can often be attributed to the equilibrium nature of the reaction and the properties of the starting material.

Causality and Solutions:

  • Incomplete Reaction (Equilibrium): Fischer esterification is a reversible process. To drive the reaction towards the product, you need to either remove the water formed or use a large excess of the alcohol (methanol).

    • Practical Solution: Use methanol as the solvent. This serves as both the reactant and the medium, providing a significant molar excess that pushes the equilibrium forward. Refluxing for an extended period (4-24 hours) is typically required.

  • Catalyst Inactivation/Insufficient Amount: The amino group of 4-aminobenzoic acid is basic and can neutralize a portion of the acid catalyst.

    • Practical Solution: Ensure a sufficient amount of a strong acid catalyst is used. Common choices include concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). When using SOCl₂, it reacts with methanol to form HCl in situ, which acts as the catalyst, and sulfur dioxide and HCl as gaseous byproducts that are easily removed. This method is often higher yielding as it is not an equilibrium process.

  • Poor Solubility of Starting Material: 4-aminobenzoic acid has limited solubility in methanol at room temperature.

    • Practical Solution: The reaction is typically run at reflux temperature to increase the solubility of the starting material and the reaction rate. Ensure vigorous stirring to maintain a homogenous suspension.

  • Work-up Issues: During the work-up, the product, methyl 4-aminobenzoate, can be partially hydrolyzed back to the carboxylic acid if the pH is not carefully controlled. The product is also an amine, which will be protonated in acidic conditions.

    • Practical Solution: After the reaction is complete, cool the mixture and neutralize the excess acid carefully with a base like sodium bicarbonate or sodium carbonate solution until the pH is neutral or slightly basic (pH 7-8). This will deprotonate the amine and allow for efficient extraction into an organic solvent like ethyl acetate. Be cautious with adding the base as effervescence will occur.

Data Summary Table for Esterification:

ParameterStandard ConditionOptimized Condition for Higher Yield
Solvent MethanolMethanol (used in large excess)
Catalyst Conc. H₂SO₄ (catalytic)Thionyl Chloride (1.1-1.5 eq)
Temperature RefluxReflux
Reaction Time 4-8 hours12-24 hours (with H₂SO₄) or until TLC indicates completion (with SOCl₂)
Work-up Neutralization with NaHCO₃Careful, slow addition of base to pH 7-8 before extraction
Step 2: Guanidinylation of Methyl 4-Aminobenzoate

Question 2: The guanidinylation of methyl 4-aminobenzoate is resulting in a complex mixture of products and a low yield of the desired methyl 4-carbamimidoylbenzoate. What is going wrong?

Answer:

The guanidinylation of an aniline derivative like methyl 4-aminobenzoate can be a challenging step. The nucleophilicity of the aromatic amine is relatively low, and the guanidinylating agents can be prone to self-condensation or decomposition.

Causality and Solutions:

  • Choice of Guanidinylating Agent: The reactivity of the guanidinylating agent is critical. Common reagents include S-methylisothiourea sulfate, 1H-pyrazole-1-carboxamidine hydrochloride, or N,N'-di-Boc-1H-pyrazole-1-carboxamidine. The choice of reagent will dictate the reaction conditions.

    • Practical Solution: For a direct guanidinylation, S-methylisothiourea sulfate is a cost-effective option. The reaction is typically carried out in the presence of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid formed and to deprotonate the amine starting material. A more modern and often higher-yielding approach is to use N,N'-di-Boc-1-guanylpyrazole, which reacts under milder conditions.

  • Reaction Conditions: Elevated temperatures are often required to drive the reaction with less reactive anilines, but this can also lead to side product formation.

    • Practical Solution: Start the reaction at room temperature and monitor by TLC. If the reaction is slow, gradually increase the temperature. Solvents like DMF or DMSO can be used to improve solubility and allow for higher reaction temperatures. The addition of mercury(II) chloride (HgCl₂) can be used to activate thiourea-based reagents, but this is a toxic option and should be a last resort.

  • Side Reactions: A common side reaction is the formation of oligomeric species. The guanidinylating agent can also react with itself.

    • Practical Solution: Use a slight excess of the guanidinylating agent (1.1-1.2 equivalents) to favor the desired reaction. Ensure efficient stirring to maintain homogeneity. A slow, portion-wise addition of the guanidinylating agent can sometimes minimize side reactions.

Detailed Protocol for Guanidinylation using S-Methylisothiourea Sulfate:

  • Dissolve methyl 4-aminobenzoate (1.0 eq) in a suitable solvent like water or ethanol.

  • Add S-methylisothiourea sulfate (1.0-1.2 eq).

  • Add a base, such as triethylamine (2.0-2.5 eq), to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product, often obtained as a salt, may require purification by recrystallization or column chromatography.

Step 3: Boc Protection of Methyl 4-Carbamimidoylbenzoate

Question 3: I am getting a low yield during the Boc protection of my guanidine intermediate. I also see a product with a higher molecular weight on my mass spectrum. What is happening?

Answer:

Low yields in the Boc protection of guanidines are often due to incomplete reaction or the formation of di-Boc protected species. The nucleophilicity of the guanidine group can be complex.

Causality and Solutions:

  • Incomplete Reaction: The guanidine group can be protonated, reducing its nucleophilicity. The choice of base and solvent is crucial.

    • Practical Solution: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Ensure that at least one equivalent of base is used to neutralize the acid that is often present from the previous step (if the guanidine is a salt) and to facilitate the reaction.

  • Formation of Di-Boc Product: Guanidines have multiple nitrogen atoms that can be acylated. The formation of a di-Boc protected product is a common side reaction, especially if an excess of Boc anhydride is used or if the reaction is allowed to proceed for too long.

    • Practical Solution: Use a controlled amount of Boc anhydride (Boc₂O), typically 1.0 to 1.1 equivalents. Monitor the reaction closely by TLC. The reaction is often complete within a few hours at room temperature. Over-running the reaction can increase the formation of the di-Boc species.

  • Purification Challenges: The polarity of the mono-Boc product, di-Boc product, and any unreacted starting material can be similar, making purification by column chromatography difficult.

    • Practical Solution: Careful optimization of the solvent system for column chromatography is necessary. A gradient elution from a less polar to a more polar solvent system can help to separate the products. For example, a hexane/ethyl acetate or DCM/methanol gradient may be effective.

Data Summary Table for Boc Protection:

ParameterStandard ConditionOptimized Condition for Higher Yield
Boc Reagent Boc Anhydride (Boc₂O)1.0-1.1 equivalents of Boc₂O
Base Triethylamine (TEA) or DIPEA1.1-1.5 equivalents of base
Solvent DCM, THF, or AcetonitrileAnhydrous solvent
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 2-4 hoursMonitor by TLC to avoid over-reaction
Work-up Aqueous wash and extractionCareful aqueous work-up to remove excess base and salts

Frequently Asked Questions (FAQs)

Q1: Can I perform the Boc protection on 4-aminobenzoic acid first and then proceed with esterification and guanidinylation?

A1: Yes, this is an alternative synthetic route. Protecting the amine first can prevent side reactions during esterification. However, the guanidinylation of a Boc-protected aniline can be more challenging due to steric hindrance. Each route has its own set of optimization parameters.

Q2: What is the best way to monitor the progress of these reactions?

A2: Thin-layer chromatography (TLC) is the most common and effective method for monitoring these reactions. Use a suitable solvent system that gives good separation of your starting material, product, and any major byproducts. Staining with potassium permanganate or ninhydrin can be useful for visualizing spots that are not UV-active.

Q3: My final product is difficult to purify. Are there any alternative methods to column chromatography?

A3: If your product is crystalline, recrystallization can be a very effective purification method. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, methanol/water) to find one that gives good quality crystals. In some cases, if the product is a salt, precipitation by adding a non-polar solvent to a solution of the product in a polar solvent can be effective.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used. ¹H NMR and ¹³C NMR spectroscopy will confirm the structure of your compound. Mass spectrometry (e.g., ESI-MS) will confirm the molecular weight. High-performance liquid chromatography (HPLC) is an excellent method for determining the purity of your final product.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-Aminobenzoate
  • To a stirred suspension of 4-aminobenzoic acid (10.0 g, 72.9 mmol) in methanol (150 mL), add thionyl chloride (6.4 mL, 87.5 mmol) dropwise at 0 °C.

  • After the addition is complete, warm the mixture to reflux and heat for 12 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and carefully wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-aminobenzoate as a solid.

Protocol 2: Synthesis of Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate from Methyl 4-Carbamimidoylbenzoate
  • To a stirred solution of methyl 4-carbamimidoylbenzoate hydrochloride (5.0 g, 23.1 mmol) in a 1:1 mixture of THF and water (100 mL), add di-tert-butyl dicarbonate (Boc₂O) (5.5 g, 25.4 mmol) and triethylamine (6.4 mL, 46.2 mmol).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to obtain the pure product.

Mechanistic Visualization

The Boc protection of a guanidine group proceeds via a nucleophilic attack of one of the guanidine nitrogens on a carbonyl carbon of the Boc anhydride.

Boc_Protection_Mechanism cluster_reactants cluster_intermediate cluster_products Guanidine R-NH-C(=NH)-NH₂ Intermediate [R-NH-C(=NH)-NH₂⁺-C(=O)O-Boc] O⁻-Boc Guanidine->Intermediate Nucleophilic Attack Boc2O Boc-O-Boc Boc2O->Intermediate Product R-NH-C(=N-Boc)-NH₂ Intermediate->Product Collapse of Intermediate Byproduct t-BuOH + CO₂ Intermediate->Byproduct

Caption: Simplified mechanism of Boc protection of a guanidine group.

References

  • Boc Protection of Amines: Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]

  • Fischer Esterification: Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH. [Link]

  • Use of Thionyl Chloride for Esterification: Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. [Link]

Technical Support Center: Troubleshooting Side Reactions in Guanidinylation with Boc-Protected Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for guanidinylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using tert-butoxycarbonyl (Boc)-protected guanidinylating reagents. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments, ensuring the scientific integrity and success of your synthetic endeavors.

I. Troubleshooting Guide: Diagnosing and Resolving Common Issues

This section is structured to help you identify and solve common problems encountered during the guanidinylation of amines using Boc-protected reagents.

Issue 1: Low or No Yield of the Desired Boc-Protected Guanidine
Possible Cause Underlying Scientific Rationale Recommended Solution
Insufficient Reagent Reactivity The electrophilicity of the guanidinylating reagent is crucial for the reaction to proceed efficiently. Reagents like N,N'-di-Boc-thiourea require activation to form a more reactive carbodiimide intermediate.[1][2][3]For weakly nucleophilic amines, consider using a more powerful guanidinylating agent such as N,N'-di-Boc-N''-triflylguanidine (Goodman's reagent).[4][5] The triflyl group is an excellent leaving group, significantly enhancing the reagent's reactivity.[4]
Steric Hindrance Both the amine substrate and the guanidinylating reagent can be sterically demanding. Significant steric bulk around the reacting centers can impede the nucleophilic attack, slowing down or preventing the reaction.[5][6][7]Increase the reaction temperature or prolong the reaction time. For highly hindered substrates, switching to a less bulky guanidinylating reagent or a different synthetic strategy might be necessary.
Inappropriate Solvent Choice The reaction rate can be influenced by the polarity of the solvent. Non-polar aprotic solvents like dichloromethane (DCM) or chloroform often accelerate the reaction.[5]Screen different anhydrous aprotic solvents such as DCM, tetrahydrofuran (THF), or acetonitrile (ACN). Ensure the solvent is thoroughly dried, as moisture can hydrolyze the reagent.
Sub-optimal Base A non-nucleophilic base is often required to neutralize the acid generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.[4]Use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The choice and stoichiometry of the base can be critical and may require optimization.
Issue 2: Formation of Unexpected Byproducts

The presence of additional spots on a TLC plate or unexpected peaks in an LC-MS analysis indicates the formation of side products. Identifying these impurities is key to optimizing your reaction conditions.

A. Byproduct Attributable to the Guanidinylating Reagent Itself
Observation Likely Side Product & Mechanism Preventative Measures & Solutions
Degradation of N,N'-di-Boc-N''-triflylguanidineN-mono-Boc-N''-triflylguanidine : This can occur if the reaction mixture is allowed to warm above -5°C or stirred for an extended period before quenching.[8]Maintain a low reaction temperature (e.g., -20°C to 0°C) during the initial phase of the reaction and quench it promptly once the starting material is consumed.[8]
Reaction with coupling reagentsUronium derivative : In peptide synthesis, coupling reagents like HATU can react with nucleophilic side chains (e.g., Tyr, Lys, Cys) to form a stable uronium byproduct, especially when used in excess.[9][10][11]Use a stoichiometric amount of the coupling reagent relative to the carboxylic acid. The side product formation is often observed after the desired amide bond has formed.[9][11]
B. Byproducts Arising from the Substrate or Subsequent Deprotection Steps
Observation Likely Side Product & Mechanism Preventative Measures & Solutions
Mass increase of +56 Da in LC-MStert-butylation : During Boc deprotection with strong acids like trifluoroacetic acid (TFA), a reactive tert-butyl cation is generated.[12][13] This electrophile can alkylate nucleophilic sites on your molecule, such as indole rings (Tryptophan), thioethers (Methionine), thiols (Cysteine), and phenolic rings (Tyrosine).[12]Add scavengers to the deprotection cocktail to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT).[12]
Intramolecular cyclizationδ-Lactam formation : This is specific to arginine residues where the activated carboxylic acid can react with its own side-chain guanidine group. The di-Boc protected guanidino group can increase the incidence of this side reaction.[12]Careful selection of coupling conditions and orthogonal protecting groups for the arginine side chain can minimize this side reaction.[12][14][15]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical aspects and underlying principles of guanidinylation with Boc-protected reagents.

Q1: Which Boc-protected guanidinylating reagent should I choose for my reaction?

The choice of reagent depends on the nucleophilicity of your amine.

  • For primary and secondary aliphatic amines: Reagents like 1-[N,N’-(di-Boc)amidino]pyrazole are generally effective and offer mild reaction conditions.[16]

  • For weakly nucleophilic amines (e.g., anilines) or sterically hindered amines: A more potent reagent like N,N'-di-Boc-N''-triflylguanidine (Goodman's reagent) is recommended due to its high reactivity.[4][5]

  • For a more cost-effective and environmentally friendly approach: Activating N,N'-di-Boc-thiourea with cyanuric chloride (TCT) is a good alternative to using heavy-metal activators like HgCl₂.[2][3]

Q2: How can I monitor the progress of my guanidinylation reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods.

  • TLC: Use a suitable eluent system (e.g., ethyl acetate/hexane) to separate the starting amine, the guanidinylating reagent, and the product.[1][16] The product is typically less polar than the starting amine.

  • LC-MS: This provides a more accurate assessment of the reaction progress and can help identify any side products by their mass-to-charge ratio.[17]

Q3: What are the best practices for the deprotection of Boc-guanidines?

Deprotection is typically achieved under acidic conditions. However, this step can introduce side reactions.

  • Standard Conditions: A mixture of TFA in DCM (e.g., 25-50%) is commonly used.[12]

  • Minimizing Side Reactions: Always include a scavenger cocktail in your deprotection mixture to quench the electrophilic tert-butyl cations that are generated.[12][13] A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[12]

  • Acid-Sensitive Substrates: For molecules that are sensitive to strong acids, milder deprotection methods using trimethylsilyl trifluoromethanesulfonate (TMSOTf) and 2,6-lutidine can be employed.[12][18]

Q4: Can I use Boc-protected guanidinylation in solid-phase peptide synthesis (SPPS)?

Yes, Boc-protected guanidinylating reagents are compatible with both solution-phase and solid-phase synthesis.[1][19][20] The choice of reagent and reaction conditions will depend on the specific resin and the peptide sequence. Orthogonal protection strategies are crucial to ensure selective deprotection and modification.[14][15][21][22]

III. Methodologies and Visual Guides

To further assist in your experimental design, this section provides a generalized protocol for a typical guanidinylation reaction and visual diagrams to illustrate key concepts.

Experimental Protocol: General Procedure for Solution-Phase Guanidinylation

This protocol provides a general guideline. The specific amounts, reaction time, and temperature should be optimized for each substrate.

  • Reaction Setup: Dissolve the primary or secondary amine (1.0 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add the Boc-protected guanidinylating reagent (1.05-1.1 eq.) to the solution. If required by the specific reagent, add a non-nucleophilic base (e.g., TEA, 1.1-1.5 eq.).[4]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 1-24 hours).[12][16]

  • Work-up: Quench the reaction with water or a mild aqueous acid (e.g., saturated NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the general mechanism of guanidinylation and a typical experimental workflow.

guanidinylation_mechanism cluster_reactants Reactants cluster_product Product Amine R-NH₂ (Nucleophile) Product R-NH-C(=NBoc)-NHBoc (Boc-Protected Guanidine) Amine->Product Nucleophilic Attack Guan_Reagent Boc-N=C(NHBoc)-X (Electrophile) X = Leaving Group (e.g., Triflate, Pyrazole) Guan_Reagent->Product

Caption: General mechanism of guanidinylation.

experimental_workflow A Dissolve Amine in Anhydrous Solvent B Add Guanidinylating Reagent & Base A->B C Stir at Room Temperature B->C D Monitor by TLC/LC-MS C->D E Aqueous Work-up D->E Reaction Complete F Purification (Column Chromatography) E->F G Characterization F->G

Caption: A typical experimental workflow for guanidinylation.

Data Summary: Troubleshooting Byproducts

The following table summarizes common side products and their characteristic mass shifts, aiding in their identification via LC-MS.

Side ReactionMass Shift (Da)Susceptible Residues/Moieties
tert-butylation+56Tryptophan, Methionine, Cysteine, Tyrosine[12]
Uronium Adduct (from HATU)+99Tyrosine, Lysine, Cysteine[9][10]

IV. References

  • BenchChem. (2025). Boc-guanidine deprotection side reactions and how to avoid them.

  • Journal of the American Chemical Society. (Year). Trifluoroacetyl as an orthogonal protecting group for guanidines.

  • Organic Syntheses. (2002). PREPARATION AND USE OF N,N'-DI-BOC-N"-TRIFLYLGUANIDINE. 78, 91.

  • Request PDF. (2025). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines.

  • BenchChem. (2025). Technical Support Center: Optimizing Guanidine Synthesis.

  • PubMed Central. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products.

  • RSC Advances. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates.

  • ResearchGate. (2025). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis.

  • BenchChem. (2025). A Comparative Guide to Guanidinylation Reagents: N-Cyano-N,O-dimethylisourea vs. N,N'-Di-Boc-N''-triflylguanidine.

  • Australian Journal of Chemistry. (2014). Guanidine Motif in Biologically Active Peptides.

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection.

  • Reddit. (2025). Best mild Boc-deprotection method for a guanidine compound?.

  • BenchChem. (2025). An In-depth Technical Guide to Guanidinylation Reactions Using Boc-Guanidine.

  • University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies.

  • PubMed. (n.d.). Efficient introduction of protected guanidines in boc solid phase peptide synthesis.

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination.

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation.

  • Synfacts. (n.d.). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines.

  • TCI Chemicals. (2024). TCI Practical Example: Di-Boc Guanidinylation of Amine Using the Guanidinylating Agent.

  • RSC Publishing. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates.

  • CHIMIA. (2015). The Synthesis of Sterically Hindered Amides.

  • ResearchGate. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates.

  • MDPI. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.

Sources

Technical Support Center: Purification of Methyl 4-(N-Boc-carbamimidoyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of methyl 4-(N-Boc-carbamimidoyl)benzoate. This guide is designed for researchers, medicinal chemists, and drug development professionals who require a high degree of purity for this important building block. This document provides in-depth, field-proven insights into common purification challenges and offers robust, step-by-step protocols to ensure the highest quality of your final compound.

Introduction to Purification Challenges

Methyl 4-(N-Boc-carbamimidoyl)benzoate is a polar molecule containing a basic guanidine moiety and an acid-labile tert-butoxycarbonyl (Boc) protecting group. This unique combination of functional groups presents specific challenges during purification. The basicity of the guanidine can lead to peak tailing during silica gel chromatography, while the Boc group is susceptible to cleavage under acidic conditions.[1] Therefore, purification methods must be carefully selected to maintain the integrity of the molecule.

The primary methods for purifying this compound are flash column chromatography and recrystallization. The choice between them depends on the impurity profile of the crude material and the desired final purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude methyl 4-(N-Boc-carbamimidoyl)benzoate?

A1: The impurity profile largely depends on the synthetic route. A common approach is the guanidinylation of methyl 4-aminobenzoate. Potential impurities include:

  • Unreacted Starting Materials: Such as methyl 4-aminobenzoate.

  • Guanidinylating Agent Byproducts: Reagents like N,N'-di-Boc-1H-pyrazole-1-carboxamidine or di-Boc-thiourea will generate pyrazole or thiourea-related byproducts.[2]

  • Over-reaction Products: Formation of bis-Boc or other multiply substituted species.

  • Hydrolysis Products: Cleavage of the methyl ester to the corresponding carboxylic acid if aqueous basic conditions are used during workup.

  • Boc-Deprotected Guanidine: Premature loss of the Boc group if the reaction or workup is exposed to acidic conditions.

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is the most effective technique. Due to the conjugated aromatic system, the product and many impurities can be visualized under UV light (254 nm).[3] For more specific detection of the guanidine moiety, a potassium permanganate or sodium nitroprusside stain can be employed.[4] An ideal TLC solvent system will show good separation between your product spot (typically with an Rf value of 0.3-0.4) and all impurities.[5]

Q3: My compound seems to be degrading on the silica gel column. What is happening?

A3: The silica gel surface is inherently acidic, which can cause the partial cleavage of the acid-labile Boc group.[1] This leads to a streaky TLC plate and a lower yield of the desired product. To mitigate this, the mobile phase should be neutralized. Adding a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, to the eluent is highly recommended. A concentration of 0.1-1% (v/v) triethylamine is typically sufficient to neutralize the silica and prevent degradation.[5]

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase chromatography is a viable alternative, especially if the impurities are significantly more or less polar than the product. A C18-functionalized silica gel column with a mobile phase of water and acetonitrile (or methanol), often with a modifier like trifluoroacetic acid (TFA) or formic acid, can be effective. However, be aware that prolonged exposure to acidic mobile phases can lead to Boc deprotection. If using an acidic modifier, it should be removed promptly by co-evaporation with a non-acidic solvent after purification.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Diagram: Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Problem Identification cluster_2 Potential Causes & Solutions start Crude Product Analysis (TLC/LC-MS) p1 Poor Separation / Streaking on TLC start->p1 p2 Product Fails to Crystallize start->p2 p3 Low Yield After Chromatography start->p3 p4 Multiple Spots by TLC/LCMS in Purified Product start->p4 s1a Cause: Wrong Solvent System Solution: Screen different eluents (Hex/EtOAc, DCM/MeOH) p1->s1a Eluent Issue s1b Cause: Compound is Basic (Guanidine) Solution: Add 0.1-1% Et3N to eluent p1->s1b Compound Issue s2a Cause: Product is an Oil / Amorphous Solution: Try trituration with non-polar solvent (Hexane, Ether) p2->s2a s2b Cause: Supersaturation Solution: Scratch flask, add seed crystal, cool slowly p2->s2b s2c Cause: Residual Solvent Solution: Ensure complete removal of high-boiling solvents p2->s2c s3a Cause: Boc-group cleavage on silica Solution: Use Et3N-treated eluent/silica p3->s3a s3b Cause: Product is water-soluble Solution: Back-extract aqueous layers during workup p3->s3b s4a Cause: Co-eluting Impurity Solution: Use gradient elution or switch to reverse-phase HPLC p4->s4a s4b Cause: On-column Degradation Solution: Use deactivated silica or a different purification method p4->s4b

Caption: A decision tree for troubleshooting common purification issues.

Problem Potential Cause Recommended Solution
Streaking or Tailing on TLC/Column The basic guanidine group is interacting strongly with the acidic silica gel.Add 0.1-1% triethylamine (Et₃N) to your eluent system (e.g., Hexane/Ethyl Acetate). This will neutralize the silica surface and lead to sharper peaks.[5]
Low or No Recovery from Column 1. The compound is too polar and has irreversibly adsorbed to the silica. 2. The Boc group has been cleaved, and the resulting free guanidine is extremely polar.1. Increase the polarity of the eluent. A gradient up to 10-20% Methanol in Dichloromethane may be necessary. 2. Ensure your eluent is treated with a base (Et₃N). If degradation is suspected, repurify using a less acidic stationary phase or recrystallize.
Product Fails to Crystallize 1. The compound may be amorphous or an oil. 2. Impurities are inhibiting crystal lattice formation. 3. The solution is supersaturated.1. Attempt to induce solidification by dissolving the oil in a minimal amount of a polar solvent (e.g., Ethyl Acetate) and then adding a non-polar solvent (e.g., Hexane) dropwise until cloudy (trituration). 2. The material requires further purification by column chromatography before attempting recrystallization. 3. Gently scratch the inside of the flask with a glass rod or add a seed crystal. Allow the solution to cool slowly.[6]
Appearance of a New, More Polar Spot After Purification This is likely the Boc-deprotected product, indicating that the purification conditions were too acidic.Re-evaluate the purification method. Use a neutralized silica gel and eluent for chromatography. Avoid any acidic workup steps. If recrystallizing, ensure the solvent is not acidic.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This is the most common and versatile method for purifying methyl 4-(N-Boc-carbamimidoyl)benzoate from a complex mixture of impurities.

Step 1: TLC Analysis and Solvent System Selection
  • Dissolve a small amount of your crude product in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in various solvent systems. Good starting points are mixtures of a non-polar solvent (like Hexane or Petroleum Ether) and a polar solvent (like Ethyl Acetate or Dichloromethane).

  • Crucially, add 0.5% triethylamine (Et₃N) to each test eluent.

  • Visualize the plate under UV light (254 nm).

  • The ideal solvent system will give your product an Rf value of approximately 0.3-0.4.

Example Solvent Systems (with 0.5% Et₃N) Typical Application
30-50% Ethyl Acetate in HexaneGood for separating non-polar impurities.
5-10% Methanol in DichloromethaneEffective for more polar compounds and impurities.
Step 2: Column Preparation and Elution
  • Select an appropriately sized column for your amount of crude material (a rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

  • Prepare a slurry of silica gel in your chosen eluent (containing Et₃N).[5]

  • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Add a thin layer of sand on top of the packed silica gel.[5]

  • Pre-elute the column with 2-3 column volumes of the mobile phase.

  • Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like Dichloromethane.

  • Carefully load the sample onto the top of the silica gel.

  • Begin elution, collecting fractions and monitoring them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Diagram: Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification tlc 1. TLC Analysis (Find Eluent, Rf ~0.35) slurry 2. Prepare Silica Slurry (with 0.5% Et3N) tlc->slurry pack 3. Pack Column slurry->pack load 4. Load Crude Sample pack->load elute 5. Elute & Collect Fractions load->elute monitor 6. Monitor Fractions by TLC elute->monitor monitor->elute Continue elution combine 7. Combine Pure Fractions monitor->combine evap 8. Evaporate Solvent combine->evap final 9. Obtain Pure Product evap->final

Caption: Standard workflow for flash column chromatography purification.

Protocol 2: Recrystallization

Recrystallization is an excellent method for achieving very high purity if your crude material is already relatively clean (>85-90% pure) and crystalline.

  • Solvent Selection: Test the solubility of your crude product in various solvents. An ideal recrystallization solvent will dissolve the compound when hot but not when cold. For a compound of this polarity, solvents like Ethyl Acetate, Isopropanol, or Acetonitrile are good candidates. A two-solvent system (e.g., Ethyl Acetate/Hexane or Methanol/Water) may also be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[6]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual impurities from the mother liquor.[6]

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Methyl 4-(sulfamoylmethyl)benzoate by Recrystallization.
  • BenchChem. (2025). Application Note: Purification of Methyl 2-(pyrrolidin-1-yl)benzoate using Column Chromatography.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Methyl 4-(3-azetidinyloxy)benzoate and its Conjugates.
  • Smolecule. (n.d.). Buy Methyl 4-(BOC-amino)benzoate | 164596-20-7. Retrieved from [Link]

  • Hu, H.-L., Wu, C.-J., Yeh, C.-W., & Chen, J.-D. (2012). Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2497. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Methyl 4-(sulfamoylmethyl)benzoate via Column Chromatography.
  • Sharma, R., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(15), 3362. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135743590, Methyl 4-(N-boc-carbamimidoyl)benzoate. Retrieved from [Link]

  • Zhang, Y., & Kennan, A. J. (2001). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Organic Letters, 3(15), 2341–2344. [Link]

  • Jahani, M., et al. (2015). Guanidine Hydrochloride as an Organocatalyst for N-Boc Protection of Amino Groups. Synlett, 26(11), 1535-1540. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]

  • Völkl, A., & Berlet, H. H. (1977). Thin-layer chromatography of guanidino compounds. Journal of Clinical Chemistry and Clinical Biochemistry, 15(5), 267–269. [Link]

  • Hu, H.-L., et al. (2012). Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 68(8), o2497. [Link]

  • Organic Syntheses. (n.d.). L-Proline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • The Pharma Innovation. (2023). Carbonyldiimidazole (CDI) mediated synthesis of Rivaroxaban related impurities with ambient conditions. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Zhang, Y., & Kennan, A. J. (2001). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Organic letters, 3(15), 2341-4. [Link]

  • LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Reddit. (2022). Best mild Boc-deprotection method for a guanidine compound? Retrieved from [Link]

  • de Almeida, R. M., et al. (2013). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Acta Crystallographica Section E, 69(Pt 11), o1676. [Link]

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Technical Support Center: A Troubleshooting Guide for Solid-Phase Peptide Synthesis with Boc Protection

preventing racemization during coupling with Boc-protected amino acids

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Racemization During Coupling with Boc-Protected Amino Acids

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the loss of stereochemical integrity during the critical coupling step in Boc-solid phase peptide synthesis (SPPS). As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your synthetic strategy.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding racemization in Boc-SPPS.

Q1: I'm using Boc-protected amino acids, which are supposed to be resistant to racemization. Why am I still observing diastereomeric impurities in my final peptide?

A: While Boc-protected amino acids are significantly more resistant to racemization than N-acyl protected amino acids (like in fragment coupling), they are not entirely immune. Racemization can still occur, primarily through two mechanisms during the activation step[1][2]:

  • Oxazolone Formation: Although the urethane Boc group largely suppresses the formation of the highly racemization-prone 5(4H)-oxazolone intermediate, this pathway is not impossible, especially under harsh conditions or with prolonged activation times[1][3][4].

  • Direct Enolization: The more relevant pathway for Boc-amino acids involves the direct abstraction of the α-proton from the activated amino acid intermediate by a base[1][2][5]. The resulting carbanion (enol) can be re-protonated from either face, leading to the D-isomer. This is exacerbated by the use of strong, sterically unhindered bases or extended exposure to basic conditions.

Q2: Which factors have the greatest impact on racemization during the coupling step?

A: Several factors critically influence the degree of racemization:

  • Coupling Reagent & Additives: The choice of activation agent is paramount. Carbodiimides like DCC or DIC, when used alone, generate a highly reactive O-acylisourea intermediate that is prone to racemization[6][7]. The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial as they trap this intermediate to form active esters that are less susceptible to racemization[6][8][9].

  • Base: The type and amount of base used for neutralization and to facilitate coupling (with onium salts) are critical. Stronger or less sterically hindered bases (e.g., triethylamine) increase the risk of α-proton abstraction compared to weaker or bulkier bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine[2][5].

  • Solvent: Polar aprotic solvents like DMF and NMP can promote racemization by stabilizing charged intermediates and facilitating proton transfer[10][11]. While necessary for resin swelling and solubility, their influence must be considered.

  • Temperature: Higher temperatures accelerate both the desired coupling reaction and the undesired racemization pathway. Maintaining ambient or reduced temperatures is generally advisable[11].

  • Amino Acid Identity: Certain amino acids are inherently more prone to racemization. Histidine (His) and Cysteine (Cys) are particularly notorious due to the nature of their side chains[8].

Q3: What is the fundamental difference between uronium/aminium and phosphonium salt coupling reagents regarding racemization?

A: Both reagent classes are highly efficient but differ in their activation mechanism and byproducts, which influences their racemization potential.

  • Uronium/Aminium Salts (e.g., HBTU, HATU): These reagents activate the carboxylic acid via a carbon atom, forming a reactive ester[12]. They are extremely fast and effective. However, they require a base for activation, and if used in excess, can lead to guanidinylation of the N-terminal amine, terminating the chain[8][12]. While generally low in racemization, the required presence of base means conditions must be carefully controlled[7]. HATU, which incorporates the HOAt moiety, is generally superior to HBTU in suppressing racemization[7][13].

  • Phosphonium Salts (e.g., PyBOP, PyAOP): Activation occurs at the phosphorus atom[12]. They are known for "cleaner" reactions with a lower risk of side reactions like guanidinylation[12]. Phosphonium reagents are often considered superior for difficult couplings or when minimal racemization is absolutely critical, though they can be more expensive[2][12].

Troubleshooting Guides

Problem 1: Significant Racemization Detected with Cysteine or Histidine

These residues are notoriously difficult due to side-chain effects that can facilitate α-proton abstraction.

Diagnostic Steps:

  • Review Your Coupling Chemistry: Are you using a carbodiimide without an additive? This is a primary cause of racemization.

  • Examine Your Base: Are you using an appropriate base like DIPEA, or a stronger, less hindered base? Is the stoichiometry correct? An excess of base is detrimental.

  • Check Activation Time: Are you performing a "pre-activation" step? A long pre-activation period before adding the resin can increase the concentration of the racemization-prone activated intermediate.

Solutions & Protocols:

  • Solution A: Optimize Coupling Reagent and Additive.

    • Recommended Method: Use Diisopropylcarbodiimide (DIC) in combination with a racemization-suppressing additive. HOAt is generally more effective than HOBt, and the non-explosive alternative OxymaPure® has also proven highly effective[2][6][14]. For particularly sensitive couplings, phosphonium reagents like PyAOP (which incorporates HOAt) are an excellent choice[7][12].

    • Rationale: Additives like HOBt and HOAt react with the initial activated species (e.g., O-acylisourea from DIC) faster than it can racemize. They form a new active ester (OBt or OAt ester) which is more stable towards racemization but still reactive enough to couple efficiently with the N-terminal amine[6][9].

  • Solution B: Modify the Base and Reaction Conditions.

    • Protocol:

      • Switch from stronger bases to a weaker or more sterically hindered base like 2,4,6-collidine if racemization persists with DIPEA[2][5].

      • Use the principle of in situ neutralization. In this protocol for Boc-SPPS, the acidic resin (after TFA deprotection) is not neutralized in a separate step. Instead, the base is added simultaneously with the activated amino acid solution[8].

      • Ensure the base stoichiometry is minimal, typically 2 equivalents relative to the amino acid.

      • Perform the coupling at room temperature or consider cooling to 0°C for highly sensitive residues.

Problem 2: Racemization Observed in a Peptide Fragment Condensation

When coupling a short peptide fragment (e.g., a dipeptide) instead of a single amino acid, the risk of racemization of the C-terminal residue of the fragment increases dramatically.

Diagnostic Steps:

  • Identify the Activated Residue: The C-terminal amino acid of the peptide fragment being activated is the one at risk. Unlike a Boc-amino acid, its N-terminus is protected by another amino acid (an acyl-type group).

  • Analyze the Coupling Method: Standard coupling reagents (carbodiimides, onium salts) will readily form the 5(4H)-oxazolone intermediate from an N-acyl protected amino acid, which tautomerizes and racemizes very quickly[1][2].

Solutions & Protocols:

  • Solution A: Use a Racemization-Suppressing Coupling Protocol.

    • Recommended Reagent: 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a coupling reagent known for causing very little epimerization during fragment coupling[7]. Alternatively, carbodiimides can be used but only in the presence of an additive that minimizes oxazolone formation.

    • Protocol (Carbodiimide Method):

      • Dissolve the peptide fragment (1 equiv.) and the racemization suppressant (e.g., HOBt, HOAt, or OxymaPure®, 1.2 equiv.) in an appropriate solvent (e.g., DMF).

      • Cool the mixture to 0°C.

      • Add the coupling agent (e.g., DIC, 1.1 equiv.) and stir for 10-15 minutes.

      • Add the amine component (resin or solution-phase peptide) and allow the reaction to proceed, warming slowly to room temperature.

    • Rationale: The additive intercepts the activated carboxyl group to form an active ester, which is less prone to cyclize into the oxazolone intermediate compared to the O-acylisourea.

  • Solution B: Strategic C-terminal Residue Selection.

    • Strategy: If possible, design your fragment synthesis strategy so that the C-terminal residue of each fragment is Glycine or Proline. Glycine is achiral and cannot racemize. Proline is a secondary amine and is highly resistant to racemization via the oxazolone pathway due to its cyclic structure.

Visualization and Data

To aid in decision-making, we have summarized the key mechanisms and data below.

Mechanism of Racemization

The primary pathway for racemization of activated N-protected amino acids is via the formation of a 5(4H)-oxazolone.

RacemizationMechanism A Boc-AA-COOH B [Activated Intermediate] (e.g., O-Acylisourea) A->B C Oxazolone Intermediate B->C Cyclization (Favored for N-Acyl AA) D Direct Enolization (α-proton abstraction) B->D + Base (Relevant for Boc-AA) G HOBt / HOAt Active Ester B->G + HOBt / HOAt (Desired Pathway) E Racemized Intermediate C->E Tautomerization D->E F D-Amino Acid Incorporation E->F Coupling H L-Amino Acid Incorporation G->H Coupling

Caption: Key pathways during amino acid activation, highlighting the desired route via an HOBt/HOAt active ester.

Decision Workflow for Coupling Reagent Selection

This workflow helps in selecting the appropriate coupling conditions based on the specific synthetic challenge.

CouplingDecision Start Start: Need to perform coupling Q_Type Is this a fragment coupling? Start->Q_Type Q_Residue Is the residue racemization-prone? (e.g., Cys, His) Routine Routine Coupling: DIC + HOBt/Oxyma or HBTU + DIPEA Q_Residue->Routine No Sensitive Sensitive Coupling: DIC + HOAt or HATU + DIPEA Q_Residue->Sensitive Yes Q_Type->Q_Residue No Critical Critical/Fragment Coupling: PyAOP + Collidine or DEPBT Q_Type->Critical Yes

Caption: A simplified decision tree for selecting coupling reagents based on the nature of the amino acid.

Comparative Data on Coupling Reagents

The table below provides a qualitative comparison of common coupling reagents used in Boc-SPPS.

Reagent ClassExample(s)Relative SpeedRacemization Risk (without additive)Racemization Risk (with additive)Key Side Reaction
Carbodiimide DIC, DCCModerateHighLowDehydration (Asn, Gln)
Uronium/Aminium HBTU, HATUVery FastModerateVery LowGuanidinylation
Phosphonium PyBOP, PyAOPFastLowVery LowMinimal

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Peptide synthesis. Retrieved from [Link]

  • Ismail, I., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 8017. Retrieved from [Link]

  • Ovchinnikov, V. A., et al. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. Chemical Communications, (16), 1484-1485. Retrieved from [Link]

  • Protheragen. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

  • Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 92(19), 5792–5793. Retrieved from [Link]

  • Miyazawa, T., et al. (1998). Quantitative description of epimerization pathways using the carbodiimide method in the synthesis of peptides. Journal of the Chemical Society, Perkin Transactions 2, (4), 873-879. Retrieved from [Link]

  • Lee, J. K., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2314334120. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of epimerisation/racemisation through oxazolone intermediate. Retrieved from [Link]

  • D'Andrea, L. D., & De Riccardis, F. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry–A European Journal, 27(45), 11539-11553. Retrieved from [Link]

  • Hirano, R. (2016). Epimerization of Peptide. SlideShare. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptide Racemization. Retrieved from [Link]

  • Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Retrieved from [Link]

  • Yang, Y., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5192. Retrieved from [Link]

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Technical Support Center: Navigating Steric Hindrance in the Guanidinylation of Bulky Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of guanidinylating sterically hindered amines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter an unpredictable reaction landscape when working with bulky substrates. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-tested insights to troubleshoot common issues and optimize your synthetic strategies.

Section 1: Frequently Asked Questions (FAQs) - First Principles of Hindered Guanidinylation

This section addresses fundamental questions that form the basis of a rational approach to guanidinylating sterically demanding amines.

Q1: Why is steric hindrance such a significant barrier in guanidinylation reactions?

A1: Steric hindrance fundamentally obstructs the reaction by impeding the approach of the nucleophilic amine to the electrophilic carbon of the guanidinylating reagent. This clash of molecular orbitals increases the activation energy of the reaction, leading to sluggish or non-existent product formation. For bulky secondary or tertiary amines, or even primary amines with bulky α-substituents (e.g., tert-butylamine), the sheer physical volume around the nitrogen atom can prevent the necessary orbital overlap for bond formation.[1][2][3][4] This is in stark contrast to less hindered primary amines, which often react readily under standard conditions.[5]

Q2: My go-to guanidinylating reagent (e.g., N,N'-di-Boc-S-methylisothiourea) is failing with my bulky amine. What are my options?

A2: When standard reagents fail, the key is to switch to a more reactive electrophile or a catalytic system that can operate under milder conditions. Consider the following alternatives:

  • Highly Electrophilic Reagents: Reagents like N,N'-di-Boc-N''-triflylguanidine are significantly more reactive due to the electron-withdrawing triflyl group, making them capable of guanidinylating even weakly nucleophilic amines.[6] Similarly, reagents with ortho-halogenated Cbz protecting groups, such as N,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea, exhibit enhanced reactivity.[5][7]

  • Uronium-Based Reagents: Common peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have been repurposed for the efficient guanidinylation of a wide range of amines, including sterically hindered ones.[1][2][8][9]

  • Catalytic Approaches: For atom-economical and mild reactions, consider catalytic methods. Lewis acids like scandium(III) triflate can activate cyanamide for the guanylation of various amines.[5] Lanthanide amides have also been shown to be highly efficient catalysts for the guanylation of both aromatic and secondary amines under mild conditions.[5][6]

Q3: What role does the choice of base play when dealing with hindered amines?

A3: The base is not just a proton scavenger; it can be a critical modulator of reactivity. For hindered, weakly nucleophilic amines, a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) may be required to deprotonate the amine or an intermediate, thereby increasing its nucleophilicity.[10] In contrast, for more nucleophilic amines, a milder base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient.[1][2] However, be aware that bulky bases like DIPEA can also be used to suppress unwanted side reactions by sterically hindering alternative reaction pathways.[1]

Q4: How can I effectively monitor the progress of a sluggish guanidinylation reaction?

A4: Monitoring slow reactions is crucial to determine the optimal reaction time and to identify potential decomposition pathways.[10] Standard analytical techniques are effective here:

  • Thin-Layer Chromatography (TLC): A quick and easy method for qualitative analysis. Use a suitable staining agent (e.g., ninhydrin for primary/secondary amines, potassium permanganate) if your compounds are not UV-active.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for monitoring reaction progress. It provides quantitative information on the consumption of starting materials and the formation of the desired product and any byproducts. This is particularly useful for identifying the mass of unexpected side products, which can provide clues for troubleshooting.[3][11]

Section 2: Troubleshooting Guide - From Low Yields to Complex Product Mixtures

This section provides a structured approach to diagnosing and solving common problems encountered during the guanidinylation of bulky amines.

Issue 1: Low to No Product Formation
Potential Cause Diagnostic Check Proposed Solution
Insufficient Reagent Reactivity The reaction has stalled with significant starting amine remaining after prolonged reaction time at elevated temperatures.Switch to a more powerful guanidinylating reagent such as HATU or N,N'-di-Boc-N''-triflylguanidine.[1][2][6][8][9] Alternatively, explore a catalytic system using a Lewis acid like Sc(OTf)₃ with cyanamide.[5]
Steric Shielding of the Amine The reaction fails even with highly reactive reagents. The amine substrate has multiple bulky groups near the nitrogen center.Increase the reaction temperature to provide the necessary activation energy. If temperature elevation leads to decomposition, consider a different synthetic route where the guanidine moiety is introduced earlier before the steric bulk is fully installed.
Inappropriate Base The amine is weakly nucleophilic (e.g., an aniline derivative), and the reaction is not proceeding.For weakly nucleophilic amines, a stronger base like KOtBu may be necessary to facilitate the reaction.[10] For other cases, a non-nucleophilic base like DIPEA is a good starting point.
Poor Solubility Reactants are not fully dissolved in the chosen solvent.Screen a range of anhydrous solvents in which all reactants are fully soluble. Common choices include acetonitrile (ACN), dichloromethane (DCM), and dimethylformamide (DMF).[2][11]
Issue 2: Formation of Significant Side Products
Observed Side Product Potential Cause Proposed Solution
Urea/Thiourea Derivatives Incomplete reaction or decomposition of the guanidinylating agent, especially with thiourea-based reagents.Ensure the use of an efficient activating agent (e.g., a thiophilic metal salt like AgNO₃ or a coupling reagent like EDCI).[12][13][14] Adding the guanidinylating agent portion-wise can also help maintain its effective concentration.[10]
Guanidinium Byproduct With uronium reagents like HATU, the hindered amine may react with the coupling reagent itself.[11]This is a known side reaction.[1][2][8][9] Optimizing the stoichiometry and addition order can help. Pre-activating the guanidinylating agent with a base before adding the amine can sometimes mitigate this.
Products of Protecting Group Cleavage The reaction conditions are too harsh for the protecting groups on the substrate.Re-evaluate the compatibility of your protecting groups with the reaction conditions. An orthogonal protection strategy is crucial for complex molecules, allowing for the selective removal of protecting groups without affecting others.[15][16][17][18][19]

Section 3: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key guanidinylation methods suitable for hindered amines.

Protocol 1: Guanidinylation of a Hindered Amine using HATU

This protocol is effective for a broad range of amines, including those with significant steric bulk.[1][2]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the hindered amine (1.0 equiv).

  • Solvent and Base Addition: Dissolve the amine in anhydrous acetonitrile (ACN) or dimethylformamide (DMF) (0.1-0.5 M). Add a suitable base. For highly nucleophilic amines, use triethylamine (TEA, 2.0 equiv). For weakly nucleophilic amines, use potassium tert-butoxide (KOtBu, 2.0 equiv).

  • Guanidinylating Agent Addition: To the stirred solution, add HATU (1.0-1.2 equiv) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS. For particularly hindered substrates, heating may be required (e.g., 50-80 °C).

  • Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Catalytic Guanidinylation using Scandium(III) Triflate

This method is an efficient, mild, and atom-economical approach suitable for a variety of amines.[5]

  • Preparation: In a reaction vial, combine the amine (1.0 equiv), cyanamide (1.2 equiv), and scandium(III) triflate (Sc(OTf)₃, 5-10 mol%).

  • Solvent Addition: Add a suitable solvent. While water can be used for water-soluble substrates, for many organic substrates, a polar aprotic solvent like acetonitrile is a good starting point.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Reaction Monitoring: Monitor the reaction for the consumption of the starting amine using TLC or LC-MS.

  • Workup and Purification: Once the reaction is complete, dilute the mixture with an organic solvent and wash with water to remove the catalyst and any remaining cyanamide. Dry the organic phase and concentrate it. The resulting guanidine can then be purified by chromatography or crystallization.

Section 4: Visualizing Reaction Pathways and Troubleshooting

Diagrams can simplify complex chemical concepts and workflows.

Guanidinylation_Troubleshooting start Start: Guanidinylation of Bulky Amine low_yield Low or No Yield? start->low_yield side_products Side Products Observed? low_yield->side_products No reagent_check Increase Reagent Reactivity (e.g., HATU) low_yield->reagent_check Yes success Successful Guanidinylation side_products->success No byproduct_id Identify Byproduct via LC-MS side_products->byproduct_id Yes reagent_check->success catalysis_check Try Catalytic Method (e.g., Sc(OTf)3) reagent_check->catalysis_check catalysis_check->success conditions_check Optimize Conditions: Stronger Base, Higher Temp. catalysis_check->conditions_check conditions_check->success failure Reaction Fails: Re-evaluate Synthetic Route conditions_check->failure reagent_side_reaction Guanidinylating Agent Side Reaction? byproduct_id->reagent_side_reaction protecting_group_issue Protecting Group Instability? reagent_side_reaction->protecting_group_issue No optimize_addition Optimize Reagent Addition/Stoichiometry reagent_side_reaction->optimize_addition Yes protecting_group_issue->failure No orthogonal_strategy Implement Orthogonal Protection Strategy protecting_group_issue->orthogonal_strategy Yes optimize_addition->success orthogonal_strategy->success

Sources

Technical Support Center: Optimizing Guanidinylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Guanidinylation Reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of guanidinylation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure your reactions proceed to completion efficiently and with minimal side products. The guidance provided is grounded in established chemical principles and field-proven experience to empower you with the expertise to overcome common experimental hurdles.

I. Troubleshooting Guide: Achieving Complete Guanidinylation

The success of a guanidinylation reaction hinges on a delicate interplay of reagents, substrates, and reaction conditions. When faced with an incomplete reaction, a systematic approach to troubleshooting is crucial. This guide addresses the most common issues encountered during the guanidinylating process.

Q1: My guanidinylation reaction is sluggish or incomplete. What are the primary factors to investigate?

An incomplete reaction can be attributed to several factors, ranging from reagent stability to the inherent reactivity of your substrate. A logical diagnostic workflow is essential for identifying the root cause.

Troubleshooting Workflow for Incomplete Guanidinylation

G start Incomplete Reaction (Verified by TLC/LC-MS) reagent 1. Verify Reagent Integrity - Freshly prepared/purchased? - Stored under inert atmosphere? - Correct stoichiometry? start->reagent conditions 2. Assess Reaction Conditions - Anhydrous solvent? - Optimal temperature? - Appropriate base? reagent->conditions Reagents OK optimize Systematic Optimization - Increase reagent equivalents - Screen solvents/bases - Elevate temperature reagent->optimize Reagent issue identified substrate 3. Evaluate Substrate Reactivity - Steric hindrance near the amine? - Electron-withdrawing groups present? conditions->substrate Conditions OK conditions->optimize Condition issue identified substrate->optimize Substrate is challenging complete Reaction Complete optimize->complete

Caption: A stepwise approach to diagnosing and resolving incomplete guanidinylation reactions.

Detailed Breakdown of Troubleshooting Steps:

  • Reagent Integrity and Stoichiometry:

    • Guanidinylating Agent: Many guanidinylating reagents are sensitive to moisture and can degrade over time. For instance, reagents like N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) should be handled under anhydrous conditions.[1] Always use freshly opened or properly stored reagents.

    • Stoichiometry: While a 1:1 stoichiometry may be theoretically sufficient, an excess of the guanidinylating agent (e.g., 1.1-1.5 equivalents) is often employed to drive the reaction to completion, especially for less reactive amines.[2]

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.[3] Ensure your reactants are fully soluble in the chosen solvent.[4]

    • Temperature: Most guanidinylation reactions are run at room temperature. However, for sterically hindered or electronically deactivated amines, gentle heating may be required. Conversely, for highly reactive substrates, cooling the reaction may be necessary to minimize side product formation.[4]

    • Base: The choice of base can significantly influence the reaction rate. For weakly nucleophilic amines, a stronger base such as potassium tert-butoxide (KOtBu) may be necessary instead of milder bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[5][6]

  • Substrate Reactivity:

    • Steric Hindrance: Amines flanked by bulky groups will react more slowly. In such cases, longer reaction times, elevated temperatures, or a more reactive guanidinylating agent may be necessary.

    • Electronic Effects: The nucleophilicity of the amine is paramount. Electron-withdrawing groups near the amino functionality will decrease its reactivity, necessitating more forcing conditions.

Q2: I'm observing significant side product formation. How can I improve the selectivity of my reaction?

Side product formation is a common challenge, often arising from the high reactivity of the guanidinylating agent or the presence of multiple nucleophilic sites in the substrate.

Common Side Products and Mitigation Strategies:

Observed Side ProductPotential CauseRecommended Solution
Urea/Thiourea Derivatives Incomplete reaction or decomposition of the guanidinylating agent.[4]Increase reaction time or temperature. Consider portion-wise addition of the guanidinylating agent.
N-Terminal Guanidinylation (in peptides) The α-amino group of the N-terminal amino acid is unprotected and reacts.[7]Ensure the N-terminus is appropriately protected (e.g., with Fmoc or Boc groups) before proceeding with side-chain guanidinylation.
Over-guanidinylation Reaction with other nucleophilic groups (e.g., hydroxyl, thiol).Use a milder guanidinylating agent or protecting groups for other sensitive functionalities.
Amidinourea Formation Can occur when N',N'-bis-Boc-benzylguanidines are heated for prolonged periods with an excess of an amine.[8]Monitor reaction progress closely and avoid excessive heating or prolonged reaction times.
Q3: How do I choose the right guanidinylating agent for my specific application?

The selection of the guanidinylating agent is a critical decision that depends on the substrate's reactivity, desired protecting group strategy, and reaction scale.

Comparison of Common Guanidinylating Reagents:

ReagentKey Features & ApplicationsConsiderations
O-Methylisourea Cost-effective, robust for proteomics applications to convert lysine to homoarginine for mass spectrometry.[7]Requires high pH (typically >10) for optimal reactivity.[7]
N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) Highly reactive, suitable for a wide range of primary amines, including less reactive ones.[1]Higher cost, moisture-sensitive.
N,N'-Di-Boc-thiourea with Activator (e.g., TCT, HgCl₂) Environmentally benign alternative to heavy metal reagents when using TCT.[9]Requires an activation step. The use of HgCl₂ is toxic.[10]
HATU/HBTU Primarily used as peptide coupling reagents, but can cause unwanted guanidinylation of amines as a side reaction.[2][5]Can lead to side product formation if not carefully controlled.[2]

G start Select Guanidinylating Reagent substrate Substrate Type? start->substrate proteomics Proteomics (Lysine) substrate->proteomics Yes synth Organic Synthesis substrate->synth No reagent1 O-Methylisourea proteomics->reagent1 reactivity Amine Reactivity? synth->reactivity high_react High reactivity->high_react Yes low_react Low/Sterically Hindered reactivity->low_react No reagent2 N,N'-Di-Boc-thiourea + Activator high_react->reagent2 reagent3 Goodman's Reagent low_react->reagent3

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Guanidinylation: A Comparative Analysis of Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the strategic incorporation of the guanidinium functional group is a cornerstone of molecular design. This highly basic moiety, prominently featured in the amino acid arginine, is a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. Its ability to exist in a protonated state under physiological conditions allows it to participate in crucial biological interactions, such as hydrogen bonding and electrostatic interactions with receptors and enzymes.[1] Consequently, the efficient and selective introduction of a guanidinium group, a process known as guanidinylation, is of paramount importance.

This guide provides an in-depth, objective comparison of Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate with other prevalent guanidinylating reagents. Moving beyond a simple cataloging of options, we will delve into the mechanistic nuances, comparative performance data, and field-proven experimental protocols to empower you with the knowledge to make informed decisions for your specific synthetic challenges.

Introducing the Contender: Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate

Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate is a crystalline solid with the molecular formula C14H18N2O4.[2][3] The key to its utility lies in the Boc-protected guanidine functionality, which masks the high basicity of the guanidinium group during synthesis. This protection is readily removed under acidic conditions, revealing the desired guanidine.[4] The presence of the methyl benzoate group offers a site for further chemical modification, potentially allowing for the creation of bifunctional molecules or for attachment to a solid support.

The Landscape of Guanidinylating Reagents: A Comparative Overview

The selection of an appropriate guanidinylating reagent is dictated by several factors, including the nucleophilicity of the amine substrate, desired reaction conditions (mildness), and the presence of other sensitive functional groups. Here, we compare Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate with a selection of commonly employed alternatives.

A variety of Boc-protected reagents have been developed to facilitate the efficient guanidinylation of primary and secondary amines.[4] The tert-butoxycarbonyl (Boc) protecting group is advantageous as it tempers the high basicity and nucleophilicity of the guanidine moiety during synthesis, yet it can be easily removed under acidic conditions.[4]

Key Guanidinylating Reagents:

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: A highly reactive and efficient reagent for the guanidinylation of a broad spectrum of amines under mild conditions.[4][5] It is prepared from 1H-pyrazole-1-carboxamidine hydrochloride.[5]

  • N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent): A powerful guanidinylating agent capable of reacting with even weakly nucleophilic amines.[4][6] The triflyl group serves as an excellent leaving group, enhancing the electrophilicity of the central carbon.[6]

  • N,N'-Di-Boc-thiourea: This reagent requires activation with an agent like mercury(II) chloride or cyanuric chloride (TCT) to form a reactive carbodiimide intermediate for guanidinylation.[4][7] The use of TCT offers a more environmentally friendly alternative to heavy-metal reagents.[7]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): While primarily known as a peptide coupling reagent, HATU can lead to the unwanted side reaction of guanidinylation of the N-terminal amine of a peptide chain, particularly when used in excess.[8][9] This highlights the importance of careful stoichiometric control in peptide synthesis.[8]

Performance Comparison: A Data-Driven Analysis

To facilitate a direct comparison, the following table summarizes the key performance characteristics of these reagents.

ReagentReactivitySubstrate ScopeReaction ConditionsByproductsKey Advantages
Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate ModeratePrimary and secondary aminesMildMethyl benzoate derivativeBifunctional potential
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine HighWide range of amines[4]Mild[4]PyrazoleHigh efficiency, good for diverse substrates
N,N'-Di-Boc-N''-triflylguanidine Very HighIncluding weakly nucleophilic amines[6]Mild[6]Triflic acid saltExcellent for challenging substrates
N,N'-Di-Boc-thiourea / Activator Moderate to HighPrimary and secondary amines[7]Mild (with activator)[7]Varies with activator (e.g., cyanuric acid)Cost-effective, avoids heavy metals with TCT[7]
HATU High (side reaction)N-terminal amines in peptides[8]Standard peptide coupling conditionsTetramethylureaPrimarily a coupling reagent; guanidinylation is often undesired[8]

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for a typical guanidinylation reaction.

Protocol 1: Guanidinylation of a Primary Amine using N,N'-Di-Boc-N''-triflylguanidine

This protocol outlines a general procedure for the efficient guanidinylation of a primary amine.

Materials:

  • Primary amine

  • N,N'-Di-Boc-N''-triflylguanidine

  • Triethylamine (or other suitable base)

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the primary amine (1.0 mmol) and triethylamine (1.1 mmol, for less reactive amines) in anhydrous dichloromethane (5 mL) in a round-bottom flask under an inert atmosphere.[1]

  • Add N,N'-Di-Boc-N''-triflylguanidine (1.05 mmol) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC). Reactions are typically complete within 30 minutes to a few hours.[1]

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (10 mL).[1]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).[1]

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.[1]

  • Filter the drying agent and concentrate the filtrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel to yield the N,N'-di-Boc-protected guanidine.[1]

Protocol 2: Guanidinylation using N,N'-Di-Boc-thiourea and Cyanuric Chloride (TCT)

This protocol provides an environmentally benign alternative to using heavy-metal activators.[7]

Materials:

  • N,N'-Di-Boc-thiourea

  • Cyanuric chloride (TCT)

  • Primary amine

  • N-methylmorpholine (NMM)

  • 4-Dimethylaminopyridine (DMAP, catalytic amount)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • In a round-bottomed flask, activate di-Boc-thiourea with cyanuric chloride (TCT) in anhydrous THF.[1]

  • Add the primary amine, N-methylmorpholine (NMM), and a catalytic amount of DMAP to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.[1]

  • Upon completion, perform a standard aqueous work-up, which may include filtration, extraction, and washing.[1]

  • Purify the crude product by column chromatography to obtain the N,N'-di-Boc-protected guanidine.[1]

Mechanistic Insights and Workflow Visualization

Understanding the underlying reaction mechanism is crucial for troubleshooting and optimization. The fundamental mechanism of guanidinylation with Boc-protected reagents involves the nucleophilic attack of an amine on the electrophilic carbon of the guanidinylating agent.[4]

Proposed Mechanism for Guanidinylation

Guanidinylation Mechanism cluster_0 Activation (if required) cluster_1 Nucleophilic Attack cluster_2 Leaving Group Departure Reagent Guanidinylating Reagent (e.g., Di-Boc-thiourea) Activated_Reagent Activated Electrophilic Intermediate Reagent->Activated_Reagent Activation Activator Activator (e.g., TCT) Activator->Activated_Reagent Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Reagent->Tetrahedral_Intermediate Amine Primary/Secondary Amine (R-NH2) Amine->Tetrahedral_Intermediate Nucleophilic Attack Protected_Guanidine N,N'-di-Boc-protected Guanidine Tetrahedral_Intermediate->Protected_Guanidine Collapse Leaving_Group Leaving Group (e.g., Pyrazole, Triflate) Tetrahedral_Intermediate->Leaving_Group Reagent_Direct Directly Reactive Guanidinylating Reagent (e.g., N,N'-Di-Boc-N''-triflylguanidine) Reagent_Direct->Tetrahedral_Intermediate

Caption: A simplified depiction of the general guanidinylation mechanism.

General Experimental Workflow

Guanidinylation Workflow Start Start: Prepare Reactants Reaction Combine Amine, Guanidinylating Reagent, and Base in Solvent Start->Reaction Monitoring Monitor Reaction Progress (TLC or LC-MS) Reaction->Monitoring Completion_Check Reaction Complete? Monitoring->Completion_Check Workup Aqueous Work-up: Quench, Extract, Wash, Dry Purification Purify by Column Chromatography Workup->Purification Product Isolate Pure Protected Guanidine Purification->Product Completion_Check->Monitoring No Completion_Check->Workup Yes

Caption: A typical workflow for a solution-phase guanidinylation reaction.[4]

Conclusion: Selecting the Optimal Reagent

The choice of guanidinylating reagent is a critical decision in the synthesis of guanidine-containing molecules. While Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate offers the intriguing possibility of further functionalization, its reactivity profile may not be suitable for all substrates. For broad applicability and high efficiency, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine stands out as a versatile and reliable choice. For particularly challenging or unreactive amines, the enhanced electrophilicity of N,N'-Di-Boc-N''-triflylguanidine makes it the reagent of choice.[6] Furthermore, the development of activation methods for N,N'-Di-Boc-thiourea using reagents like TCT provides a cost-effective and environmentally conscious approach.[7]

By carefully considering the nature of the substrate and the overall synthetic strategy, researchers can select the most appropriate guanidinylating reagent to efficiently achieve their synthetic goals, paving the way for the discovery and development of novel therapeutics.

References

  • A Comparative Guide to Guanidinylation Reagents: N-Cyano-N,O-dimethylisourea vs. N,N'-Di-Boc-N''-triflylguanidine. Benchchem. 6

  • An In-depth Technical Guide to Guanidinylation Reactions Using Boc-Guanidine. Benchchem. 4

  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. Benchchem. 8

  • Application Notes and Protocols for the Guanidinylation of Primary Amines with Boc-Guanidine. Benchchem. 1

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances.

  • Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate. ChemBK.

  • Methyl 4-(N-boc-carbamimidoyl)benzoate. PubChem.

  • A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett.

  • What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?. ChemicalBook.

Sources

A Senior Application Scientist's Comparative Guide to Boc vs. Fmoc Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic peptide chemistry, solid-phase peptide synthesis (SPPS) is the undisputed cornerstone, enabling the creation of peptides for a vast array of research, therapeutic, and diagnostic applications. The success of this powerful technique is fundamentally reliant on the strategic use of protecting groups to direct the stepwise assembly of amino acids. Two chemical strategies have historically dominated and continue to define the field: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches.

This guide provides an in-depth, objective comparison of these two seminal strategies. As a Senior Application Scientist, my goal is to move beyond a mere listing of features and delve into the causality behind experimental choices, empowering you to select the optimal strategy for your specific synthetic challenge.

The Core Principle: Orthogonality and Chemical Strategy

The fundamental distinction between Boc and Fmoc SPPS lies in their respective orthogonal protection schemes.[1] This concept refers to the use of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection of one group while others remain intact.[][3] This choice of orthogonality dictates every subsequent step of the synthesis, from reagent selection to cleavage conditions.

The Boc/Bzl Strategy: The Classic Acid-Labile Approach

The Boc strategy, pioneered by Bruce Merrifield, was the foundation upon which SPPS was built.[4] It operates on a principle of graduated acid lability.[5]

  • α-Amino Protection: The temporary Boc group protects the α-amino group of the incoming amino acid. It is removed with a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[4][6]

  • Side-Chain Protection: "Permanent" side-chain protecting groups are typically benzyl-based (Bzl).[4][7] These are significantly more stable to acid and require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[1][7]

This graduated lability, while effective, means the scheme is not truly orthogonal, as both types of protecting groups are removed by acidic conditions, albeit of different strengths.[3][8]

The Fmoc/tBu Strategy: The Milder, Orthogonal Alternative

Developed as a milder alternative, the Fmoc strategy utilizes a base-labile Fmoc group for temporary α-amino protection.[1][] This introduced a true orthogonality to SPPS that has led to its widespread adoption.[10]

  • α-Amino Protection: The Fmoc group is cleaved under mild basic conditions, most commonly with a 20% solution of piperidine in N,N-dimethylformamide (DMF).[10][11]

  • Side-Chain Protection: The side-chain protecting groups are acid-labile, typically tert-butyl (tBu) based.[][] These groups, along with the peptide-resin linker, are cleaved simultaneously in the final step using TFA.[7]

This true orthogonality—where the temporary (base-labile) and permanent (acid-labile) protecting groups are removed by entirely different chemical mechanisms—is a significant advantage of the Fmoc approach.[1][]

Head-to-Head Comparison: Performance and Practical Considerations

The choice between Boc and Fmoc chemistry is dictated by the specific peptide sequence, desired post-translational modifications, scale of synthesis, and available laboratory infrastructure.

FeatureBoc/Bzl StrategyFmoc/tBu Strategy
α-Amino Deprotection Strong Acid (e.g., 25-50% TFA in DCM)[4]Mild Base (e.g., 20% Piperidine in DMF)[4]
Side-Chain Protection Benzyl-based (Strong acid-labile)[4]tert-Butyl-based (Acid-labile)[4]
Final Cleavage Strong, hazardous acid (e.g., HF, TFMSA)[4]Milder acid (TFA)[10]
Orthogonality Not fully orthogonal (Graduated acid lability)[3]Fully orthogonal[10]
Automation More complex due to corrosive reagents and neutralization step.[4]Easily automated; UV monitoring of Fmoc cleavage is possible.[12]
Compatibility Advantageous for hydrophobic, aggregation-prone sequences.[1][7][13]Good for acid-sensitive residues and post-translational modifications (e.g., phosphorylation, glycosylation).[10][12]
Cost Boc-protected amino acids are generally less expensive.[]Fmoc-protected amino acids are typically more expensive.[]
Safety & Equipment Requires specialized, HF-resistant apparatus.[3][10]Can be performed in standard laboratory glassware.[3]

Causality Behind Experimental Choices: Why Choose One Over the Other?

The Case for Fmoc/tBu SPPS: The Modern Workhorse

The Fmoc strategy has become the method of choice for routine peptide synthesis for several compelling reasons.[1]

  • Milder Conditions: The use of piperidine for deprotection and TFA for final cleavage avoids the highly corrosive and hazardous HF.[10] This not only enhances safety but also makes the strategy compatible with a wider range of sensitive amino acid side chains and post-translational modifications that would not survive HF cleavage.[12]

  • Ease of Automation: The milder chemistry is more amenable to automation.[1] Furthermore, the Fmoc group's dibenzofulvene cleavage byproduct has a strong UV absorbance, allowing for real-time monitoring of the deprotection step, a feature leveraged by automated synthesizers to ensure reaction completion.[][7]

  • Higher Purity Crude Products: For many standard peptides, the milder conditions of Fmoc chemistry lead to fewer side reactions and, consequently, higher purity of the crude product before purification.[1]

The Enduring Value of Boc/Bzl SPPS: The Problem-Solver

Despite the prevalence of the Fmoc strategy, Boc chemistry remains an indispensable tool, particularly for "difficult" sequences.

  • Combating Aggregation: During Fmoc synthesis, the deprotected N-terminus is a neutral free amine. In contrast, after Boc deprotection with TFA, the N-terminus exists as a positively charged ammonium salt.[3][7] This electrostatic repulsion between peptide chains can disrupt the interchain hydrogen bonding that leads to aggregation, a common problem in hydrophobic sequences.[1][7] Therefore, for peptides known to be prone to aggregation, Boc-SPPS can offer superior results.[13]

  • Base-Sensitive Peptides: For peptides containing base-sensitive functionalities, such as thioesters or depsipeptides, the repeated exposure to piperidine in the Fmoc strategy can be detrimental. The entirely acidic environment of the Boc/Bzl approach is advantageous in these cases.[7]

Visualizing the Synthetic Cycles

To fully appreciate the operational differences, it is essential to visualize the cyclical workflows of each strategy. The following diagrams illustrate the key steps in adding a single amino acid.

Boc_SPPS_Workflow cluster_Boc Boc-SPPS Cycle Start Start: Boc-AA-Resin Deprotection 1. Boc Deprotection (25-50% TFA/DCM) Start->Deprotection Neutralization 2. Neutralization (DIEA/DCM) Deprotection->Neutralization H₂N⁺-AA-Resin Coupling 3. Coupling (Boc-AA, Activator, DIEA) Neutralization->Coupling H₂N-AA-Resin Wash 4. Wash (DCM, IPA) Coupling->Wash End Repeat Cycle or Proceed to Cleavage Wash->End

Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Fmoc_SPPS_Workflow cluster_Fmoc Fmoc-SPPS Cycle Start Start: Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Coupling 2. Coupling (Fmoc-AA, Activator, Base) Deprotection->Coupling H₂N-AA-Resin Wash 3. Wash (DMF) Coupling->Wash End Repeat Cycle or Proceed to Cleavage Wash->End

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols: A Self-Validating System

The trustworthiness of any synthetic protocol lies in its robustness and reproducibility. Below are generalized, step-by-step methodologies for a single synthesis cycle in both Boc and Fmoc SPPS.

Protocol 1: Standard Boc-SPPS Cycle
  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in DCM for 30-60 minutes in a reaction vessel.[6]

  • Boc Deprotection:

    • Drain the swelling solvent.

    • Add a solution of 25-50% TFA in DCM to the resin.[6][14]

    • Agitate for 1-2 minutes, drain, and add fresh deprotection solution.

    • Agitate for an additional 20-30 minutes to ensure complete deprotection.[14]

  • Washing: Drain the deprotection solution and wash the peptide-resin thoroughly with DCM (3x), followed by isopropanol (IPA) (1x), and finally DCM (3x) to remove residual TFA.[6][14]

  • Neutralization:

    • Add a solution of 5-10% diisopropylethylamine (DIEA) in DCM to the peptide-resin.[3]

    • Agitate for 5-10 minutes.

    • Drain and repeat the neutralization step.

    • Wash thoroughly with DCM (3-5x).

  • Coupling:

    • In a separate vessel, pre-activate 2-4 equivalents of the next Nα-Boc protected amino acid with a suitable coupling agent (e.g., HBTU/HOBt) and DIEA in DMF or a DCM/DMF mixture.[6]

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate at room temperature for 1-2 hours.

    • Monitor reaction completion with a qualitative method like the Kaiser (ninhydrin) test.[6]

  • Washing: Drain the coupling solution and wash the peptide-resin with DCM (3x) and DMF (3x) to remove excess reagents and byproducts. The cycle is now complete and ready for the next amino acid addition.

Protocol 2: Standard Fmoc-SPPS Cycle
  • Resin Swelling: Swell the appropriate resin (e.g., Wang for peptide acids, Rink Amide for peptide amides) in DMF for at least 1 hour in a reaction vessel.[11][15]

  • Fmoc Deprotection:

    • Drain the swelling solvent.

    • Add a solution of 20% piperidine in DMF to the resin.[11]

    • Agitate for 5 minutes, drain, and add fresh deprotection solution.

    • Agitate for an additional 15-20 minutes.[11]

  • Washing: Drain the deprotection solution and wash the peptide-resin thoroughly with DMF (5-7x) to remove piperidine and the Fmoc-dibenzofulvene adduct.[15]

  • Coupling:

    • In a separate vessel, pre-activate 3-5 equivalents of the next Nα-Fmoc protected amino acid with a suitable coupling agent (e.g., HCTU, HATU) and a base (e.g., DIEA, collidine) in DMF.[5][15]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate at room temperature for 1-2 hours.

    • Monitor reaction completion with a qualitative method like the Kaiser test.

  • Washing: Drain the coupling solution and wash the peptide-resin with DMF (3-5x). The cycle is now complete.

Conclusion: Making an Authoritative, Data-Driven Decision

Both Boc and Fmoc SPPS are robust and highly refined methodologies. The Fmoc/tBu strategy has rightfully become the dominant approach for most applications due to its milder conditions, true orthogonality, compatibility with sensitive moieties, and ease of automation.[1][4] It is generally the recommended starting point for new peptide synthesis projects.

However, the classic Boc/Bzl strategy remains a powerful and sometimes superior alternative for specific, challenging applications, most notably for the synthesis of long or hydrophobic peptides prone to aggregation.[1][10] An in-depth understanding of the chemical principles and practical considerations of both methods is crucial for any researcher in the field. This allows for an informed, authoritative decision, ensuring the selection of the optimal strategy to achieve the successful synthesis of the target peptide.

References

  • Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239–254.
  • Wikipedia. (n.d.). Peptide synthesis. Wikipedia. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Boc and Fmoc SPPS. ResearchGate. Retrieved from [Link]

  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Slideshare. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec. Retrieved from [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec. Retrieved from [Link]

  • Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33–50. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Peptide Science, 100(4), 447-456.
  • DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. DriveHQ. Retrieved from [Link]

  • Bains, A., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 168. Retrieved from [Link]

  • Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis. Aapptec. Retrieved from [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 787-796. Retrieved from [Link]

Sources

A Researcher's Guide to the Stability of Boc-Protected Guanidines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in peptide synthesis and drug development, the guanidinium side chain of arginine presents a persistent challenge. Its high basicity necessitates robust protection to prevent unwanted side reactions during synthetic manipulations. The tert-butoxycarbonyl (Boc) group is a cornerstone of protecting group strategy, yet its application to the guanidinium functional group warrants a nuanced understanding of its stability. This guide provides an in-depth, data-supported comparison of the stability of Boc-protected guanidines under various conditions, offering practical insights for experimental design.

The Chemical Rationale: Why Boc Protection on Guanidines is Different

Unlike the straightforward protection of primary or secondary amines, the guanidinium group is a highly resonant, strongly basic system. The stability of a Boc group on a guanidine nitrogen is governed by the electronic nature of this unique functionality. The carbamate nitrogen is less nucleophilic, but the overall stability is a delicate balance influenced by the number of Boc groups and the reaction environment. Mono-, di-, and even tri-Boc-protected guanidines are utilized, each with a distinct stability profile.[1] The di-Boc variant, N,N'-bis(tert-butoxycarbonyl)guanidine, is a common reagent and serves as a focal point for much of this discussion.[2]

Stability Under Acidic Conditions: The Achilles' Heel

The defining characteristic of the Boc group is its lability to acid.[3] This is the primary mechanism for its removal, typically employing strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] The cleavage proceeds via the formation of a stable tert-butyl cation.[5][6]

Key Considerations:

  • Acid Strength: Deprotection requires strong acidic conditions.[4] While milder acids may be tolerated for short periods, reagents like 50-95% TFA in a solvent like dichloromethane (DCM) are standard for complete cleavage.[7][8]

  • Side Reactions: The liberated tert-butyl cation is a potent electrophile that can lead to unwanted side reactions, particularly alkylation of nucleophilic residues like tryptophan, cysteine, and methionine.[6][7] The use of "scavengers" such as triisopropylsilane (TIS) or water is critical to quench this reactive intermediate.[5][7]

  • Di-Boc vs. Mono-Boc: Di-Boc protected guanidines, such as in Fmoc-Arg(Boc)₂-OH, are designed for acid-labile cleavage. Both Boc groups are typically removed simultaneously under standard TFA conditions.[8] The stability of mono-Boc-guanidines can vary, but they are generally considered less stable to acid than their di-Boc counterparts.

A significant side reaction specific to arginine derivatives during synthesis is δ-lactam formation, an intramolecular cyclization. Studies have indicated that di-Boc protected guanidino groups may increase the propensity for this unwanted cyclization.[7]

Stability Under Basic and Nucleophilic Conditions: A Key Advantage

A major advantage of the Boc group is its robust stability in neutral or basic environments and its resistance to most nucleophiles.[5][] This chemical orthogonality is the foundation of its use in complex synthetic strategies, particularly in solid-phase peptide synthesis (SPPS).

  • Fmoc/tBu Orthogonality: In the widely used Fmoc SPPS strategy, the temporary Nα-Fmoc group is removed at each cycle using a mild base, typically a solution of piperidine in DMF.[10][] Boc groups used for side-chain protection (including on arginine) must be completely stable to these conditions to ensure the integrity of the growing peptide chain.[10][12] The Boc group's stability to bases makes it an excellent orthogonal partner for the base-labile Fmoc group.[5]

  • Resistance to Nucleophiles: Boc-protected guanidines are stable to a wide array of nucleophilic reagents used in peptide coupling and other synthetic transformations.[5]

Comparative Stability: Boc vs. Other Guanidine Protecting Groups

The choice of a guanidine protecting group is dictated by the overall synthetic strategy. The Boc group's stability profile makes it suitable for certain applications but less so for others.

Protecting GroupStability to Strong Acid (e.g., TFA)Stability to Base (e.g., Piperidine)Key Features & Considerations
Boc (di-Boc)Labile [8]Stable [][10]Orthogonal to Fmoc chemistry. Cleavage can generate reactive cations requiring scavengers.[7]
Pbf (Pentamethyldihydrobenzofuran-5-sulfonyl)Labile Stable More acid-labile than Pmc.[8] Generally preferred over Pmc to reduce side reactions with tryptophan.[7]
Pmc (Pentamethylchroman-6-sulfonyl)Labile Stable More prone to causing tryptophan alkylation during cleavage than Pbf.[7]
Tos (p-Toluenesulfonyl)Very Stable (Requires strong acid like HF)Labile [10]Used in Boc-based SPPS; not orthogonal to Fmoc strategy.[10]
NO₂ (Nitro)Very Stable (Requires strong reduction, e.g., H₂/Pd)Stable One of the earliest protecting groups for arginine; removal conditions can be harsh.

This table highlights the concept of "orthogonality," where different protecting groups on the same molecule can be removed selectively by using different classes of reagents (e.g., acid vs. base).[12] The Boc/Fmoc pairing is a classic example of an orthogonal protection scheme.[5]

Experimental Protocol: Assessing Boc-Guanidine Stability via HPLC

To provide actionable data, this section outlines a standardized protocol for evaluating the stability of a Boc-protected guanidine compound under specific chemical conditions. High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis due to its ability to separate and quantify the parent compound from any degradation products.[13][14]

Objective: To quantify the rate of degradation of a Boc-protected guanidine substrate when exposed to a specific chemical reagent (e.g., 20% piperidine in DMF).

Materials:

  • Boc-protected guanidine substrate

  • Anhydrous solvents (e.g., DMF, DCM)

  • Test reagent (e.g., Piperidine)

  • Quenching reagent (e.g., 0.1% TFA in Water/Acetonitrile)

  • HPLC system with a UV detector and a suitable C18 column

  • Analytical standards of the starting material

Methodology:

  • Preparation of Stock Solution: Accurately prepare a stock solution of the Boc-protected guanidine substrate in an appropriate solvent (e.g., DMF) at a known concentration (e.g., 1 mg/mL).

  • Reaction Initiation: In a clean vial, add a defined volume of the test reagent solution (e.g., 900 µL of 20% piperidine in DMF). To this, add a small volume of the substrate stock solution (e.g., 100 µL) to initiate the reaction. The final substrate concentration should be suitable for HPLC analysis.

  • Time-Point Sampling: Maintain the reaction mixture at a constant temperature (e.g., room temperature). At predetermined time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it into a large volume of the quenching solution (e.g., 990 µL of 0.1% TFA in 50:50 Water/Acetonitrile). This neutralizes the reagent and stops the degradation.

  • HPLC Analysis: Analyze each quenched time-point sample by HPLC. The method should be capable of resolving the peak of the intact starting material from any potential degradation products.[14]

  • Data Analysis:

    • Integrate the peak area of the intact Boc-protected guanidine at each time point.

    • Normalize the peak area at each time point (t > 0) to the peak area at t=0.

    • Calculate the percentage of remaining starting material at each time point.

    • Plot the percentage of remaining material against time to determine the stability profile.

This self-validating protocol allows for direct, quantitative comparison of stability across different conditions or against different protected compounds.[15][16]

Stability_Assessment_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep_stock Prepare Substrate Stock Solution (1 mg/mL) initiate Initiate Reaction: Mix Substrate + Reagent prep_stock->initiate prep_reagent Prepare Test Reagent (e.g., 20% Piperidine/DMF) prep_reagent->initiate sample Sample at Time Points (t = 0, 0.25, 0.5, 1, 2, 4h...) initiate->sample Incubate at RT quench Quench Aliquot in Acidic Solution sample->quench Stop Degradation hplc Analyze via HPLC quench->hplc integrate Integrate Peak Area of Starting Material hplc->integrate calculate Calculate % Remaining vs. Time integrate->calculate

Caption: Workflow for HPLC-based stability assessment of protected compounds.

Conclusion and Recommendations

The stability of a Boc-protected guanidine is fundamentally context-dependent. Its defining characteristic is a trade-off: excellent stability to basic and nucleophilic conditions at the cost of lability to strong acids.

  • For Fmoc-based SPPS: The use of Boc protection for the arginine side chain is highly appropriate due to its stability to the piperidine used for Nα-deprotection. It provides a robust orthogonal strategy.[10][12]

  • For Boc-based SPPS: Using Boc to protect the arginine side chain is not viable, as it would be cleaved during the Nα-Boc deprotection steps. In this strategy, groups like Tosyl (Tos) are employed.[10]

  • Final Cleavage Considerations: When using Boc-protected arginine in Fmoc synthesis, the final TFA "cocktail" must include appropriate scavengers to prevent side reactions caused by the released tert-butyl cation.[7] The choice of other protecting groups, such as Pbf over Pmc for arginine, can further mitigate these risks, especially in tryptophan-containing sequences.[7]

By understanding the chemical principles and leveraging quantitative stability data, researchers can make informed decisions, selecting the optimal guanidine protection strategy to ensure the success of their synthetic endeavors.

References

  • ResearchGate. (n.d.). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Lipton, M. A., & Still, W. C. (1988). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Journal of Organic Chemistry, 53(13), 3035-3037. Retrieved from [Link]

  • Pathak, T., & Chattopadhyaya, J. (2019). Tuning the stability of alkoxyisopropyl protection groups. Nucleic Acids Research, 47(5), 2133-2146. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of a Primary Boc Group under Basic Conditions. Retrieved from [Link]

  • MDPI. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8945. Retrieved from [Link]

  • Chem-Impex. (n.d.). N,N',N''-Tri-Boc-guanidine. Retrieved from [Link]

  • ACS Publications. (2025). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry. Retrieved from [Link]

  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372. Retrieved from [Link]

  • National Institutes of Health. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2916. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Organic Chemistry Portal. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. Retrieved from [Link]

  • PubMed. (n.d.). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide. Retrieved from [Link]

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A Comparative Guide to Boc-Guanidinylating Agents: Reactivity, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of the guanidinium group is a critical step in the synthesis of a vast array of biologically active molecules.[1][2] The ability of this functional group to exist in a protonated state at physiological pH makes it a key player in molecular recognition, participating in vital hydrogen bonding and electrostatic interactions.[1][2] However, the inherent high basicity and nucleophilicity of the guanidine moiety present significant synthetic challenges.[1] The advent of tert-butoxycarbonyl (Boc)-protected guanidinylating agents has provided a robust solution, enabling the controlled and efficient installation of this important functional group under mild conditions.[3][4]

This guide provides an in-depth, objective comparison of the most commonly employed Boc-guanidinylating agents. We will delve into their relative reactivity, provide detailed, field-tested experimental protocols, and explore the mechanistic underpinnings that govern their performance, empowering you to make an informed decision for your specific synthetic needs.

The Reagents: A Head-to-Head Comparison

The choice of a Boc-guanidinylating agent is dictated by the nucleophilicity of the amine substrate, the steric environment, and the overall synthetic strategy. Here, we compare four of the most prevalent reagents in the synthetic chemist's toolbox.

ReagentStructureKey Characteristics
N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) [Insert Structure]Highly reactive: The triflyl group is an excellent leaving group, making this the most powerful of the common Boc-guanidinylating agents. It is particularly effective for less nucleophilic amines (e.g., anilines) and sterically hindered substrates.[5][6]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine [Insert Structure]Stable and versatile: A crystalline, stable solid that provides high yields and clean reactions with a broad range of primary and secondary amines under mild conditions.[3][7]
N,N'-Bis(Boc)-S-methylisothiourea [Insert Structure]Widely used classic: A commercially available and frequently used reagent. Its reactivity is generally lower than the triflyl and pyrazole counterparts, often requiring activation with reagents like HgCl₂ or AgNO₃.[8][9]
N,N'-Di-Boc-thiourea [Insert Structure]Activatable and metal-free options: A stable precursor that requires activation to form a reactive guanidinylating species. Activation with cyanuric chloride (TCT) or iodine offers an environmentally benign alternative to heavy metal activators.[8][10]

Reactivity Spectrum and Substrate Scope

The efficacy of a guanidinylating agent is best illustrated by its performance with a variety of amine substrates. The following table summarizes typical yields, providing a semi-quantitative comparison of the reactivity of these agents.

Amine SubstrateGoodman's ReagentPyrazole-carboxamidineS-Methylisothiourea (activated)Di-Boc-thiourea (activated)
Primary Aliphatic (e.g., Benzylamine) >95%[5]~90%[3]~85%[8]~90%[10]
Primary Aromatic (e.g., Aniline) High Yields[6]Moderate to High Yields[3]Moderate Yields[6]Moderate Yields[10]
Secondary Aliphatic (e.g., Dibenzylamine) High Yields[5]Good Yields[3]Moderate YieldsGood Yields[10]
Sterically Hindered (e.g., tert-Butylamine) Good Yields[6]Lower YieldsLower YieldsLower Yields[10]

Expert Insight: The exceptional reactivity of Goodman's reagent stems from the trifluoromethanesulfonyl (triflyl) group, which is a superior leaving group. This makes the central carbon of the guanidinylating agent highly electrophilic and susceptible to nucleophilic attack, even by weakly nucleophilic amines.[5] For routine guanidinylations of unhindered primary and secondary amines, the stability and ease of handling of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine often make it the reagent of choice. When cost and environmental impact are primary concerns, the activation of N,N'-Di-Boc-thiourea with non-metallic reagents like TCT presents a compelling alternative.[8][10]

Mechanistic Insights: Understanding the Reactivity

The fundamental mechanism for all these reagents involves the nucleophilic attack of the amine on the electrophilic carbon of the guanidinylating agent. However, the nature of the leaving group and any required activation steps differentiate their pathways.

Guanidinylation Mechanism cluster_goodman Goodman's Reagent cluster_pyrazole Pyrazole-carboxamidine cluster_thiourea Di-Boc-thiourea (Activated) G N,N'-Di-Boc-N''-triflylguanidine G_int [Intermediate] G->G_int Tf⁻ leaves G_prod Di-Boc-Guanidine G_int->G_prod Deprotonation Amine_G R-NH₂ Amine_G->G Nucleophilic Attack P N,N'-Di-Boc-1H-pyrazole-1-carboxamidine P_prod Di-Boc-Guanidine P->P_prod Amine_P R-NH₂ Amine_P->P Nucleophilic Attack (Pyrazole leaves) T N,N'-Di-Boc-thiourea T_act Reactive Intermediate (e.g., Carbodiimide) T->T_act T_prod Di-Boc-Guanidine T_act->T_prod Activator Activator (e.g., TCT, I₂) Activator->T Amine_T R-NH₂ Amine_T->T_act Nucleophilic Attack

Caption: Comparative mechanistic pathways of Boc-guanidinylating agents.

For Goodman's reagent, the reaction proceeds through a direct nucleophilic substitution where the excellent leaving group ability of the triflate anion drives the reaction forward. In the case of the pyrazole-carboxamidine, the pyrazole moiety is displaced by the incoming amine. For N,N'-Di-Boc-thiourea, an activation step is necessary to convert the thiocarbonyl into a more electrophilic species, often a carbodiimide intermediate, which is then attacked by the amine.[3][8][10]

Experimental Protocols: A Guide to Practice

The following protocols are designed to be self-validating systems, providing clear, step-by-step instructions for the successful implementation of these guanidinylation reactions.

Protocol 1: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

This protocol is adapted for a generic primary amine and can be scaled as needed.

Materials:

  • Primary amine (1.0 eq)

  • N,N'-Di-Boc-N''-triflylguanidine (1.05 eq)

  • Triethylamine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 2 M Aqueous Sodium Bisulfate

  • Saturated Aqueous Sodium Bicarbonate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere, dissolve the primary amine and triethylamine in anhydrous DCM.

  • Add N,N'-Di-Boc-N''-triflylguanidine in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Upon completion, quench the reaction with 2 M aqueous sodium bisulfate.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Guanidinylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This protocol is based on the guanidinylation of 4-bromophenethylamine.[3]

Materials:

  • 4-bromophenethylamine (1.0 eq)

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a suitable flask, dissolve 4-bromophenethylamine and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine in anhydrous THF.

  • Stir the resulting solution at room temperature for 24 hours.

  • Monitor the progress of the reaction by TLC (eluent: 1:3 ethyl acetate/hexane).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the residue by column chromatography on silica gel (eluent: gradient of 0% to 10% ethyl acetate in hexane) to afford the N,N'-di-Boc-protected guanidine.

Protocol 3: Guanidinylation using N,N'-Di-Boc-thiourea and Cyanuric Chloride (TCT)

This protocol provides a metal-free activation method.[8][10]

Materials:

  • N,N'-Di-Boc-thiourea (1.0 eq)

  • Cyanuric chloride (TCT) (0.5 eq)

  • Amine (1.0 eq)

  • N-methylmorpholine (NMM) (2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flask, dissolve N,N'-Di-Boc-thiourea in anhydrous THF.

  • Add TCT to the solution and stir for 30 minutes at room temperature to activate the thiourea.

  • To the activated mixture, add the amine, NMM, and a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature until completion, as determined by TLC or LC-MS.

  • Perform a standard aqueous work-up, followed by purification via column chromatography to isolate the N,N'-di-Boc-protected guanidine.

Experimental_Workflow start Start reagents Dissolve Amine & Reagent in Solvent start->reagents reaction Stir at Room Temperature (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for Boc-guanidinylation.

Practical Considerations: Safety, Stability, and Cost

ReagentSafety PrecautionsStability & StorageRelative Cost
Goodman's Reagent Irritant. Handle with appropriate PPE in a well-ventilated hood.[11][12][13][14]Stable under normal conditions. Store in a cool, dry place.High
Pyrazole-carboxamidine Handle with standard laboratory safety procedures.Stable crystalline solid. Store at room temperature.Moderate
S-Methylisothiourea Irritant. Handle with appropriate PPE.[15]Stable solid. Store at room temperature.Low to Moderate
Di-Boc-thiourea Handle with standard laboratory safety procedures.Stable solid. Store at room temperature.Low

Conclusion

The selection of an appropriate Boc-guanidinylating agent is a critical decision in the synthesis of guanidine-containing molecules. For challenging substrates, the high reactivity of N,N'-Di-Boc-N''-triflylguanidine makes it the reagent of choice, despite its higher cost. For more routine applications, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine offers an excellent balance of reactivity, stability, and ease of use. The classic N,N'-Bis(Boc)-S-methylisothiourea remains a viable option, particularly when cost is a factor, though it often requires activation. Finally, the use of N,N'-Di-Boc-thiourea with non-metallic activators provides a cost-effective and environmentally conscious approach. By understanding the relative strengths and weaknesses of each of these reagents, researchers can confidently select the optimal tool to advance their synthetic endeavors.

References

  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368–3372.
  • Yin, B.-L., Liu, Z.-G., Zhang, J.-C., & Li, Z.-R. (2010). N,N′-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds. Synthesis, 2010(06), 991–999.
  • Apollo Scientific.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ChemBlink.
  • BenchChem. (2025). A Comparative Guide to Guanidinylation Reagents: N-Cyano-N,O-dimethylisourea vs. N,N'-Di-Boc-N''-triflylguanidine. [Online PDF].
  • Lepoole, J., & Van der Veken, P. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115).
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Fisher Scientific. (2023). 1,3-Di-BOC-2-(trifluoromethylsulfonyl)
  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Organic Chemistry Portal.
  • Organic Chemistry Portal.
  • Sigma-Aldrich. 1,3-Di-Boc-2-(trifluoromethylsulfonyl)
  • TCI America. N,N'-Bis(tert-butoxycarbonyl)
  • PubChem. 1,3-Di-Boc-2-(trifluoromethylsulfonyl)
  • Al-Momani, E., & Kunz, H. (2014). Guanidine Motif in Biologically Active Peptides. Australian Journal of Chemistry, 67(4), 545.
  • Lepoole, J., & Van der Veken, P. (2016).
  • Yin, B.-L., Liu, Z.-G., Zhang, J.-C., & Li, Z.-R. (2010). N,N′-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds. Organic Chemistry Portal.
  • Calix, T. O., & Tirelli, N. (2011). Chapter 3 Towards the understanding of the factors affecting cell transfection by calix[15]arene guanidinium derivatives.

  • Chem-Impex.
  • Rong, G., et al. (2019). Synthesis of guanidines via the I2 mediated desulfurization of N,N′-di-Boc-thiourea. New Journal of Chemistry, 43(45), 17495-17499.
  • Baker, T. J., et al. (2002). Preparation and Use of N,N′-Di-Boc-N″-Triflylguanidine. Organic Syntheses, 78, 91.
  • El-Faham, A., & Albericio, F. (2011). Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Mono-Substituted Guanidines. Peptide Science, 96(5), 587-601.
  • TCI Chemicals. N,N'-Bis(tert-butoxycarbonyl)
  • Pinto Ferreira, L. M. (2021). AMINAL GUANIDINE-BASED MOLECULES.
  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 58(23), 6245-6247.
  • BLDpharm. (Z)-N,N'-Bis(tert-butyloxycarbonyl)
  • TCI Chemicals. (2024).
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry.
  • BenchChem. (2025). Application Notes and Protocols: The Use of Boc-Guanidine in the Preparation of Bioactive Compounds. [Online PDF].
  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497-2502.
  • TCI Chemicals.

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A Senior Application Scientist's Guide to Boc-Protected Guanylation Reagents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the guanidinium group stands out as a critical pharmacophore, integral to the biological activity of numerous natural products and therapeutic agents. Its ability to exist in a protonated state under physiological conditions allows it to engage in key hydrogen bonding and electrostatic interactions with biological targets. The synthesis of guanidine-containing molecules, therefore, is a cornerstone of drug discovery. This guide provides an in-depth technical comparison of common reagents used for the introduction of the Boc-protected guanidine moiety, with a focus on providing practical, experimentally-backed insights for the discerning researcher. While we will touch upon methyl 4-(N-Boc-carbamimidoyl)benzoate, the core of this analysis will center on well-documented and widely used alternatives, for which a wealth of performance data is available.

The Strategic Importance of Boc Protection in Guanidine Synthesis

The direct handling of highly basic guanidines can be challenging in multi-step syntheses. The use of the tert-butyloxycarbonyl (Boc) protecting group offers a robust solution, masking the nucleophilicity and basicity of the guanidino group and allowing for its controlled introduction and subsequent deprotection under specific, often acidic, conditions. This strategy is paramount for the successful synthesis of complex molecules.

Methyl 4-(N-Boc-carbamimidoyl)benzoate: A Structurally Promising but Functionally Undocumented Reagent

Methyl 4-(N-Boc-carbamimidoyl)benzoate is a commercially available compound that possesses the necessary structural motifs for a guanylating agent.[1][2][3] Its carbamimidoyl group, protected by a single Boc group, suggests it could react with primary and secondary amines to form N,N'-disubstituted guanidines. The presence of the electron-withdrawing methyl benzoate group may influence the reactivity of the carbamimidoyl moiety.

However, a comprehensive review of the scientific literature reveals a notable absence of detailed experimental protocols and performance data for its use in guanylation reactions. While its synthesis is documented, its application as a routine guanylating agent is not well-established in peer-reviewed publications.[1] This lack of data prevents a direct, evidence-based comparison of its efficacy against more established reagents. Therefore, while it remains a reagent of interest, researchers should proceed with caution and be prepared for extensive reaction optimization.

A Comparative Analysis of Well-Established Guanylation Reagents

For researchers seeking reliable and well-characterized methods for Boc-protected guanylation, several alternatives to methyl 4-(N-Boc-carbamimidoyl)benzoate are widely employed. Here, we compare three of the most prominent reagents, providing experimental data and protocols to guide your selection.

N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

Goodman's reagent is a highly reactive and versatile electrophilic guanylating agent. The triflyl group serves as an excellent leaving group, rendering the central carbon of the guanidine highly susceptible to nucleophilic attack by amines.

Performance and Scope:

This reagent is known for its high yields and broad substrate scope, reacting efficiently with a wide range of primary and secondary aliphatic and aromatic amines under mild conditions.[4]

Table 1: Representative Yields for Guanylation with N,N'-Di-Boc-N''-triflylguanidine

Amine SubstrateProductYield (%)
1,4-butanediamineN,N'-di-Boc-protected agmatineHigh

Causality Behind Experimental Choices:

The use of a non-nucleophilic base like triethylamine is crucial to neutralize the triflic acid byproduct without competing with the amine substrate. The reaction is typically run in an anhydrous aprotic solvent like dichloromethane to prevent hydrolysis of the highly reactive reagent.

Experimental Protocol: Guanylation of 1,4-butanediamine with Goodman's Reagent [4]

Materials:

  • N,N'-Di-Boc-N''-triflylguanidine (Goodman's reagent)

  • 1,4-butanediamine

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Dissolve N,N'-Di-Boc-N''-triflylguanidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add a solution of 1,4-butanediamine (1.05 eq) in anhydrous DCM to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Workflow for Guanylation using Goodman's Reagent

G reagent N,N'-Di-Boc-N''-triflylguanidine reaction Reaction at RT under Inert Atmosphere reagent->reaction amine Amine Substrate amine->reaction solvent Anhydrous DCM solvent->reaction base Triethylamine base->reaction workup Aqueous Workup (NaHCO3, Brine) reaction->workup purification Column Chromatography workup->purification product N,N'-Di-Boc-Guanidine purification->product

Caption: Workflow for guanylation using Goodman's reagent.

Di-Boc-thiourea with an Activating Agent

The use of N,N'-di-Boc-thiourea in combination with a desulfurizing agent is a cost-effective and environmentally friendlier alternative to methods employing heavy metals. Cyanuric chloride (TCT) has emerged as a mild and inexpensive activating agent.

Performance and Scope:

This method provides high yields for the guanylation of various primary and secondary amines, including aliphatic, aromatic, and cyclic amines.[5]

Table 2: Representative Yields for Guanylation with Di-Boc-thiourea and TCT [5]

Amine SubstrateYield (%)
Benzylamine92
Aniline85
Pyrrolidine95

Causality Behind Experimental Choices:

Cyanuric chloride activates the thiourea, likely forming a carbodiimide intermediate in situ. A non-nucleophilic organic base like N-methylmorpholine (NMM) is used to scavenge the HCl generated during the activation and subsequent reaction. A catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction. Tetrahydrofuran (THF) is often the solvent of choice, providing good solubility for the reagents and intermediates.

Experimental Protocol: Guanylation of an Amine with Di-Boc-thiourea and TCT [5]

Materials:

  • N,N'-Di-Boc-thiourea

  • Cyanuric chloride (TCT)

  • Amine

  • N-methylmorpholine (NMM)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Magnetic stirrer and inert atmosphere setup

Procedure:

  • To a stirred solution of N,N'-di-Boc-thiourea (1.0 eq) and the amine (1.1 eq) in anhydrous THF, add N-methylmorpholine (2.0 eq) and a catalytic amount of DMAP.

  • Add a solution of cyanuric chloride (0.4 eq) in anhydrous THF dropwise to the reaction mixture at room temperature.

  • Stir the mixture at room temperature and monitor by TLC.

  • After completion, filter the reaction mixture to remove any solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by flash column chromatography.

Mechanism of Di-Boc-thiourea Activation with TCT

G thiourea Di-Boc-thiourea intermediate1 Activated Intermediate thiourea->intermediate1 + TCT tct Cyanuric Chloride (TCT) carbodiimide Di-Boc-carbodiimide intermediate1->carbodiimide - Triazine byproduct product N,N'-Di-Boc-Guanidine carbodiimide->product + R-NH2 amine Amine (R-NH2)

Caption: Proposed mechanism of Di-Boc-thiourea activation.

1H-Pyrazole-1-carboxamidine Hydrochloride

This reagent is a stable, crystalline solid that serves as an effective guanylating agent for a variety of amines, including those in peptide synthesis.

Performance and Scope:

It demonstrates good reactivity with primary and secondary aliphatic amines under mild conditions, providing the corresponding guanidines in good yields. Its application in peptide chemistry highlights its compatibility with sensitive functional groups.[3][6]

Table 3: Representative Yields for Guanylation with 1H-Pyrazole-1-carboxamidine Hydrochloride

Amine SubstrateSolventYield (%)
BenzylamineDioxane/Water85
Glycine methyl esterDioxane/Water78

Causality Behind Experimental Choices:

The reaction is typically carried out in the presence of a base, such as diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and the pyrazole leaving group. A mixed solvent system, such as dioxane and water, can be beneficial for the solubility of both the reagent and various amine substrates.

Experimental Protocol: Guanylation of an Amine with 1H-Pyrazole-1-carboxamidine Hydrochloride [3][6]

Materials:

  • 1H-Pyrazole-1-carboxamidine hydrochloride

  • Amine

  • Diisopropylethylamine (DIPEA)

  • Dioxane

  • Water

  • Magnetic stirrer

Procedure:

  • Dissolve the amine (1.0 eq) in a mixture of dioxane and water.

  • Add diisopropylethylamine (2.2 eq) to the solution.

  • Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 eq) to the reaction mixture.

  • Stir the solution at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by an appropriate method, such as crystallization or column chromatography.

Comparative Summary and Recommendations

ReagentReactivitySubstrate ScopeCostHandlingKey Advantage
Methyl 4-(N-Boc-carbamimidoyl)benzoate Presumed moderate to highLargely undocumentedVariesStable solidPotentially a single Boc-protected product
N,N'-Di-Boc-N''-triflylguanidine Very HighBroadHighMoisture sensitiveHigh reactivity and yields
Di-Boc-thiourea + TCT HighBroadLowStable solidsCost-effective and avoids heavy metals
1H-Pyrazole-1-carboxamidine HCl ModerateGood for aliphatic aminesModerateStable solidGood for peptide synthesis

Choosing the Right Reagent:

  • For high-risk, high-reward discovery chemistry with a wide range of amines, and when cost is not a primary concern, N,N'-Di-Boc-N''-triflylguanidine (Goodman's reagent) is an excellent choice due to its high reactivity and reliability.

  • For large-scale synthesis or when cost and environmental impact are significant considerations, the Di-Boc-thiourea/TCT system offers a compelling, high-yielding alternative.

  • For applications in peptide synthesis or with less reactive aliphatic amines where a stable, easy-to-handle reagent is preferred, 1H-Pyrazole-1-carboxamidine hydrochloride is a solid option.

  • Methyl 4-(N-Boc-carbamimidoyl)benzoate may be a subject for further investigation for researchers looking to explore novel guanylation methodologies, but it is not recommended for routine or time-sensitive synthetic campaigns without prior in-house validation.

This guide provides a framework for making informed decisions in the selection of a Boc-protected guanylation reagent. By understanding the underlying chemistry and having access to reliable experimental protocols, researchers can more efficiently advance their drug discovery programs.

References

  • MySkinRecipes. (n.d.). Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate. Retrieved from [Link]

  • Georg Thieme Verlag. (2007). Product Class 13: Guanidine Derivatives. Science of Synthesis, 18, 1095-1158.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. Retrieved from [Link]

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502.
  • Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • PubChem. (n.d.). Methyl 4-(N-boc-carbamimidoyl)benzoate. Retrieved from [Link]

  • MDPI. (2018). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-.... Retrieved from [Link]

  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372.
  • Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (2002). N,N'-Bis(tert-butoxycarbonyl)-N''-Trifluoromethanesulfonyl-guanidine: A New, Stable, and Versatile Guanylating Reagent. Organic Syntheses, 78, 91. Syntheses, 78*, 91.

Sources

A Comparative Guide to Alternative Protecting Groups for Guanidine Functionality

Author: BenchChem Technical Support Team. Date: January 2026

The guanidino group of arginine is a cornerstone of many biologically active peptides and molecules, bestowing a positive charge at physiological pH that is often critical for molecular recognition and function.[1] However, its high basicity (pKa ≈ 12.5) and nucleophilicity present significant challenges during chemical synthesis, necessitating the use of protecting groups to prevent unwanted side reactions.[1] The judicious selection of a guanidine protecting group is paramount for the successful synthesis of complex guanidine-containing molecules, directly impacting yield, purity, and the feasibility of the overall synthetic strategy.

This guide provides an in-depth comparison of commonly employed protecting groups for the guanidine functionality, with a focus on their application in solid-phase peptide synthesis (SPPS). We will delve into the mechanistic rationale behind their use, compare their performance based on experimental data, and provide detailed protocols for their application and cleavage.

The Imperative for Guanidine Protection

The primary motivation for protecting the guanidino group is to suppress its nucleophilicity, thereby preventing side reactions with activated carboxyl groups during peptide coupling. Unprotected guanidino groups can lead to the formation of ornithine derivatives and other byproducts, compromising the integrity of the target molecule.[1] An ideal protecting group for the guanidine functionality should exhibit the following characteristics:

  • Stability: It must be stable to the conditions employed throughout the synthesis, including Nα-deprotection and coupling steps.

  • Orthogonality: Its cleavage should be achievable under conditions that do not affect other protecting groups present in the molecule or the linkage to a solid support.

  • Efficient Cleavage: The deprotection reaction should be high-yielding and produce minimal side products.

  • Suppression of Side Reactions: It should effectively prevent common side reactions associated with arginine, such as δ-lactam formation.

The choice of protecting group is intrinsically linked to the overall synthetic strategy, most notably the choice between Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) chemistry for Nα-protection.

Arylsulfonyl-Based Protecting Groups: The Workhorses of Fmoc SPPS

The arylsulfonyl family of protecting groups is the most prevalent for arginine side-chain protection in Fmoc-based solid-phase peptide synthesis.[1] These groups are characterized by their strong electron-withdrawing nature, which significantly attenuates the basicity and nucleophilicity of the guanidino group. Their cleavage is typically achieved under strong acidic conditions.

Key Arylsulfonyl Protecting Groups:
  • Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl): Currently the most widely used protecting group for arginine in Fmoc-SPPS.[1][2][3] It offers a good balance of stability to the basic conditions of Fmoc removal (e.g., piperidine) and lability to trifluoroacetic acid (TFA) during final cleavage.[3][4]

  • Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl): A precursor to Pbf, Pmc is also cleaved by TFA but is more prone to causing alkylation of sensitive residues like tryptophan during deprotection compared to Pbf.[5]

  • Mtr (4-Methoxy-2,3,6-trimethylbenzenesulfonyl): More acid-labile than the Tosyl group, Mtr can be removed with TFA in the presence of scavengers.[6][7] However, like Pmc, it can lead to side reactions with sensitive amino acids.[7]

  • Tos (p-Toluenesulfonyl): One of the earliest protecting groups used for arginine, Tos is very stable but requires harsh cleavage conditions, such as liquid hydrogen fluoride (HF), which limits its application in modern peptide synthesis.[6][8]

Diagram 1: Chemical Structures of Common Arylsulfonyl Protecting Groups

A visual representation of Pbf, Pmc, Mtr, and Tos protecting groups.

Performance Comparison of Arylsulfonyl Protecting Groups
Protecting GroupCleavage ConditionsAdvantagesDisadvantages
Pbf Strong acid (e.g., >90% TFA)[4]Widely used in Fmoc-SPPS; good balance of stability and lability.[3]Can lead to side reactions with sensitive residues if scavengers are not used.[4]
Pmc Strong acid (e.g., 50% TFA in DCM)[5]More acid-labile than Mtr and Tos.Higher risk of tryptophan alkylation compared to Pbf.[5]
Mtr Strong acid (e.g., TFA/thioanisole)[6]More acid-labile than Tos.Can cause alkylation of sensitive residues.[7]
Tos Very strong acid (e.g., HF)[6][8]Very stable.Requires harsh and hazardous cleavage conditions.[9]

Carbamate-Based Protecting Groups

Carbamate-type protecting groups, such as Boc and Cbz, are also employed for guanidine protection, particularly in solution-phase synthesis or in Boc-based SPPS.

  • Boc (tert-Butoxycarbonyl): The Boc group can be used to protect the guanidine function, often as a di-Boc derivative to sufficiently decrease its basicity.[10] Cleavage is achieved with strong acids like TFA.

  • Cbz (Benzyloxycarbonyl): The Cbz group is another option, typically removed by catalytic hydrogenation.

The orthogonality of these groups to other protecting groups is a key consideration in their application.

Miscellaneous Protecting Groups

Beyond the common arylsulfonyl and carbamate protecting groups, other alternatives offer unique advantages in specific synthetic contexts.

  • Nitro: The nitro group is a classic protecting group for arginine, particularly in Boc-SPPS.[6] It is stable to TFA but can be removed by reduction, for example, with stannous chloride or through catalytic hydrogenation.[6] A notable advantage of the nitro group is its ability to minimize δ-lactam formation during arginine incorporation.[1]

  • Trifluoroacetyl (TFAc): A more recent addition to the arsenal of guanidine protecting groups, the trifluoroacetyl group is uniquely cleaved under mild basic conditions.[9][11] This provides orthogonality to acid-labile protecting groups like Boc and is semi-orthogonal to the Fmoc group, making it a valuable tool for specific synthetic strategies.[9][11]

Diagram 2: Orthogonality of Guanidine Protecting Groups

G cluster_0 Protecting Group cluster_1 Cleavage Condition Pbf Pbf/Pmc/Mtr Acid Strong Acid (TFA/HF) Pbf->Acid Orthogonal to Base-labile groups Boc Boc Boc->Acid TFAc TFAc Base Mild Base TFAc->Base Orthogonal to Acid-labile groups Nitro Nitro Reduction Reduction Nitro->Reduction Orthogonal to Acid/Base-labile groups

Sources

A Senior Application Scientist's Guide to Assessing the Efficiency of Boc Deprotection Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within peptide chemistry and drug development, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone for amine protection. Its widespread use is a testament to its robustness under a variety of synthetic conditions and its predictable lability under acidic protocols. However, the very nature of complex, multi-functional molecules necessitates a nuanced approach to its removal. The selection of a deprotection strategy is not a mere procedural choice but a critical decision that balances reaction efficiency with the preservation of molecular integrity. This guide provides an in-depth, data-driven comparison of prevalent Boc deprotection protocols, designed to empower researchers, scientists, and drug development professionals with the insights needed to make informed, substrate-specific decisions.

The Cornerstone of Amine Protection: Understanding the Boc Group

The Boc group's utility lies in its ability to temporarily mask the nucleophilicity of an amine, allowing for transformations on other parts of a molecule without unintended side reactions. This carbamate is stable to a wide range of basic, nucleophilic, and hydrogenolytic conditions, making it an excellent orthogonal partner to other protecting groups like the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) groups.[1][2] The efficiency of a synthetic route often hinges on the selective and high-yielding removal of the Boc group at the appropriate stage.

I. The Workhorse: Acidic Deprotection Protocols

Acid-mediated cleavage is the most conventional and widely employed method for Boc deprotection.[3] The underlying mechanism involves the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and a transient carbamic acid, which readily decarboxylates to liberate the free amine.[3]

A. Trifluoroacetic Acid (TFA): The Gold Standard

Trifluoroacetic acid is a powerful reagent for Boc deprotection, often utilized in a solution with dichloromethane (DCM).[4] Its high efficiency and the volatility of both the acid and the solvent simplify work-up procedures.[4]

Mechanism of Acid-Catalyzed Boc Deprotection

G Boc_Amine Boc-Protected Amine Protonated Protonated Intermediate Boc_Amine->Protonated + H⁺ Carbamic_Acid Carbamic Acid Protonated->Carbamic_Acid Fragmentation tBu_Cation t-Butyl Cation Protonated->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tBu_Cation->Isobutylene - H⁺

Caption: Acid-catalyzed Boc deprotection mechanism.

Experimental Protocol: Boc Deprotection using TFA in DCM

  • Dissolve the Boc-protected substrate (1.0 equiv) in anhydrous dichloromethane (DCM).

  • To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature, monitoring progress by TLC or LC-MS (typically 0.5 - 4 hours).

  • Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess TFA.

  • The resulting amine trifluoroacetate salt can often be used directly or neutralized with a mild base.

B. Hydrochloric Acid (HCl): A Cost-Effective Alternative

A solution of hydrogen chloride in an organic solvent, such as dioxane or ethyl acetate, is another common and more economical choice for Boc deprotection.[4] The product is conveniently isolated as the hydrochloride salt, which often precipitates from the reaction mixture.[4]

Experimental Protocol: Boc Deprotection using HCl in Dioxane

  • Suspend or dissolve the Boc-protected amine (1.0 equiv) in a 4M solution of HCl in dioxane.

  • Stir the mixture at room temperature for 0.5 - 4 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Concentrate the solvent under reduced pressure to isolate the amine hydrochloride salt.

  • If the free amine is required, a subsequent basic work-up can be performed.

II. Milder Approaches for Sensitive Substrates

While highly effective, the harshness of strong acids can be detrimental to sensitive functional groups. For complex molecules with multiple acid-labile moieties, alternative, milder protocols are essential.

A. Lewis Acid-Mediated Deprotection

Lewis acids offer a milder alternative to Brønsted acids for Boc removal. The mechanism is analogous, involving coordination of the Lewis acid to the carbonyl oxygen, which facilitates the fragmentation.[5] Aluminum chloride (AlCl₃) is a notable example, demonstrating high chemoselectivity and efficiency.[6] This method can preserve other sensitive groups like esters, ethers, and even some silyl ethers.[6]

Mechanism of Lewis Acid-Catalyzed Boc Deprotection

G Boc_Amine Boc-Protected Amine LA_Complex Lewis Acid Complex Boc_Amine->LA_Complex + AlCl₃ Carbamic_Acid_Complex Carbamic Acid Complex LA_Complex->Carbamic_Acid_Complex Fragmentation tBu_Cation t-Butyl Cation LA_Complex->tBu_Cation Free_Amine Free Amine Carbamic_Acid_Complex->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid_Complex->CO2 AlCl3 AlCl₃

Caption: Lewis acid-catalyzed Boc deprotection mechanism.

Experimental Protocol: Boc Deprotection using AlCl₃

  • Dissolve the Boc-protected amine (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere and cool to 0 °C.

  • Add aluminum chloride (AlCl₃) (1.0-1.5 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Carefully quench the reaction with water and neutralize with an aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry over anhydrous sulfate, and concentrate in vacuo.

B. Thermal Deprotection: A "Green" Alternative

For substrates that are thermally stable but sensitive to acid, thermal deprotection provides a catalyst-free option.[7] This method is believed to proceed through a concerted fragmentation to yield the free amine, carbon dioxide, and isobutylene.[7] While often requiring high temperatures, this approach is considered a "green" chemistry method as it can avoid the use of harsh reagents and solvents.[7][8]

Experimental Protocol: Thermal Boc Deprotection in a High-Boiling Solvent

  • Dissolve the Boc-protected substrate in a high-boiling point, inert solvent (e.g., diphenyl ether, toluene, or in some cases, water).

  • Heat the solution to reflux (typically >150 °C) and monitor the reaction by TLC or LC-MS. Reaction times can vary significantly based on the substrate and temperature.

  • Upon completion, cool the reaction mixture and purify the product, which may involve crystallization or chromatography.

Comparative Analysis of Boc Deprotection Protocols

The choice of a deprotection protocol is a critical decision that must be tailored to the specific substrate. The following table summarizes the key parameters of the discussed methods to aid in this selection process.

Deprotection ProtocolReagent(s)Typical Solvent(s)Temp. (°C)Reaction TimeTypical Yield (%)Key AdvantagesPotential Disadvantages
Acidic
Trifluoroacetic Acid20-50% TFADichloromethane (DCM)Room Temp.0.5 - 4 h>95%Highly effective, volatile, easy to remove.[4]Harshly acidic, may cleave other acid-labile groups (e.g., some silyl ethers, acetals).[4]
Hydrochloric Acid4M HClDioxane, Ethyl AcetateRoom Temp.0.5 - 4 h>95%Cost-effective, product precipitates as HCl salt.[4]Dioxane is a hazardous solvent; may not be suitable for all substrates.
Lewis Acidic
Aluminum ChlorideAlCl₃Dichloromethane (DCM)0 - Room Temp.1 - 6 h85-96%Mild, high chemoselectivity, tolerates esters and some ethers.[6]Stoichiometric amounts of Lewis acid required, aqueous workup necessary.
Thermal
High TemperatureNoneToluene, Diphenyl ether, Water100 - 250 °CVariable (min to days)Variable, often >90%Catalyst-free, "green" approach, good for acid-sensitive substrates.[7][8]High temperatures can cause racemization or decomposition of sensitive substrates.[7]

Functional Group Compatibility: A Decisive Factor

A deep understanding of functional group tolerance is paramount in selecting the appropriate deprotection strategy.

  • Esters and Amides: Generally stable to most Boc deprotection conditions, though prolonged exposure to strong acids can lead to hydrolysis, particularly with more labile esters. The oxalyl chloride/methanol system has been shown to be tolerant of ester bonds where traditional acidic methods failed.[9]

  • Ethers: Alkyl and benzyl ethers are typically stable to acidic and Lewis acidic conditions.

  • Silyl Ethers: The stability of silyl ethers is highly dependent on the specific silyl group and the reaction conditions. tert-Butyldimethylsilyl (TBDMS) ethers may be cleaved by strong acids like TFA, whereas more robust silyl ethers like tert-butyldiphenylsilyl (TBDPS) are more resistant.[10] Lewis acid and thermal methods can offer greater selectivity.

  • Other Protecting Groups: The key to a successful synthesis is often the orthogonal stability of different protecting groups.

    • Cbz and Benzyl groups: Stable to acidic and Lewis acidic conditions, but cleaved by hydrogenolysis.[2][5]

    • Fmoc group: Stable to acidic conditions but readily cleaved by bases (e.g., piperidine).[2][5] This makes the Boc/Fmoc pairing a cornerstone of solid-phase peptide synthesis.

Decision Workflow for Choosing a Boc Deprotection Method

Caption: A logical workflow for selecting an appropriate Boc deprotection protocol.

Conclusion

The deprotection of the Boc group is a fundamental transformation in organic synthesis. While traditional methods using strong acids remain highly effective for many applications, the increasing complexity of synthetic targets demands a broader arsenal of deprotection strategies. Milder Lewis acid-catalyzed and thermal methods provide valuable alternatives for substrates with sensitive functional groups. The optimal choice of protocol requires a careful consideration of the substrate's stability, the presence of other protecting groups, and the desired scale of the reaction. By understanding the mechanisms, advantages, and limitations of each method, researchers can navigate the challenges of amine deprotection with greater efficiency and success.

References

  • Li, P., et al. (2019). Deprotection of N-Boc Groups Under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 84(8), 4846-4855. [Link]

  • Li, P., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. PubMed. [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026. [Link]

  • Li, P., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(1), 16-23. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(4), 2455-2502. [Link]

  • Li, P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central (PMC) - NIH. [Link]

  • Wu, Y., et al. (2006). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. Medicilon. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Li, P., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. PubMed. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Sharma, A., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(112), 92205-92209. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • Berredjem, M., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society, 57(3), 1275-1278. [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • University of Bristol. (n.d.). Protecting Groups. University of Bristol. [Link]

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Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Disposal of Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate, moving beyond generic protocols to offer a scientifically grounded approach. Our objective is to empower laboratory personnel with the knowledge to not only execute disposal procedures correctly but also to understand the chemical principles that underpin these critical safety measures.

Understanding the Compound: A Proactive Approach to Safety

Before any disposal protocol is initiated, a thorough understanding of the chemical's structure and reactivity is paramount. Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate is a multi-functionalized molecule, and its disposal requires consideration of each reactive group.

Key Structural Features:

  • Methyl Benzoate Ester: This functional group is susceptible to hydrolysis, particularly under basic conditions, which would yield methanol and a benzoate salt.

  • N-(tert-butoxycarbonyl) (Boc) Group: A common protecting group in organic synthesis, the Boc group is notably labile under acidic conditions and can also be removed thermally.[1] Its decomposition under acidic conditions generates isobutylene and carbon dioxide.

  • Carbamimidoyl (Amidine) Group: Amidines are basic in nature and can react with strong acids. The N-Boc protection mitigates some of this reactivity, but its stability during disposal must be considered.

A summary of the key properties of methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate is presented in the table below.

PropertyValueSource
Chemical Name methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate-
Molecular Formula C₁₄H₁₈N₂O₄PubChem
Molecular Weight 278.31 g/mol PubChem
Appearance Solid-
Primary Hazards Based on similar structures, may cause skin and eye irritation.-

The Core Principle: Segregation and Avoidance of Incompatibilities

The primary directive for the disposal of methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate is to treat it as a hazardous chemical waste and to consign it to a licensed waste disposal facility. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

The rationale for this is rooted in the compound's reactivity. Mixing it with other chemical waste streams without a thorough compatibility assessment can lead to unintended and hazardous reactions. For instance, mixing with strong acids could lead to the uncontrolled and potentially violent decomposition of the Boc group, releasing gaseous byproducts. Conversely, mixing with strong bases could hydrolyze the ester and potentially affect the stability of the amidine group.

The following diagram illustrates the initial decision-making process for waste segregation.

G cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal PPE 1. Don Appropriate PPE Container 2. Select Compatible Waste Container PPE->Container Collect 3. Collect Solid Waste Container->Collect Label 4. Label Container Accurately Collect->Label Store 5. Store in Designated Area with Secondary Containment Label->Store EHS 6. Contact Environmental Health & Safety (EHS) Store->EHS Pickup 7. Arrange for Pickup by Licensed Waste Vendor EHS->Pickup

Caption: Complete Disposal Workflow for Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate

Step 6: Arranging for Final Disposal
  • Contact EHS: Once the container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department. [2]* Licensed Vendor: The EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal vendor. These vendors have the expertise and facilities to handle and dispose of chemical waste in a manner that is compliant with all federal, state, and local regulations. The most common method of disposal for this type of organic solid is high-temperature incineration.

Conclusion: A Culture of Safety

The proper disposal of methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By understanding the chemical nature of the waste, adhering to a strict segregation and containment protocol, and partnering with certified disposal professionals, researchers can ensure that their work advances science without compromising the well-being of their colleagues or the environment.

References

  • HWH Environmental. (n.d.). Hazardous Waste Labeling: What You Need to Know. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Pfizer. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. J. Org. Chem., 84, 4846–4855.
  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • ACTenviro. (2024, November 6). Hazardous Waste Label Requirements, Design, Compliance, and More. Retrieved from [Link]

  • Occupational Health and Safety, University of Texas at San Antonio. (2017, August 15). Guidelines for Hazardous Waste Container Selection.
  • UC Davis Safety Services. (2020, April 17). Hazardous Waste Storage & Labeling. Retrieved from [Link]

  • Hazmat School. (2014, September 9). Hazardous Waste Labeling and Marking 101.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Triumvirate Environmental. (2020, May 30).
  • Baylor University Environmental Health & Safety. (n.d.). Appendix I: Chemical Compatibility and Container Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Containers. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • New Pig Corporation. (n.d.). How to Choose a Hazardous Waste Container - Expert Advice. Retrieved from [Link]

  • Hazmat School. (2021, December 13). Choosing the Proper Container for Your Hazardous Waste. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Waste: Solids. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Case Western Reserve University Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • GOV.UK. (n.d.). Apply for special collection of large waste items. Retrieved from [Link]

  • Safety-Kleen. (n.d.). Environmental Products & Services. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 15). How to Obtain a Hazardous Waste Permit. Retrieved from [Link]

  • Defra data services platform. (n.d.). Public Registers Online. Retrieved from [Link]

  • GOV.UK. (n.d.). Find a local hazardous waste disposal service. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

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Comprehensive Safety and Operations Guide: Handling Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate (CAS No. 135321-84-5)[1][2][3]. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the necessary knowledge for safe and effective handling. The protocols herein are designed to be self-validating, grounded in established principles of laboratory safety.

Part 1: Immediate Safety Profile & Hazard Analysis

The primary hazards associated with compounds structurally related to methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate include oral toxicity, skin and eye irritation, and potential hazards from dust inhalation if handled as a solid[4][7][8]. The Boc protecting group is generally stable but can be cleaved under acidic conditions, which may alter the toxicological profile of the compound[9][10].

Hazard ClassificationDescriptionRationale & Causality
Acute Oral Toxicity Harmful if swallowed[4][11].Benzoate and amidine-containing compounds can exhibit systemic toxicity upon ingestion.
Skin Corrosion/Irritation May cause skin irritation[7].A common property of many organic chemicals; prolonged contact should be avoided.
Serious Eye Damage/Irritation May cause serious eye irritation[7].Direct contact with eyes can cause irritation or damage.
Respiratory Hazard Avoid dust and aerosol formation[4][6].Inhalation of fine particles can lead to respiratory tract irritation.
Part 2: Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure. The selection of specific PPE is predicated on a risk assessment of the procedures to be performed.

Body PartRequired ProtectionRationale
Eyes/Face Safety glasses with side-shields or chemical goggles. A face shield may be required for splash risks[4][12].To prevent eye contact with airborne particles or splashes.
Skin Chemical-resistant gloves (Nitrile rubber recommended). A lab coat or impervious clothing is required[4][6].To prevent skin contact. Gloves must be inspected before use and disposed of properly after handling[6].
Respiratory Use only in a well-ventilated area, preferably a chemical fume hood. If dust formation is likely, a NIOSH-approved respirator may be necessary[4][8].To prevent inhalation of dust or aerosols.
Part 3: Step-by-Step Handling and Operations Plan

Adherence to a strict operational workflow is critical for safety and experimental integrity.

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance is located within a chemical fume hood or an enclosure with appropriate exhaust ventilation[4][5].

  • Verify that an eyewash station and safety shower are accessible and unobstructed[4][13].

  • Prepare all necessary glassware and solvents before handling the compound.

2. Weighing and Aliquoting:

  • Don appropriate PPE as outlined in Part 2.

  • Handle the solid compound carefully to avoid the formation of dust[6].

  • Use a spatula to transfer the desired amount of the compound to a tared weighing vessel.

  • Close the primary container tightly immediately after use.

3. Dissolution:

  • Add the solvent to the vessel containing the compound slowly to avoid splashing.

  • If necessary, use gentle agitation (e.g., magnetic stirring) to facilitate dissolution.

4. Storage:

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated place[13].

  • For long-term storage, follow the supplier's recommendation, which may include refrigeration[4].

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling Prep Don PPE & Verify Engineering Controls Weigh Weigh Compound (Minimize Dust) Prep->Weigh Proceed to handling Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Transfer to solvent Store Store Properly Dissolve->Store If not for immediate use Decon Decontaminate & Clean Dissolve->Decon After experiment Store->Decon After use Waste Dispose of Waste Decon->Waste Segregate waste streams

Caption: Standard workflow for handling the chemical.

Part 4: Spill Management and Disposal Protocol

Immediate and correct response to a spill is crucial to prevent exposure and environmental contamination.

1. Spill Response:

  • Minor Spill (Solid):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, carefully sweep or scoop up the material, avoiding dust generation[5].

    • Place the spilled material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent (e.g., alcohol), followed by soap and water[4].

  • Minor Spill (Solution):

    • Absorb the spill with an inert, non-combustible material such as vermiculite or sand[4].

    • Collect the absorbent material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area.

2. Disposal Plan:

  • Waste Classification: All waste containing methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate, including contaminated PPE and spill cleanup materials, should be treated as hazardous waste.

  • Containerization: Collect waste in designated, properly labeled, and sealed containers. Do not mix with other waste streams unless compatibility is confirmed[12].

  • Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations. Do not dispose of down the drain or in regular trash[4][12].

Spill Response Decision Tree

G Spill Spill Occurs Assess Assess Spill Size & Nature (Solid/Liquid) Spill->Assess Minor Minor Spill Assess->Minor Small & Contained Major Major Spill Assess->Major Large or Uncontained PPE Don Appropriate PPE Minor->PPE Evacuate Evacuate Area & Alert Safety Officer Major->Evacuate Solid Sweep/Scoop Solid PPE->Solid If Solid Liquid Absorb Liquid PPE->Liquid If Liquid Container Collect in Labeled Hazardous Waste Container Solid->Container Liquid->Container Decon Decontaminate Spill Area Container->Decon

Caption: Decision-making for spill response.

References

  • MedChemExpress. (2022, November 16). Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate-SDS.
  • Jubilant Ingrevia Limited. (2024, April 2). 3-[N-(tert-Butoxycarbonyl)
  • TCI EUROPE N.V. (2025, March 10). B4305 - 4-[(tert-Butoxycarbonylamino)methyl]benzoic Acid - SAFETY DATA SHEET.
  • Sigma-Aldrich. METHYL 4-(N-BOC-CARBAMIMIDOYL)BENZOATE.
  • AA Blocks. (2025, January 18). Safety Data Sheet: 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol.
  • Fisher Scientific.
  • Alfa Aesar. (2011, June 1).
  • TCI EUROPE N.V. (2025, January 15). SAFETY DATA SHEET: Methyl Benzoate.
  • PubChem. Methyl 4-(N-boc-carbamimidoyl)benzoate.
  • BLD Pharm. Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate.
  • Sigma-Aldrich. (2025, August 28).
  • Sigma-Aldrich. (2025, November 6).
  • BenchChem. Personal protective equipment for handling 1H-Benzo(a)carbazole.
  • Merck Millipore.
  • Chem-Impex. N,N',N''-Tri-Boc-guanidine.
  • Fisher Scientific.
  • Cole-Parmer.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Zhang, Y., & Kennan, A. J. (2001). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Organic Letters, 3(15), 2341–2344.
  • Organic Syntheses Procedure. Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
  • Journal of Visualized Experiments. (2016).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.